molecular formula C30H49NO2 B12522404 Betulinic aldehyde oxime

Betulinic aldehyde oxime

Cat. No.: B12522404
M. Wt: 455.7 g/mol
InChI Key: GCYZHONUJBNDJH-ROUWMTJPSA-N
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Description

Betulinic aldehyde oxime is a useful research compound. Its molecular formula is C30H49NO2 and its molecular weight is 455.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H49NO2

Molecular Weight

455.7 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxyiminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1

InChI Key

GCYZHONUJBNDJH-ROUWMTJPSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C=NO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Betulinic Aldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. Betulinic acid and its analogues are of significant interest to the scientific community due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties. This document outlines detailed experimental protocols for the synthesis of this compound from its precursor, betulin (B1666924), and summarizes its key characterization data. Furthermore, a plausible signaling pathway for its cytotoxic activity, based on the known mechanisms of betulinic acid, is presented.

Quantitative Data Summary

The physicochemical and analytical data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₃₀H₄₉NO₂[1][2][3]
Molecular Weight 455.7 g/mol [1][2][3]
Melting Point 222-224 °C[1]
Appearance White to off-white powder[2]
Purity (HPLC) 98.0%[1]
Mass Spectrometry (MH⁺) 456.2[1]
Storage Conditions 2-8°C[2]

Experimental Protocols

The synthesis of this compound is a two-step process starting from betulin, which is readily available from the bark of birch trees. The first step involves the selective oxidation of the primary alcohol at C-28 of betulin to yield betulinic aldehyde. The subsequent step is the oximation of the aldehyde group.

Synthesis of Betulinic Aldehyde from Betulin

This protocol is adapted from methods describing the selective oxidation of betulin.[4][5]

Materials:

Procedure:

  • Dissolve betulin (1 equivalent) in dry dichloromethane (CH₂Cl₂).

  • To this solution, add pyridinium chlorochromate (PCC) (3 equivalents).

  • Stir the reaction mixture at 35°C for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add silica gel to the mixture and concentrate it to a dry powder under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain betulinic aldehyde.

Synthesis of this compound from Betulinic Aldehyde

This protocol is a standard method for oxime formation and is adapted from procedures for similar compounds.[6]

Materials:

Procedure:

  • Dissolve betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (40 equivalents) in pyridine.

  • Heat the solution at 50°C for 2 hours, monitoring the reaction with TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic layer with 10% HCl solution.

  • Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/dichloromethane) or by flash chromatography to yield pure this compound.[6]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups. The characteristic bands for an oxime include a broad O-H stretch (around 3418 cm⁻¹) and a C=N stretch (around 1643 cm⁻¹).[7]

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected MH⁺ peak is at m/z 456.2.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from betulin to this compound.

Synthesis_Workflow Betulin Betulin Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde PCC, CH₂Cl₂ Selective Oxidation Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime NH₂OH·HCl, Pyridine Oximation

Synthesis of this compound.
Proposed Anticancer Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to be similar to that of its parent compound, betulinic acid. Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway.[8][9][10] The following diagram depicts this proposed mechanism.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade BAO This compound PI3K PI3K BAO->PI3K Bax Bax BAO->Bax Bcl2 Bcl-2 BAO->Bcl2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway.

This pathway suggests that this compound may inhibit the pro-survival PI3K/AKT/mTOR pathway and directly activate the mitochondrial apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c, subsequent activation of caspases, and ultimately, programmed cell death.[8][9][10]

References

Betulinic Aldehyde Oxime: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic aldehyde, has garnered interest in the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and natural sources of its precursor, betulinic aldehyde, along with detailed experimental protocols for its extraction and subsequent conversion to the oxime. Furthermore, this document summarizes the quantitative biological activity of this compound and explores its putative mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Discovery and Natural Sources

This compound is primarily a semi-synthetic compound derived from its natural precursor, betulinic aldehyde. The discovery of betulinic aldehyde in nature has been reported in the stem bark of Tectona grandis (teak).[1][2] While betulinic aldehyde is not as abundant in nature as its parent compounds, betulin (B1666924) and betulinic acid, which are readily found in the bark of birch trees (Betula spp.), its isolation from Tectona grandis provides a natural source for its synthesis.[1][2][3]

The initial discovery of this compound itself is not prominently documented in publicly available literature, suggesting it emerged from broader research into the modification of natural triterpenoids to enhance their biological activities.

Table 1: Natural Source of Betulinic Aldehyde

CompoundNatural SourcePlant PartReference
Betulinic AldehydeTectona grandisStem Bark[1][2]

Experimental Protocols

Extraction of Betulinic Aldehyde from Tectona grandis

The following is a generalized protocol for the extraction and isolation of betulinic aldehyde from the stem bark of Tectona grandis, based on reported methods.[2]

Objective: To extract and isolate betulinic aldehyde from the powdered stem bark of Tectona grandis.

Materials and Reagents:

  • Powdered stem bark of Tectona grandis

  • Petroleum ether (60-80°C)

  • Silica (B1680970) gel for column chromatography

  • Soxhlet extractor

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Analytical balance

Procedure:

  • Extraction:

    • Accurately weigh 3 kg of powdered stem bark of Tectona grandis.

    • Place the powdered bark into the thimble of a Soxhlet extractor.

    • Extract the material with petroleum ether (60-80°C) for a sufficient duration to ensure complete extraction.

    • After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Isolation by Column Chromatography:

    • Prepare a silica gel column using petroleum ether as the slurry solvent.

    • Dissolve the crude residue in a minimal amount of petroleum ether and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared silica gel column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297), starting with 100% petroleum ether and gradually increasing the polarity.

    • Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the compound of interest (betulinic aldehyde).

    • Evaporate the solvent from the combined fractions to yield the isolated betulinic aldehyde. The reported yield from 3 kg of bark is approximately 51 mg.[2]

Synthesis of this compound

The following protocol for the synthesis of this compound is based on a general method for the oximation of aldehydes and ketones.[4][5]

Objective: To synthesize this compound from betulinic aldehyde.

Materials and Reagents:

  • Betulinic aldehyde

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known quantity of betulinic aldehyde in ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate to the solution.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the progress of the reaction using TLC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the precipitate and wash it with water to remove any inorganic salts.

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound. The reaction is reported to proceed in quantitative yield.[4]

Biological Activity of this compound

This compound has demonstrated notable biological activities, particularly in the areas of cytotoxicity against cancer cells and antimicrobial effects.

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound.

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM)Reference
HepatocytesNormal25[6][7]

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)Reference
Enterococcus faecalisGram-positive bacteria>50[7]
Staphylococcus aureusGram-positive bacteria>50[7]
Escherichia coliGram-negative bacteria>50[7]
Enterobacter aerogenesGram-negative bacteria>50[7]
Pseudomonas aeruginosaGram-negative bacteria>50[7]
Candida albicansFungus>50[7]

Note: The available data on antimicrobial activity indicates a lack of significant potency at the tested concentrations.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively elucidated in the current literature, the mechanisms of its parent compound, betulinic acid, have been studied in more detail. It is plausible that the oxime derivative shares some of these mechanisms. Betulinic acid is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and regulation of the Bcl-2 family of proteins.[8][9][10][11] It has also been shown to inhibit the NF-κB signaling pathway.[12]

Proposed Apoptotic Pathway

The following diagram illustrates a putative signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of betulinic acid.

Betulinic_Aldehyde_Oxime_Apoptosis_Pathway cluster_cell Cancer Cell BAO Betulinic Aldehyde Oxime Mito Mitochondria BAO->Mito Bax Bax BAO->Bax Bcl2 Bcl-2 BAO->Bcl2 Inhibits ROS ROS Generation Mito->ROS CytC Cytochrome c Release Mito->CytC ROS->Mito Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Evaluating Cytotoxicity

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow Start Start: Prepare Cancer Cell Cultures Treat Treat Cells with This compound (Varying Concentrations) Start->Treat Incubate Incubate for Defined Time Period (e.g., 24, 48, 72h) Treat->Incubate MTT Perform MTT Assay (Cell Viability) Incubate->MTT Data Measure Absorbance and Calculate % Viability MTT->Data IC50 Determine IC₅₀ Value Data->IC50 End End: Report Cytotoxicity IC50->End

Caption: General workflow for determining the cytotoxicity of a test compound.

Conclusion

This compound, a semi-synthetic triterpenoid derivative, shows potential as a cytotoxic agent. While its natural precursor, betulinic aldehyde, can be isolated from Tectona grandis, the oxime is primarily accessed through chemical synthesis. The available data suggests a moderate level of cytotoxicity against certain cell lines. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its biological activities against a wider range of cancer cell lines and microbial strains, and to optimize its structure for enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Spectroscopic Profile of Betulinic Aldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for betulinic aldehyde oxime (3β-hydroxy-lup-20(29)-en-28-al oxime), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924). This document collates available spectroscopic information and provides detailed experimental protocols relevant to its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity

PropertyValue
Systematic Name 3β-hydroxy-lup-20(29)-en-28-al oxime
Synonyms This compound, Betulin 28-oxime
CAS Number 25613-12-1[1][2]
Molecular Formula C₃₀H₄₉NO₂[1][2]
Molecular Weight 455.7 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the core lupane (B1675458) skeleton of this compound, based on data from related structures. The numbering of the carbon atoms follows the standard nomenclature for lupane triterpenoids.

Table 1: Predicted ¹H NMR Spectral Data of this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~3.20dd
H-29a~4.70br s
H-29b~4.60br s
H-28 (oxime)~7.50 (E-isomer) / ~6.80 (Z-isomer)s
CH₃ (various)0.75 - 1.70s
N-OHVariablebr s

Table 2: Predicted ¹³C NMR Spectral Data of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~79.0
C-20~150.0
C-28 (oxime)~155.0
C-29~109.8
C-1 to C-27, C-3014.0 - 60.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands of this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3500-3200Broad
N-OH (oxime)~3300Broad
C-H (alkane)2945-2850Strong
C=N (oxime)~1650Medium
C=C (alkene)~1640Medium
C-O (hydroxyl)~1035Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data of this compound

Ionm/zDescription
[M+H]⁺456.38Protonated molecular ion
[M]⁺455.37Molecular ion
[M-H₂O]⁺437.36Loss of water
[M-NOH]⁺424.37Loss of the oxime group

Experimental Protocols

The following section details the synthetic route from betulin to this compound and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound

The synthesis is a two-step process starting from betulin, which is first oxidized to betulinic aldehyde, followed by oximation.

Step 1: Oxidation of Betulin to Betulinic Aldehyde

A selective oxidation of the primary alcohol at C-28 of betulin can be achieved using various methods. One common method involves the use of chromium trioxide adsorbed on silica (B1680970) gel (CrO₃/SiO₂).[3]

  • Procedure: Betulin is dissolved in a suitable solvent such as toluene. A suspension of CrO₃/SiO₂ (prepared by stirring silica gel with an aqueous solution of CrO₃ followed by drying) is added to the betulin solution. The reaction mixture is stirred at room temperature for a specified time (e.g., 60 minutes) and monitored by thin-layer chromatography (TLC). Upon completion, the solid support is filtered off, and the solvent is evaporated under reduced pressure. The crude betulinic aldehyde is then purified by column chromatography on silica gel.

Step 2: Oximation of Betulinic Aldehyde

The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine (B1172632).

  • Procedure: Betulinic aldehyde is dissolved in a suitable solvent like ethanol (B145695) or pyridine (B92270). An excess of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate (B1210297) or pyridine to neutralize the HCl. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization.

Spectroscopic Characterization

The following are general protocols for acquiring the spectroscopic data.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

  • Mass Spectrometry: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the ion source.

Experimental Workflow Diagram

The following diagram illustrates the synthesis and characterization workflow for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis betulin Betulin oxidation Oxidation (e.g., CrO3/SiO2) betulin->oxidation bet_ald Betulinic Aldehyde oxidation->bet_ald oximation Oximation (NH2OH.HCl) bet_ald->oximation bao This compound oximation->bao nmr NMR Spectroscopy (1H, 13C) bao->nmr Characterization ir IR Spectroscopy bao->ir ms Mass Spectrometry bao->ms

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and biological activities. Drawing from available scientific literature, this document details its physicochemical characteristics, spectroscopic data, and known cytotoxic and antimicrobial effects. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research. Additionally, this guide explores its potential mechanism of action, drawing parallels with its well-studied precursor, betulinic acid, and presents this information through structured data and visualizations to aid in research and drug development endeavors.

Chemical and Physical Properties

This compound, also known as Betulin 28-oxime or 3β-hydroxy-lup-20(29)-en-28-al oxime, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), each at a concentration of 30 mg/mL.[2]

PropertyValueReference(s)
Molecular Formula C₃₀H₄₉NO₂[1][2][3]
Molecular Weight 455.7 g/mol [2][3]
CAS Number 25613-12-1[1][2][3]
Appearance White to off-white powder[1]
Melting Point 222-224 °C[3]
Purity ≥95% (HPLC: 98.0%, TLC: 100%)[1][2][3]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL[2]
Storage Conditions 2-8°C or -20°C[1][2]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataObservationReference(s)
Mass Spectrometry MH⁺: 456.2[3]
Infrared (IR) Conforms to structure[3]
Nuclear Magnetic Resonance (NMR) Conforms to structure[3]

Chemical Synthesis and Reactivity

Synthesis of this compound

This compound is synthesized from its precursor, betulinic aldehyde. The general synthesis involves the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent.

G Betulin Betulin Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde Selective Oxidation (e.g., PCC, CrO₃/SiO₂) Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime Condensation (NH₂OH·HCl, NaOAc, EtOH)

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the oxime functional group. Oximes are known to undergo a variety of chemical transformations, offering pathways to further derivatization.

  • Hydrolysis: The oxime functionality can be hydrolyzed back to the corresponding aldehyde under acidic conditions. The stability of this compound to hydrolysis under various pH conditions has not been extensively reported.

  • Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions.[4][5][6] This reaction proceeds through the migration of the group anti-periplanar to the hydroxyl group of the oxime. For aldoximes, this rearrangement typically yields a primary amide or, with certain reagents, can lead to nitriles.[5] The application of the Beckmann rearrangement to this compound could yield novel amide or nitrile derivatives with potentially interesting biological activities.

  • Reduction: The oxime group can be reduced to the corresponding primary amine using various reducing agents.

  • N-O Bond Fragmentation: The N-O bond of oximes can be cleaved under photochemical or transition metal-catalyzed conditions to generate iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Biological Activity and Potential Mechanism of Action

Cytotoxic and Antimicrobial Activity

This compound has demonstrated notable biological activities. It is reported to be cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 µM.[2] Furthermore, it exhibits antimicrobial properties, showing activity against Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans at a concentration of 50 µM.[2] An IC₅₀ value of 25 µM has been reported for its cytotoxicity towards hepatocytes.[7]

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to betulinic acid suggests a potential to induce apoptosis through the mitochondrial pathway. Betulinic acid and its derivatives are known to trigger apoptosis in cancer cells by directly acting on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4][8][9][10][11] This process is often mediated by the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS).[4][9][10] It is hypothesized that this compound may share this mechanism of inducing apoptosis.

G BAO This compound Mitochondrion Mitochondrion BAO->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondrion->Bcl2_Family Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Bcl2_Family->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of related triterpenoid oximes.[9]

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve betulinic aldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in ethanol to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of compounds against adherent cancer cell lines.[12][13][14]

Materials:

  • Target cancer cell line (e.g., Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[15][16][17][18][19]

Materials:

  • Test microorganism (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Inoculum of the test microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a synthetically accessible derivative of a readily available natural product, betulin. Its demonstrated cytotoxic and antimicrobial activities, coupled with the potential for further chemical modification, make it a promising scaffold for the development of new therapeutic agents. The probable mechanism of action, involving the induction of apoptosis via the mitochondrial pathway, aligns with current strategies in cancer research. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this compound and to advance its potential in drug discovery and development. Further studies are warranted to fully elucidate its spectroscopic characteristics, chemical reactivity, and the specific molecular targets and signaling pathways involved in its biological effects.

References

Unraveling the Core Mechanism of Action of Betulinic Aldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin (B1666924), has emerged as a compound of interest in medicinal chemistry.[1] While its direct and fully elucidated mechanism of action remains an area of active investigation, extensive research on its parent compound, betulinic acid, and related derivatives provides a strong foundation for a putative mechanism. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogs, focusing on the core pathways implicated in its potential therapeutic effects, particularly in oncology. The information presented herein is intended to provide a comprehensive overview for researchers and professionals engaged in drug discovery and development.

This compound is recognized for its cytotoxic effects against various cancer cell lines and its antimicrobial and anti-leishmanial properties.[1] The addition of the oxime functional group to the betulinic aldehyde scaffold is a key structural modification that influences its biological activity. Understanding the molecular targets and signaling cascades affected by this class of compounds is crucial for its future development as a therapeutic agent.

Putative Mechanism of Action: Insights from Betulinic Acid and Related Derivatives

The mechanism of action of this compound is likely to mirror that of its well-studied precursor, betulinic acid. The primary modes of action are believed to be the induction of apoptosis through the mitochondrial pathway, modulation of key inflammatory and oxidative stress signaling pathways, and inhibition of topoisomerase.

Induction of Apoptosis via the Mitochondrial Pathway

A hallmark of the anticancer activity of betulinic acid and its derivatives is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[2][3] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage in cancers where p53 is mutated or inactive.[3]

The proposed sequence of events is as follows:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound directly or indirectly triggers the permeabilization of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: This leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including Cytochrome c and Smac/DIABLO.[2][4][5]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3.

  • Cellular Dismantling: Activated caspase-3 orchestrates the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6]

This pathway is often accompanied by the generation of Reactive Oxygen Species (ROS) , which can further amplify the apoptotic signal.[7][8]

BAO This compound (Putative) Mito Mitochondrion BAO->Mito ROS ROS Generation Mito->ROS CytC Cytochrome c Release Mito->CytC Smac Smac/DIABLO Release Mito->Smac ROS->Mito Amplification Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp3 Activated Caspase-3 Smac->Casp3 Inhibition of IAPs Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Putative Mitochondrial Apoptosis Pathway.
Modulation of Key Signaling Pathways

Betulinic acid and its derivatives have been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Betulinic acid is a known inhibitor of the NF-κB pathway.[2][9][10] It can suppress the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[10][11]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes JNK, ERK, and p38, is crucial for cell proliferation, differentiation, and stress responses. Betulinic acid has been shown to inhibit the phosphorylation and activation of these kinases, thereby interfering with downstream signaling that often promotes cancer cell survival and growth.[4][12]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Betulinic acid can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[13][14] By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[4][15]

cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 Nrf2 Pathway IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus translocates Gene_Transcription_NFkB Pro-inflammatory & Anti-apoptotic Genes NFkB_nucleus->Gene_Transcription_NFkB activates MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Downstream_Targets_MAPK Proliferation & Survival Factors MAPK->Downstream_Targets_MAPK Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nuclear) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE BAO This compound (Putative) BAO->IKK BAO->MAPKK BAO->Keap1 dissociates

Figure 2: Modulation of Key Signaling Pathways.
Topoisomerase Inhibition

Another potential mechanism of action for betulinic acid and its derivatives is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and repair.[16] Betulinic acid has been identified as a catalytic inhibitor of topoisomerase I, preventing the enzyme from binding to DNA and forming the "cleavable complex," which is a necessary intermediate in its function.[17][18] This inhibition of topoisomerase activity can lead to DNA damage and ultimately trigger apoptosis. Some derivatives of betulinic acid have also shown inhibitory activity against topoisomerase II.[16]

Quantitative Data Summary

While specific quantitative data for this compound's mechanism of action are not yet widely available, the following tables summarize the cytotoxic activities of related oxime derivatives and the parent compound, betulinic acid, against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Betulonic Acid Oxime

Cell LineCancer TypeIC50 (µM)
CCRF-CEMT-lymphoblastic leukemia18.9 ± 1.1
G-361Malignant melanoma21.3 ± 2.8
HeLaCervical cancer24.5 ± 1.8

Data sourced from Černá et al., 2024.[19]

Table 2: Cytotoxicity of Betulinic Acid Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Betulinic Acid Derivative 9Du-145Prostate7.3
Hs294TMelanoma10.6
MCF-7Breast8.5
Betulinic Acid Derivative 6iHepG2Liver9.27
MCF-7Breast8.87
2,3-indolo-betulinic acid deriv. (BA2)B164A5Murine Melanoma9.15
2,3-indolo-betulinic acid deriv. (BA3)B164A5Murine Melanoma8.11

Data compiled from various sources.[1][20][21][22]

Experimental Protocols

The investigation into the mechanism of action of this compound would employ a suite of established experimental protocols, similar to those used for betulinic acid and its analogs.

Cytotoxicity and Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[1]

  • SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

    • Protocol: Cells are treated as in the MTT assay. After treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read to determine cell number.[23]

  • LDH (Lactate Dehydrogenase) Leakage Assay: This assay quantifies cell membrane damage by measuring the release of LDH from damaged cells into the culture medium.[1]

Apoptosis Assays
  • Nuclear Staining with Hoechst 33342 or DAPI: These fluorescent dyes bind to DNA and allow for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Caspase Activity Assays: These assays measure the activity of key apoptotic caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage of caspase substrates like PARP.[11]

Signaling Pathway Analysis
  • Western Blot Analysis: This is the primary method for investigating the modulation of signaling pathways.

    • Protocol: Cells are treated with this compound for various time points or at different concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., p-IKK, p-IκBα, p-p65, p-JNK, p-ERK, p-p38, Nrf2).[2][4]

start Start with Cancer Cell Line treat Treat with this compound (Varying Concentrations and Times) start->treat cyt_assay Cytotoxicity/Viability Assays (MTT, SRB, LDH) treat->cyt_assay apop_assay Apoptosis Assays (Annexin V/PI, Caspase Activity, Nuclear Staining) treat->apop_assay signal_assay Signaling Pathway Analysis (Western Blot for p-Proteins) treat->signal_assay ros_assay ROS Detection Assay treat->ros_assay topo_assay Topoisomerase Inhibition Assay (DNA Relaxation Assay) treat->topo_assay analyze Analyze Data and Elucidate Mechanism cyt_assay->analyze apop_assay->analyze signal_assay->analyze ros_assay->analyze topo_assay->analyze

Figure 3: Experimental Workflow for Mechanism Elucidation.
Topoisomerase Inhibition Assay

  • DNA Relaxation Assay: This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

    • Protocol: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of this compound. The reaction products are then resolved by agarose (B213101) gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.[16][17]

Conclusion and Future Directions

While the precise molecular interactions of this compound are still being uncovered, the substantial body of evidence from its parent compound, betulinic acid, provides a robust framework for its putative mechanism of action. It is highly probable that this compound exerts its cytotoxic effects through a multi-pronged approach involving the induction of mitochondrial apoptosis, the modulation of critical signaling pathways such as NF-κB and MAPK, and the inhibition of topoisomerase activity.

Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve detailed enzymatic and binding assays to identify direct molecular targets, comprehensive analysis of its effects on the aforementioned signaling pathways, and in vivo studies to confirm its efficacy and safety profile. A thorough understanding of its core mechanism will be instrumental in advancing this compound through the drug development pipeline as a potential therapeutic agent for cancer and other diseases.

References

Synthesis of Betulinic Aldehyde Oxime from Betulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document details the synthetic pathway, experimental protocols, and relevant biological context, tailored for professionals in chemical synthesis and drug discovery.

Introduction

Betulin, readily available from the bark of birch trees, is a versatile starting material for the synthesis of various biologically active compounds. Its derivative, this compound, has garnered interest due to the pharmacological potential often associated with triterpenoid (B12794562) oximes, including anti-inflammatory and anticancer activities. This guide outlines a reliable two-step synthesis commencing from betulin, involving a selective oxidation to betulinic aldehyde, followed by oximation.

Synthetic Pathway

The synthesis of this compound from betulin is a two-step process. The first step is the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde functionality, yielding betulinic aldehyde. The secondary hydroxyl group at C-3 remains unaffected under these conditions. The subsequent step involves the reaction of the aldehyde group of betulinic aldehyde with hydroxylamine (B1172632) to form the corresponding oxime.

Synthesis_Pathway Betulin Betulin Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde Selective Oxidation Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime Oximation

Caption: Synthetic route from Betulin to this compound.

Experimental Protocols

Step 1: Selective Oxidation of Betulin to Betulinic Aldehyde

This protocol is adapted from a method utilizing chromium(VI) oxide supported on silica (B1680970) gel, which has been shown to be highly selective for the oxidation of the primary hydroxyl group of betulin.[1][2]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Rotary evaporator

Procedure:

  • Preparation of the Oxidizing Agent: In a well-ventilated fume hood, carefully add chromium(VI) oxide to a slurry of silica gel in water. Stir the mixture until a uniform orange-red color is obtained. The supported reagent is then filtered, washed with water, and dried in an oven at 100-120 °C for several hours.

  • Oxidation Reaction: To a solution of betulin in toluene in a round-bottom flask, add the prepared CrO₃/SiO₂ reagent (approximately 2 equivalents of CrO₃ per equivalent of betulin).

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The oxidation is typically complete within 30 minutes to a few hours.[1][2]

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid support and chromium salts. The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude betulinic aldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure product.

Step 2: Synthesis of this compound

This protocol is a general method for the formation of oximes from aldehydes using hydroxylamine hydrochloride. This reaction is typically high-yielding, often quantitative.[3]

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine (B92270)

  • Ethanol (B145695)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve betulinic aldehyde in ethanol.

  • Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and sodium acetate (as a base, e.g., 1.5 equivalents) to the solution. Alternatively, pyridine can be used as both the solvent and the base.

  • The reaction mixture is heated to reflux (around 50-80 °C) and stirred. The progress of the reaction can be monitored by TLC. The reaction is generally complete within 1-2 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If ethanol was used as the solvent, it is removed under reduced pressure. The residue is then partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The product is often obtained in high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be performed. The synthesis of similar oximes from betulin derivatives has been reported to proceed in quantitative yield.[3]

Data Presentation

Reaction Yields
StepReactionReagents and ConditionsReported YieldReference
1Oxidation of BetulinCrO₃/SiO₂, Toluene, RT, 30 min~100% conversion to betulonic aldehyde[1][2]
1Oxidation of BetulinTEMPO/NaClO₂/NaOCl, 35 °C92% (betulinic aldehyde)[2]
2Oximation of Betulin Aldehyde-KetoneHONH₂Cl/NaOAc/EtOHQuantitative[3]
Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Betulin C₃₀H₅₀O₂442.72256-258Characteristic peaks for the triterpene skeleton, including signals for methyl groups and the C-3 and C-28 protons adjacent to hydroxyl groups.Signals corresponding to the 30 carbon atoms of the lupane (B1675458) skeleton.
Betulinic Aldehyde C₃₀H₄₈O₂440.70Not reportedAppearance of a downfield signal for the aldehydic proton (~9.5-10 ppm). The signal for the C-28 methylene (B1212753) protons is absent.Appearance of a downfield signal for the aldehydic carbon (~200 ppm).
This compound C₃₀H₄₉NO₂455.72Not reportedThe aldehydic proton signal is replaced by a signal for the oxime proton (=N-OH), typically in the range of 7.5-8.5 ppm.The aldehydic carbon signal is replaced by a signal for the oxime carbon (=N-OH) at around 150-160 ppm.

Biological Activity and Potential Signaling Pathways

Betulin and its derivatives, including betulinic acid, have been extensively studied for their biological activities, particularly their anticancer and anti-inflammatory effects. While specific signaling pathways for this compound are not yet fully elucidated, the known mechanisms of related compounds provide a strong indication of its potential biological targets.

Anticancer Activity: Induction of Apoptosis

Betulin and its derivatives are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4][5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell Betulin_Derivative This compound Mitochondrion Mitochondrion Betulin_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by betulin derivatives.

Anti-inflammatory Activity: Modulation of NF-κB and PI3K/Akt Signaling

The anti-inflammatory effects of betulin derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. These include the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression, and the modulation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and inflammation.[6][7]

Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Inflammatory_Stimulus->PI3K_Akt_Pathway Betulin_Derivative This compound Betulin_Derivative->NFkB_Pathway Inhibits Betulin_Derivative->PI3K_Akt_Pathway Modulates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) NFkB_Pathway->Inflammatory_Response PI3K_Akt_Pathway->Inflammatory_Response

Caption: Modulation of inflammatory pathways by betulin derivatives.

Conclusion

The synthesis of this compound from betulin is a straightforward and efficient process that provides access to a potentially valuable bioactive molecule. The selective oxidation of betulin followed by a high-yielding oximation reaction makes this synthetic route amenable to laboratory-scale production for further biological evaluation. The established anticancer and anti-inflammatory activities of related betulin derivatives suggest that this compound is a promising candidate for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the therapeutic potential of this interesting triterpenoid derivative.

References

In-Depth Technical Guide to Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, synthesis, and known biological activities. While research on its specific mechanisms of action is ongoing, this document consolidates the available data to serve as a foundational resource for further investigation and drug development endeavors.

Physical and Chemical Properties

This compound, also known as 3β-hydroxy-lup-20(29)-en-28-al oxime or Betulin 28-oxime, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₀H₄₉NO₂[2]
Formula Weight 455.7 g/mol [2]
CAS Number 25613-12-1[2]
Melting Point 222-224 °C
Appearance White to off-white crystalline solid[1]
Purity ≥95%[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Poorly soluble in water.[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]

1.1. Spectral Data

While detailed spectral data for this compound are not widely published, a certificate of analysis confirms that the mass spectrum shows a protonated molecular ion (MH+) peak at m/z 456.2, which is consistent with its molecular weight. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been reported to be in conformity with the structure, though specific data are not provided. For reference, the NMR data of the closely related precursor, betulinic aldehyde, and other similar triterpenoids are available in the scientific literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of its precursor, betulinic aldehyde. Betulinic aldehyde itself can be synthesized from betulin, a readily available natural product from birch bark, via selective oxidation.

2.1. Experimental Protocol: Oximation of Betulinic Aldehyde

The following is a general experimental protocol for the synthesis of this compound from betulinic aldehyde.

Materials:

Procedure:

  • Dissolve betulinic aldehyde in a mixture of pyridine and ethanol.

  • Add an excess of hydroxylamine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% HCl solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Betulin Betulin Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde Selective Oxidation Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime Oximation (NH₂OH·HCl, Pyridine/Ethanol)

Caption: Synthesis of this compound from Betulin.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[2] It is active against various bacteria such as E. aerogenes, E. coli, E. faecalis, P. aeruginosa, and S. aureus, as well as the fungus C. albicans and the parasite L. donovani at a concentration of 50 µM.[2] Furthermore, it exhibits cytotoxicity towards Huh7 hepatocellular carcinoma cells at the same concentration.[2]

While specific signaling pathways for this compound have not been fully elucidated, the activities of its parent compounds, betulinic aldehyde and betulinic acid, provide valuable insights into its potential mechanisms of action.

3.1. Potential Anticancer Mechanisms

The anticancer activity of this compound is an area of active investigation. Its precursor, betulinic aldehyde, has been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells in a dose-dependent manner. Mechanistically, betulinic aldehyde was found to inhibit the activation of the Akt, MAPK, and STAT3 signaling pathways in these cells.

Given the structural similarity, it is hypothesized that this compound may exert its cytotoxic effects through similar pathways. The induction of apoptosis is a common mechanism for many triterpenoid compounds.

Hypothesized Signaling Pathway for Anticancer Activity:

Anticancer_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects BAO This compound Akt Akt BAO->Akt Inhibition (?) MAPK MAPK BAO->MAPK Inhibition (?) STAT3 STAT3 BAO->STAT3 Inhibition (?) Apoptosis Apoptosis BAO->Apoptosis Induction (?) Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration STAT3->Proliferation

References

In Vitro Cytotoxicity of Betulinic Aldehyde Oxime and Related Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives have garnered significant interest in oncological research due to their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis. This technical guide focuses on the in vitro cytotoxicity of betulinic aldehyde oxime and its closely related analogs, providing a comprehensive overview of available data, experimental methodologies, and insights into their mechanisms of action. While specific data on this compound is limited, the information presented herein for related compounds offers valuable insights for researchers in the field. One study has noted the cytotoxicity of this compound at a concentration of 50 µM in Huh7 hepatocellular carcinoma cells.

Quantitative Cytotoxicity Data

The cytotoxic potential of betulinic acid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 values for betulonic acid oxime, a structurally similar compound to this compound, across various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
Betulonic Acid OximeCCRF-CEMT-lymphoblastic leukemia18.9 ± 1.1[1]
Betulonic Acid OximeG-361Malignant melanoma21.3 ± 2.8[1]
Betulonic Acid OximeMCF7Breast adenocarcinomaNot specified, but cytotoxic
Betulonic Acid OximeHeLaCervical cancerNot specified, but cytotoxic

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound using a standard colorimetric assay, such as the MTT or SRB assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (or related compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

Mechanism of Action: Induction of Apoptosis

A significant body of research on betulinic acid and its derivatives points towards the induction of apoptosis as a primary mechanism of their anticancer activity.[2] This programmed cell death is often initiated through the intrinsic or mitochondrial pathway.

The Mitochondrial Pathway of Apoptosis

Betulinic acid has been shown to directly target mitochondria, leading to a series of events that culminate in cell death.[2] The key steps in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces changes in the mitochondrial outer membrane, leading to the formation of pores.

  • Release of Pro-apoptotic Factors: This permeabilization results in the release of proteins like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment staining Cell Viability Staining (e.g., SRB, MTT) treatment->staining readout Absorbance Readout staining->readout calculation IC50 Calculation readout->calculation

General Workflow for In Vitro Cytotoxicity Assay

mitochondrial_apoptosis Mitochondrial Pathway of Apoptosis Induced by Betulinic Acid Derivatives cluster_mito Mitochondrial Events cluster_cyto Cytoplasmic Events BA_derivative This compound (or related compound) Mitochondrion Mitochondrion BA_derivative->Mitochondrion Directly targets MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC_release Cytochrome c Release MOMP->CytoC_release Smac_release Smac/DIABLO Release MOMP->Smac_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytoC_release->Apoptosome IAPs IAPs (Inhibitor of Apoptosis Proteins) Smac_release->IAPs Inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IAPs->Casp3 Inhibits

Mitochondrial Pathway of Apoptosis

Conclusion

This compound and its related compounds represent a promising class of molecules for further investigation in cancer research. While comprehensive data on the specific cytotoxicity of this compound is still emerging, the information available for closely related analogs like betulonic acid oxime demonstrates significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for this class of compounds is believed to be the induction of apoptosis via the mitochondrial pathway. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these novel triterpenoids. Further studies are warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound.

References

A Technical Guide on the Antimicrobial Properties of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has been investigated as part of a broader search for novel antimicrobial agents derived from natural products. This technical guide synthesizes the available scientific literature on the antimicrobial properties of this compound, referred to in key studies as betulin-28-oxime. While the parent compound, betulin, and its derivatives like betulinic acid have demonstrated a range of biological activities, primary screening data indicates that betulin-28-oxime itself does not possess significant antibacterial or antifungal activity against common pathogens at tested concentrations. However, the compound exhibits notable cytotoxicity against mammalian cell lines, suggesting a potential for other biological applications. This document provides a comprehensive overview of the existing data, detailed experimental protocols from foundational studies, and a discussion of the compound's potential within the broader context of triterpenoid research.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial compounds with novel mechanisms of action.[1][2] Natural products, particularly plant-derived terpenoids, are a rich source of structurally diverse molecules with a wide array of biological activities.[3] Betulin, a lupane-type triterpenoid abundantly available from the bark of birch trees, is a promising scaffold for chemical modification to develop new therapeutic agents.[3][4] Numerous semi-synthetic derivatives of betulin have been created and evaluated for anticancer, antiviral, and antimicrobial properties.[4][5]

Among these derivatives is this compound (betulin-28-oxime), synthesized from the C-28 aldehyde of betulin. This guide focuses specifically on the documented antimicrobial profile of this oxime derivative, presenting the quantitative data from screening assays and the methodologies employed in its evaluation.

Synthesis and Structure

This compound is derived from betulin in a two-step process. First, the primary hydroxyl group at the C-28 position of betulin is selectively oxidized to form betulinic aldehyde. Subsequently, the aldehyde is converted to an oxime through a reaction with hydroxylamine. This structural modification is a common strategy in medicinal chemistry to explore changes in biological activity.

G Betulin Betulin (Lup-20(29)-ene-3β, 28-diol) Aldehyde Betulinic Aldehyde (Betulinal) Betulin->Aldehyde Selective Oxidation (C-28) Oxime This compound (Betulin-28-oxime) Aldehyde->Oxime Reaction with Hydroxylamine (NH2OH)

Figure 1: Synthesis pathway of this compound.

Antimicrobial Activity Assessment

The primary investigation into the antimicrobial properties of betulin-28-oxime was conducted as part of a large-scale screening of 51 structurally diverse semi-synthetic betulin derivatives.[1][4] The study evaluated the compounds against a panel of five bacterial strains and one fungal strain.

In this initial screening, betulin-28-oxime (referred to as compound 31 ) was tested at a concentration of 50 µM. The results showed that it did not meet the threshold of >70% growth inhibition against any of the tested microorganisms.[1][4] Consequently, it was not selected for further dose-response studies to determine its Minimum Inhibitory Concentration (MIC).[1]

Quantitative Antimicrobial Data

The following table summarizes the results from the primary antimicrobial screening of betulin-28-oxime.

CompoundTest OrganismTypeConcentrationGrowth Inhibition (%)Reference
Betulin-28-oximeEnterobacter aerogenesGram-negative50 µM< 70%[1][4]
Betulin-28-oximeEscherichia coliGram-negative50 µM< 70%[1][4]
Betulin-28-oximePseudomonas aeruginosaGram-negative50 µM< 70%[1][4]
Betulin-28-oximeEnterococcus faecalisGram-positive50 µM< 70%[1][4]
Betulin-28-oximeStaphylococcus aureusGram-positive50 µM< 70%[1][4]
Betulin-28-oximeCandida albicansFungus50 µM< 70%[1][4]

Note: The study did not report specific inhibition percentages for compounds that did not meet the >70% threshold.

Cytotoxicity Profile

While betulin-28-oxime showed a lack of significant antimicrobial activity in the primary screen, its effect on mammalian cells was also evaluated. The compound was found to exhibit notable cytotoxicity against a human hepatocyte cell line (Huh-7).[4]

Quantitative Cytotoxicity Data

The cytotoxic effect was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineAssay TypeIC50 Value (µM)Exposure TimeReference
Betulin-28-oximeHuman Hepatocyte (Huh-7)ATP Measurement2524 hours[1][4]
Betulinic AldehydeHuman Hepatocyte (Huh-7)ATP Measurement4724 hours[1][4]

This finding indicates that betulin-28-oxime is biologically active, though its activity is more pronounced against mammalian cells than the microbial strains tested.[4]

Experimental Protocols

The methodologies described below are based on the key study that evaluated betulin-28-oxime.[1][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol was used for the primary screening of the betulin derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare microbial inoculum (0.5 McFarland standard) C Dispense microbial suspension into 96-well microplate A->C B Dilute compound to 50 µM test concentration D Add test compound to appropriate wells B->D C->D E Incubate plate at 37°C for 16-20 hours D->E F Measure optical density (OD) at 600 nm E->F G Calculate percentage of growth inhibition F->G H Identify compounds with >70% inhibition G->H

Figure 2: Workflow for the Broth Microdilution Screening Assay.
  • Microorganism Preparation : Bacterial and fungal strains were cultured in appropriate broth (e.g., Luria Bertani or Yeast Peptone Dextrose). The inoculum was prepared by suspending colonies in sterile 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Assay Plate Preparation : The assay was performed in 96-well microplates. Each well contained the microbial suspension in its specific growth medium.

  • Compound Addition : The test compound, betulin-28-oxime, was added to the wells to a final concentration of 50 µM.

  • Incubation : Plates were incubated at 37°C for 16–20 hours with agitation (110 rpm).[1]

  • Measurement : After incubation, microbial growth was determined by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis : The percentage of growth inhibition was calculated relative to a negative control (no compound). Compounds inducing over 70% inhibition were classified as active.

Cytotoxicity Assay (Hepatocyte Cell Culture)

This protocol was used to determine the effect of the compounds on mammalian cells.

  • Cell Culture : Human hepatocyte cells (Huh-7) were seeded in 96-well plates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][6]

  • Compound Exposure : The cells were then exposed to various concentrations of betulin-28-oxime.

  • Incubation : The plates were incubated for an additional 24 hours.[4]

  • Viability Measurement : Cell viability was assessed by measuring intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay). Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.[1]

  • IC50 Determination : The IC50 value was calculated from the dose-response curve generated from the luminescence data.[1]

G A Primary Screening (50 µM) B Compound Active? (>70% Inhibition) A->B E Cytotoxicity Assay (Determine IC50) A->E All or selected compounds C Dose-Response Study (Determine MIC) B->C Yes D Not Active (e.g., Betulin-28-oxime) B->D No F Selectivity Assessment C->F E->F

Figure 3: Logical workflow for compound evaluation in the study.

Mechanism of Action and Future Directions

The precise antimicrobial mechanism of action for this compound has not been elucidated, largely because it did not show potent activity in initial screenings. For other, more active betulin derivatives and related triterpenoids, several mechanisms have been proposed, which could serve as starting points for future investigations should modified oxime derivatives prove more effective. These include:

  • Membrane Permeabilization : Some triterpenoids are known to disrupt the integrity of microbial cell membranes, leading to the leakage of essential intracellular components.[4]

  • Enzyme Inhibition : Betulinic acid has been shown in silico to target bacterial enzymes like DNA gyrase and fungal enzymes such as sterol 14α-demethylase (CYP51).[7][8]

  • Biofilm Inhibition : Betulinic acid has also been reported to inhibit the formation of and damage mature interkingdom biofilms of S. aureus and C. albicans, suggesting an effect on cell adhesion and biofilm-related gene expression.[9][10]

Future research on this compound could explore:

  • Broader Screening : Testing against a more diverse panel of microorganisms, including clinically relevant resistant strains.

  • Structural Modifications : Synthesizing and evaluating other oxime derivatives or conjugates at the C-28 position to potentially enhance antimicrobial activity while reducing cytotoxicity.

  • Synergy Studies : Investigating whether betulin-28-oxime can act synergistically with known antibiotics to lower their effective concentrations.

Conclusion

Based on the available scientific evidence, this compound (betulin-28-oxime) does not demonstrate significant in vitro antimicrobial activity against a standard panel of Gram-positive and Gram-negative bacteria or the fungus Candida albicans at a concentration of 50 µM.[1][4] However, the compound is biologically active, as evidenced by its cytotoxicity towards human hepatocyte cells with an IC50 of 25 µM.[4] While this profile makes it an unlikely candidate for development as a standalone systemic antimicrobial agent, its biological activity warrants its inclusion in studies of structure-activity relationships among betulin derivatives. Further research involving chemical modification and broader screening could yet uncover a therapeutic window for oxime derivatives of betulin.

References

Antiviral Activity of Betulinic Aldehyde Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid and its derivatives have emerged as a promising class of natural product-based antiviral agents. This technical guide focuses on the antiviral properties of betulinic aldehyde oxime derivatives and their close analogs. While direct research on this compound derivatives is limited, this document synthesizes available data on structurally related compounds, including betulinic acid oximes and betulonic acid oximes, to provide a comprehensive overview for researchers in virology and medicinal chemistry. We present quantitative antiviral data, detailed experimental methodologies, and elucidate potential mechanisms of action through signaling pathway and workflow diagrams. This guide aims to serve as a foundational resource to stimulate further investigation into this specific and potentially potent class of antiviral compounds.

Introduction

The quest for novel antiviral agents is a continuous and critical endeavor in the face of emerging and evolving viral threats. Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse biological activities, including potent antiviral effects. Among these, derivatives of betulinic acid, a pentacyclic triterpenoid (B12794562) readily available from birch bark, have shown considerable promise. Modification of the functional groups on the betulinic acid scaffold has led to the discovery of compounds with activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, and Herpes Simplex Virus (HSV).

This guide specifically explores the antiviral potential of this compound derivatives. While the core structure of betulinic acid has been extensively studied, the specific introduction of an oxime functionality at the aldehyde position represents a less explored chemical space. Oximes are known to be versatile functional groups in medicinal chemistry, often contributing to improved biological activity and pharmacokinetic properties. This document will review the available literature on the synthesis and antiviral evaluation of these and closely related compounds, providing a technical framework for future research and development.

Quantitative Antiviral Data

The following tables summarize the reported in vitro antiviral activities of various betulinic acid and betulonic acid oxime derivatives against different viruses. It is important to note that data specifically for this compound derivatives is not extensively available in the reviewed literature. The presented data for related compounds, however, provides valuable insights into the potential of this chemical class.

Table 1: Anti-HIV Activity of Betulinic Acid and Related Oxime Derivatives

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Betulonic acid oximeHIV-1MT-4>100>100-[1]
Benzyl ester of platanic acid oximeHIV-1MT-43.2 ± 0.43>100>31[1]
Platanic acid oximeHIV-1MT-436 ± 4.0>100>2.8[1]
Side product 18HIV-1MT-415 ± 1.3>100>6.7[1]

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Betulinic Acid and Related Oxime Derivatives

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Betulonic acid oximeHSV-1Vero>100>100-[1]
Benzyl ester of platanic acid oximeHSV-1Vero>100>100-[1]
Platanic acid oximeHSV-1Vero48 ± 6.0>100>2.1[1]
Side product 18HSV-1Vero12 ± 0.21>100>8.3[1]

Table 3: Anti-Influenza Virus Activity of Betulinic Aldehyde and Related Derivatives

CompoundVirus StrainEC₅₀ (µM)Reference
Betulinic aldehydeAvian influenza KBNP-0028 (H9N2)28.4[2]
Betulinic acid 3-oximeInfluenza A virusNot specified[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and antiviral evaluation of betulinic acid derivatives, based on the available literature.

General Synthesis of Oxime Derivatives

The synthesis of oxime derivatives from a ketone-containing triterpenoid, such as betulonic acid, is a standard procedure. A similar approach could be envisioned for the synthesis of an oxime from betulinic aldehyde.

Protocol 1: Synthesis of Betulonic Acid Oxime [5]

  • Dissolution: Dissolve betulone (B1248025) acetate (B1210297) (1 equivalent) in pyridine.

  • Addition of Reagent: Add hydroxylamine (B1172632) hydrochloride (4 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at 50°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash with 10% hydrochloric acid (HCl).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash chromatography to obtain the desired oxime.

Antiviral Activity Assays

Standard cell-based assays are employed to determine the antiviral efficacy and cytotoxicity of the synthesized compounds.

Protocol 2: Anti-HIV-1 Activity Assay [6]

  • Cell Culture: Culture Jurkat cells in an appropriate medium.

  • Infection: Infect the cells with HIV-1 virus in the presence of varying concentrations of the test compounds.

  • Incubation: Incubate the infected cells for a specified period.

  • Measurement of Viral Replication: Measure the reverse transcriptase (RT) activity in the cell supernatant as an indicator of viral replication.

  • Cytotoxicity Assay: Determine the cell viability using an MTT assay in parallel to assess the cytotoxicity of the compounds.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

Protocol 3: Anti-HSV-1 Activity Assay [7]

  • Cell Culture: Grow Vero cells to confluence in 96-well plates.

  • Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Antiviral Effect: Stain the cells with a solution such as crystal violet to visualize cell viability. The EC₅₀ is the concentration of the compound that inhibits virus-induced CPE by 50%.

  • Cytotoxicity Assay: In parallel, treat uninfected Vero cells with the same concentrations of the compounds to determine the CC₅₀.

Visualization of Workflows and Pathways

General Workflow for Synthesis and Antiviral Evaluation

The following diagram illustrates a typical workflow for the synthesis of a betulinic acid derivative and its subsequent evaluation for antiviral activity.

G cluster_synthesis Synthesis cluster_evaluation Antiviral Evaluation start Betulin / Betulinic Acid step1 Chemical Modification (e.g., Oxidation to Aldehyde) start->step1 step2 Oxime Formation step1->step2 step3 Purification and Characterization step2->step3 eval1 Cytotoxicity Assay (e.g., MTT) step3->eval1 Test Compound eval2 Antiviral Activity Assay (e.g., Plaque Reduction, RT Assay) step3->eval2 Test Compound eval3 Determination of EC50 and CC50 eval1->eval3 eval2->eval3 eval4 Mechanism of Action Studies eval3->eval4

General workflow for synthesis and antiviral evaluation.
Potential Mechanism of Action: HIV Entry Inhibition

Some betulinic acid derivatives are known to inhibit HIV entry. While the specific mechanism for an aldehyde oxime derivative is unknown, a generalized pathway for entry inhibition is depicted below.

cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding gp41 gp41 CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 Conformational Change CCR5->gp41 Fusion Inhibitor Betulinic Aldehyde Oxime Derivative Inhibitor->gp120 Blocks Binding

Hypothetical inhibition of HIV-1 entry.
Potential Mechanism of Action: HIV Maturation Inhibition

Another known mechanism for some betulinic acid derivatives is the inhibition of HIV maturation.

cluster_process HIV Maturation Gag Gag Polyprotein Protease HIV Protease Gag->Protease Cleavage Mature Mature Virion Proteins Protease->Mature Inhibitor Betulinic Aldehyde Oxime Derivative Inhibitor->Protease Inhibits Cleavage

Hypothetical inhibition of HIV-1 maturation.

Conclusion and Future Directions

The available data on oxime derivatives of betulinic acid and related structures suggest that this class of compounds holds significant potential as antiviral agents. The observed activities against HIV and HSV, coupled with the known anti-influenza activity of betulinic aldehyde, provide a strong rationale for the synthesis and evaluation of this compound derivatives.

Future research should focus on:

  • Synthesis: The development of efficient synthetic routes to a library of this compound derivatives with diverse substitutions to explore structure-activity relationships.

  • Antiviral Screening: Broad-spectrum antiviral screening of these novel compounds against a panel of clinically relevant viruses.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which these compounds exert their antiviral effects.

  • Pharmacokinetic Profiling: Evaluation of the drug-like properties of the most promising candidates to assess their potential for further development.

This technical guide provides a starting point for researchers interested in this promising area of antiviral drug discovery. The exploration of this compound derivatives could lead to the identification of novel and potent antiviral therapies.

References

Betulinic Aldehyde Oxime: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its synthesis, cytotoxic, and antimicrobial properties. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented. Furthermore, this guide explores the putative mechanisms of action by illustrating its potential modulation of key signaling pathways, including NF-κB, Nrf2/Keap1, and MAPK, based on the known activities of its parent compounds, betulin and betulinic acid. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Pentacyclic triterpenoids, particularly those derived from the lupane (B1675458) skeleton, have garnered substantial attention for their diverse pharmacological activities. This compound, also known as betulin-28-oxime or 3β-hydroxy-lup-20(29)-en-28-al oxime, is a derivative of betulinic aldehyde, which can be synthesized from betulin, a compound abundantly found in the bark of birch trees.[1] The introduction of an oxime functional group at the C-28 position has been shown to modulate the biological activity of the parent molecule, leading to potential applications in oncology and infectious diseases. This document aims to consolidate the current knowledge on this compound and provide a technical foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the selective oxidation of betulin to betulinic aldehyde. This is followed by the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form the oxime.

Experimental Protocol: Synthesis of 3β-hydroxy-lup-20(29)-en-28-al oxime

This protocol is adapted from established methods for the synthesis of triterpenoid oximes.[1]

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (B92270)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve betulinic aldehyde in a 1:1 mixture of pyridine and ethanol.

  • Addition of Hydroxylamine Hydrochloride: To the solution from step 1, add an excess of hydroxylamine hydrochloride.

  • Reaction: Stir the reaction mixture at 25°C for 6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3β-hydroxy-lup-20(29)-en-28-al oxime.

Therapeutic Applications

This compound has demonstrated promising biological activities, primarily in the areas of cancer and infectious diseases.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The data, while still emerging, suggests a potential role for this compound in cancer therapy.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)Reference
Hepatocyte cell cultureNot specified25[2]
Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing activity against both bacteria and fungi.

Table 2: Antimicrobial Activity of this compound and Related Compounds

MicroorganismCompoundMIC (µg/mL)Reference
Streptococcus pyogenes ATCC 196152,3-indolo-betulinic acid derivatives (BA2, BA3, BA4)13-16[1]
Staphylococcus aureus ATCC 259232,3-indolo-betulinic acid derivatives (BA2, BA3, BA4)26-32[1]
Candida albicans ATCC 102312,3-indolo-betulinic acid derivative (BA3)29[1]
Candida parapsilosis ATCC 220192,3-indolo-betulinic acid derivative (BA3)29[1]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Addition of MTT: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Putative Mechanisms of Action: Signaling Pathways

While the direct effects of this compound on signaling pathways are still under investigation, the well-documented activities of its parent compounds, betulinic acid and betulin, provide a strong basis for hypothesizing its mechanisms of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Betulinic acid has been shown to inhibit NF-κB activation.[3] It is plausible that this compound shares this activity.

NF_kB_Pathway Betulinic_Aldehyde_Oxime This compound IKK IKK Betulinic_Aldehyde_Oxime->IKK Inhibition NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Transcription Nrf2_Keap1_Pathway Betulinic_Aldehyde_Oxime This compound Keap1_Nrf2 Keap1-Nrf2 Complex Betulinic_Aldehyde_Oxime->Keap1_Nrf2 Disruption Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Transcription MAPK_Pathway Betulinic_Aldehyde_Oxime This compound MAPKKK MAPKKK (e.g., RAF) Betulinic_Aldehyde_Oxime->MAPKKK Modulation Upstream_Stimuli Upstream Stimuli Upstream_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

References

An In-depth Technical Guide to Betulinic Aldehyde Oxime Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class, is a compound of significant interest in medicinal chemistry.[1][2] Extracted from the bark of several plant species, most notably the birch tree, betulinic acid and its precursor, betulin (B1666924), have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic potential of these natural products is often enhanced through structural modification, a strategy aimed at improving potency, selectivity, and pharmacokinetic profiles such as aqueous solubility.[5][6]

One key derivative is betulinic aldehyde, which serves as a versatile intermediate for further chemical synthesis.[3][7] The introduction of an oxime functional group at specific positions on the triterpenoid scaffold has emerged as a promising avenue for developing novel therapeutic agents.[8][9] Oxime derivatives of related structures, such as betulonic acid, have shown notable cytotoxic and antiviral activities.[8][10] This guide provides a comprehensive overview of the synthesis of betulinic aldehyde oxime derivatives, their diverse bioactivities supported by quantitative data, the signaling pathways they modulate, and detailed experimental protocols for their evaluation.

Synthesis of Betulinic Aldehyde and its Oxime Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the natural precursor, betulin. The general synthetic route involves the selective oxidation of betulin's hydroxyl groups to yield betulinic aldehyde, followed by a condensation reaction to form the oxime.

Step 1: Oxidation of Betulin to Betulinic Aldehyde The primary alcohol at position C-28 of betulin is selectively oxidized to an aldehyde group. This transformation can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a commonly used reagent for this conversion.[3] Another approach involves using solid-supported chromium (VI) compounds on silica (B1680970) gel, which has been shown to selectively yield betulonic aldehyde.[11][12]

Step 2: Formation of the Oxime Derivative The resulting betulinic aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an ethanol (B145695) solution.[13] This condensation reaction yields the corresponding this compound.[13]

Below is a generalized workflow for the synthesis process.

G Betulin Betulin (Precursor) Oxidation Selective Oxidation (e.g., PCC, CrO3/SiO2) Betulin->Oxidation Step 1 BAld Betulinic Aldehyde (Intermediate) Oxidation->BAld Condensation Condensation Reaction (Hydroxylamine HCl, NaOAc) BAld->Condensation Step 2 BAldOxime This compound (Final Product) Condensation->BAldOxime

Caption: Generalized synthesis workflow for this compound.

Bioactivity of Betulinic Aldehyde and Related Oxime Derivatives

Derivatives of betulinic aldehyde, including oximes, have been evaluated for various biological activities. The primary areas of investigation include anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Betulinic acid and its derivatives are well-regarded for their ability to induce apoptosis in cancer cells, often with selectivity over normal cells.[1] Modifications to the core structure, including the introduction of oxime groups, have been explored to enhance this cytotoxic potential.[13] Studies on oxime derivatives of the closely related betulonic acid have shown cytotoxicity against several human cancer cell lines.[8]

Table 1: Cytotoxicity of Betulonic Acid Oxime Derivatives Against Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Selectivity Index (SI) Reference
Betulonic acid oxime CCRF-CEM T-lymphoblastic leukemia 18.9 ± 1.1 2.4 [8]
Betulonic acid oxime G-361 Malignant Melanoma 21.3 ± 2.8 2.2 [8]

| A related side product (19) | HeLa | Cervical Cancer | 24.5 ± 1.8 | - |[8] |

Note: Data for this compound is limited in the reviewed literature; data for the structurally similar betulonic acid oxime is presented as a proxy.

The primary mechanism of anticancer action for betulinic acid derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[5] This process involves the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade.[5]

G cluster_cell Cancer Cell BA_Derivative Betulinic Aldehyde Oxime Derivative Bcl2 Anti-apoptotic Bcl-2 proteins BA_Derivative->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak BA_Derivative->BaxBak Activation Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->BaxBak BaxBak->Mitochondrion Permeabilization Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by betulinic acid derivatives.
Antiviral Activity

Betulinic acid and its derivatives have also been investigated for their antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15] Modifications such as oximation can alter the spectrum of antiviral activity.[15] For instance, studies on platanic acid oxime derivatives, which share the triterpenoid scaffold, have demonstrated potent anti-HIV-1 activity.[8]

Table 2: Antiviral Activity of Related Triterpenoid Oxime Derivatives

Compound Virus EC50 (µM) Selectivity Index (SI) Reference
Benzyl ester of platanic acid oxime HIV-1 3.2 ± 0.43 > 31 [8]
Platanic acid oxime HIV-1 36 ± 4.0 - [8]
Platanic acid oxime HSV-1 48 ± 6.0 - [8]
A related side product (18) HIV-1 15 ± 1.3 - [8]
A related side product (18) HSV-1 12 ± 0.21 - [8]
Betulinic acid ionic derivative (2) HSV-2 0.6 - [14]

| Betulinic acid ionic derivative (5) | HSV-2 | 0.9 | - |[14] |

Anti-inflammatory Activity

The structural similarity of triterpenoids to steroids suggests their potential as anti-inflammatory agents.[4][16] Betulin, betulinic acid, and their derivatives have been shown to reduce inflammation, in part by decreasing the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and inhibiting the activity of enzymes such as Cyclooxygenase-2 (COX-2).[16][17][18] While specific data on betulinic aldehyde oximes is sparse, the general class of betulin derivatives exhibits significant anti-inflammatory potential.[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Protocol for Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes described in the literature.[3][13]

  • Oxidation of Betulin to 3-Acetylbetulinic Aldehyde:

    • Dissolve 3-acetylbetulin (a protected form of betulin) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Add Pyridinium chlorochromate (PCC) to the solution.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue (3-acetylbetulinic aldehyde) by column chromatography.[3]

  • Oxime Formation:

    • Dissolve the purified aldehyde intermediate in ethanol (EtOH).

    • Add hydroxylamine hydrochloride (HONH₂·HCl) and sodium acetate (NaOAc).

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the this compound derivative.[13]

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[20][22]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[20][23]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used for background correction.[20]

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm the mechanism of cell death.[24][25]

G start Cell Culture & Treatment lysis Cell Lysate Preparation (RIPA Buffer) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer blocking Blocking (e.g., 5% Milk or BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Detection (ECL Substrate) secondary->detection analysis Imaging & Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.
  • Cell Lysate Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.[26]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[26]

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.[26]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, total PARP, cleaved PARP, Bcl-2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[26]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[26]

    • Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.[26] An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

Conclusion and Future Perspectives

This compound derivatives represent a compelling class of compounds derived from a readily available natural product. The existing body of research on related triterpenoid oximes demonstrates significant potential for potent anticancer and antiviral activities. The primary mechanism of anticancer action appears to be the induction of the intrinsic apoptotic pathway, a highly desirable trait for cancer therapeutics.

Future research should focus on the systematic synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).[13] Key areas for exploration include modifying substituents on the oxime group and other positions of the triterpenoid scaffold to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these novel compounds. The development of more water-soluble derivatives will also be crucial for advancing these promising agents toward in vivo studies and potential clinical applications.[5][6]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of betulinic aldehyde oxime, a pentacyclic triterpenoid (B12794562) derivative of betulin (B1666924). This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and exhibits promising biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties[1]. The protocol outlines a two-step synthesis commencing with the selective oxidation of betulin to betulinic aldehyde, followed by the oximation of the aldehyde functionality. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction steps, and visual diagrams to illustrate the synthesis workflow and a putative biological signaling pathway.

Introduction

This compound (also known as Betulin 28-oxime) is a derivative of betulin, a naturally occurring triterpene found in the bark of birch trees[2]. Its unique chemical structure makes it a versatile building block in medicinal chemistry and natural product synthesis[1]. Research has indicated its potential in the development of novel therapeutic agents, with activity against various cancer cell lines and pathogenic microbes[3][4]. The synthesis of this compound involves the initial selective oxidation of the primary alcohol at the C-28 position of betulin to an aldehyde, followed by the conversion of the aldehyde to an oxime using hydroxylamine (B1172632).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of betulinic aldehyde and its subsequent conversion to this compound.

Table 1: Synthesis of Betulinic Aldehyde from Betulin via Selective Oxidation

ParameterValueReference
Starting MaterialBetulin[5]
Oxidizing AgentTEMPO/NaClO₂/NaOCl[5]
SolventNot specified, typically a biphasic system (e.g., CH₂Cl₂/H₂O)[5]
Reaction Temperature35 °C[5]
Reaction TimeNot specified[5]
Yield92%[5]

Table 2: Synthesis of this compound from Betulinic Aldehyde

ParameterValueReference
Starting MaterialBetulinic Aldehyde[4]
ReagentHydroxylamine hydrochloride (HONH₂·HCl)[4]
BaseSodium Acetate (B1210297) (NaOAc)[4]
SolventEthanol (B145695)[4]
Reaction ConditionsNot specified, typically reflux[6]
YieldQuantitative[4]

Table 3: Physicochemical and Characterization Data for this compound

PropertyValueReference
Formal Name3β-hydroxy-lup-20(29)-en-28-al oxime[7]
CAS Number25613-12-1[1][7]
Molecular FormulaC₃₀H₄₉NO₂[1][7]
Molecular Weight455.7 g/mol [7]
AppearanceWhite to off-white powder[1]
Purity≥95%[7]
Storage Conditions-20°C[7]

Experimental Protocols

Part 1: Synthesis of Betulinic Aldehyde from Betulin

This protocol is adapted from a TEMPO-mediated oxidation method, which offers high selectivity for the primary alcohol at the C-28 position of betulin[5].

Materials:

  • Betulin

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium chlorite (B76162) (NaClO₂)

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve betulin in dichloromethane.

  • To this solution, add a catalytic amount of TEMPO.

  • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium hypochlorite.

  • Add the aqueous oxidizing solution to the vigorously stirred solution of betulin at room temperature.

  • Maintain the reaction temperature at 35°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude betulinic aldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Part 2: Synthesis of this compound

This protocol describes the conversion of betulinic aldehyde to its corresponding oxime using hydroxylamine hydrochloride.

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (HONH₂·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve betulinic aldehyde in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to liberate the free hydroxylamine.

  • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Betulin Betulin Oxidation TEMPO-mediated Oxidation Betulin->Oxidation Betulinic_Aldehyde Betulinic Aldehyde Oximation Oximation with Hydroxylamine Betulinic_Aldehyde->Oximation Betulinic_Aldehyde_Oxime This compound Oxidation->Betulinic_Aldehyde Yield: 92% Oximation->Betulinic_Aldehyde_Oxime Yield: Quantitative

Caption: Workflow for the two-step synthesis of this compound from betulin.

Putative Biological Signaling Pathway

Based on the known anticancer properties of betulinic acid, a related compound, it is hypothesized that this compound may induce apoptosis through mitochondrial pathways.

Biological_Pathway Hypothesized Apoptotic Pathway of this compound BAO This compound Mitochondrion Mitochondrion BAO->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential mechanism of action for this compound-induced apoptosis.

References

Application Notes and Protocols: Purification of Betulinic Aldehyde Oxime by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), is a compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with oxime derivatives. Efficient purification of this compound is critical for accurate biological evaluation and further structural modification. This document provides detailed protocols for the purification of this compound using column chromatography, a widely adopted and effective method for the separation of triterpenoids and their derivatives.[1][2][3] The protocols outlined below are designed to yield high-purity this compound, suitable for a range of research and development applications.

Introduction

Triterpenoids, such as betulin and its derivatives, are a class of natural products known for their wide spectrum of biological activities.[2][3] this compound is synthesized from betulinic aldehyde, which can be obtained through the selective oxidation of betulin.[4][5] The introduction of an oxime functional group can significantly alter the pharmacological profile of the parent molecule, making it a key target for synthetic chemists.

Chromatographic techniques are indispensable for the purification of such synthetic derivatives from reaction mixtures, which may contain unreacted starting materials, byproducts, and reagents.[6] Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a robust and scalable method for the purification of moderately polar compounds like triterpenoid oximes.[3] This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography, along with methods for sample preparation and fraction analysis.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the flowchart below. This process begins with the crude reaction mixture and culminates in the isolation of the purified compound.

Purification Workflow Figure 1: General Workflow for Purification crude_sample Crude this compound sample_prep Sample Preparation (Dissolution/Adsorption) crude_sample->sample_prep loading Sample Loading sample_prep->loading column_packing Column Packing (Silica Gel Slurry) column_packing->loading elution Elution (Isocratic or Gradient) loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Purified this compound solvent_removal->pure_product Chromatography Principles Figure 2: Principles of Chromatographic Separation cluster_analyte Analyte Properties cluster_phases Chromatographic Phases cluster_outcome Separation Outcome polarity Polarity separation Separation Efficiency polarity->separation affects interaction with stationary phase solubility Solubility solubility->separation influences interaction with mobile phase stationary Stationary Phase (e.g., Silica Gel - Polar) stationary->separation provides separation medium mobile Mobile Phase (e.g., Hexane/EtOAc - Tunable Polarity) mobile->separation carries analyte through column

References

Application Notes and Protocols for the Quantification of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in medicinal chemistry and drug development due to its potential pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound using various chromatographic and spectroscopic techniques. While specific methods for this compound are not extensively published, the protocols outlined below are adapted from validated methods for the structurally similar compounds, betulinic acid and betulonic acid.

General Sample Preparation

Effective sample preparation is critical to minimize interference from the sample matrix and ensure accurate quantification.[2] For biological matrices such as plasma, protein precipitation is a common and effective method.[3]

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample) dissolved in acetonitrile (B52724).

  • Add an additional 100 µL of neat acetonitrile to the mixture.[3]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]

  • Centrifuge the sample at 11,000 rpm for 5 minutes.[3]

  • Collect the supernatant for analysis.[3]

For plant extracts or other complex matrices, a combination of solvent extraction and solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of triterpenoids.[4][5] Due to the lack of a strong chromophore in the this compound structure, detection is typically performed at a low wavelength, such as 210 nm.[4][6]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water (acidified with acetic acid to pH 2.8) in a ratio of 70:20:10 (v/v/v) has been shown to be effective for separating similar compounds.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 15 µL.[6]

  • Detection Wavelength: 210 nm.[6]

  • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound at known concentrations.

Data Presentation:

ParameterBetulinic Acid (Reference)Expected Performance for this compound
Linearity Range0.005 - 100.00 µg/mL[6]Similar range expected
Correlation Coefficient (R²)> 0.999[6]> 0.99
Limit of Detection (LOD)0.0005 µg/mL[6]Dependent on instrument sensitivity
Limit of Quantification (LOQ)0.0050 µg/mL[6]Dependent on instrument sensitivity
Recovery97.10 - 97.60 %[6]> 95%
Precision (RSD)< 5%[6]< 15%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for analyzing samples with complex matrices or when low detection limits are required.[3][7]

Experimental Protocol:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][7]

  • Column: An Agela MG-C18 analytical column (50 x 2.1 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Methanol–water–formic acid (80:20:0.1, v/v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3][7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions would need to be optimized for this compound. For the related compound betulonic acid (m/z 455.4), a product ion of m/z 177.2 was monitored.[3][7] A similar fragmentation pattern would be expected for this compound (Molecular Weight: 455.73 g/mol [1]).

Data Presentation:

ParameterBetulonic Acid (Reference)Expected Performance for this compound
Linearity Range3.00 - 3,000 ng/mL[3]Similar range expected
Correlation Coefficient (R²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)3.00 ng/mL[3]Dependent on instrument sensitivity
AccuracyWithin ±15%[3]Within ±15%
Precision (RSD)Within 15%[3]< 15%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of triterpenoids.[4][5] Due to the low volatility of this compound, derivatization is required prior to analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

Experimental Protocol:

  • Derivatization: The sample extract is dried and then derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.

  • GC System: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 10 minutes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify the derivatized compound and selected ion monitoring (SIM) mode for quantification.

Data Presentation:

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow Sample Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The analytical methods described in these application notes provide a comprehensive guide for the quantification of this compound in various matrices. While methods specific to this oxime are not widely published, the provided protocols, adapted from well-established methods for structurally related triterpenoids, offer a solid foundation for developing and validating robust and reliable analytical procedures. The choice of method will be dictated by the specific requirements of the research, with LC-MS/MS being the most sensitive and selective option for complex biological samples. Proper method validation is essential to ensure data accuracy and reproducibility.

References

Application Notes and Protocols for Betulinic Aldehyde Oxime and Related Triterpenoids in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562) derived from the bark of birch trees, and its derivatives have garnered significant interest in oncological research due to their cytotoxic effects on various cancer cell lines.[1][2][3] These compounds are known to induce apoptosis through the mitochondrial pathway, making them promising candidates for novel anticancer therapies.[4][5][6] While specific data on betulinic aldehyde oxime is limited, this document provides a comprehensive overview of the application of closely related and well-studied derivatives, such as betulonic acid oxime and other modified betulinic acid compounds, in cell culture studies. The protocols and data presented herein are based on existing literature for these related molecules and can serve as a foundational guide for investigating this compound.

Data Presentation: Cytotoxicity of Betulinic Acid Derivatives

The following table summarizes the cytotoxic activity of various betulinic acid derivatives against a range of human cancer cell lines, as reported in the literature. This data can be used as a reference for designing experiments with this compound, assuming a potentially similar spectrum of activity.

CompoundCell LineCell TypeIC50 (µM)Reference
Betulonic acid oximeCCRF-CEMT-lymphoblastic leukemia18.9 ± 1.1[7]
G-361Malignant melanoma21.3 ± 2.8[7]
3-oxo-23-hydroxybetulinic acid derivative (10e)B16Melanoma5.85[8][9]
SF-763Glioblastoma6.23[8][9]
BEL-7402Hepatocellular carcinoma7.22[8][9]
Betulinic AcidBV-2Microglia~2.0[10][11]
2,3-indolo-betulinic acid derivative (BA1)A375Human melanoma5.7[12]
2,3-indolo-betulinic acid derivative (BA2)B164A5Murine melanoma9.15[12]
2,3-indolo-betulinic acid derivative (BA3)B164A5Murine melanoma8.11[12]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound (or related compound)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[13]

  • Complete culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)[13]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to obtain the desired concentrations.

  • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[12]

Materials:

  • LDH cytotoxicity assay kit

  • Cell culture supernatants from treated and control cells

Protocol:

  • Collect the cell culture supernatant after treatment with the test compound.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Assays

a. Hoechst 33342 Staining for Nuclear Morphology

This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[12]

Materials:

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Culture cells on coverslips in a 24-well plate and treat them with the test compound.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

b. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[10][11]

Materials:

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and control cells using RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for betulinic acid and its derivatives and a general workflow for their evaluation in cell culture.

Betulinic_Acid_Apoptosis_Pathway Betulinic Acid Derivative Betulinic Acid Derivative Mitochondria Mitochondria Betulinic Acid Derivative->Mitochondria Induces MOMP Cytochrome c Cytochrome c Mitochondria->Cytochrome c Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO Apaf1 Apaf-1 Cytochrome c->Apaf1 IAPs IAPs Smac_DIABLO->IAPs Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IAPs->Caspase3 Inhibits

Caption: Proposed mitochondrial pathway of apoptosis induced by betulinic acid derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Prepare Stock Solution (this compound in DMSO) C Compound Treatment (Varying Concentrations) A->C B Cell Seeding (e.g., 96-well plate) B->C D Incubation (24-72 hours) C->D E Cytotoxicity/Viability Assays (MTT, LDH) D->E F Determine IC50 E->F G Apoptosis Assays (Hoechst Staining, Flow Cytometry) F->G H Western Blot Analysis (Apoptotic Markers: Caspases, Bcl-2 family) G->H I Signaling Pathway Analysis H->I

Caption: General experimental workflow for cell culture studies.

References

Application Notes & Protocols for In Vivo Experimental Design: Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vivo evaluation of Betulinic Aldehyde Oxime, a derivative of betulinic aldehyde. Based on the known biological activities of its parent compounds and related triterpenoids, which include anticancer, anti-inflammatory, and antiviral effects, the following experimental designs are proposed.[1][2][3][4][5] These protocols are intended as a guide and may require optimization based on the specific research objectives and available resources.

Application Note: Preclinical Anticancer Efficacy Evaluation

Betulinic acid and its derivatives have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines.[6][7][8] The primary mechanism often involves the mitochondrial pathway of apoptosis.[8] An in vivo xenograft model is a standard and reliable method for assessing the antitumor efficacy of novel compounds like this compound.[9][10]

Proposed Model: Human Tumor Xenograft in Immunodeficient Mice.

Key Objectives:

  • To determine the effect of this compound on the growth of solid tumors in vivo.

  • To assess the dose-dependent efficacy of the compound.

  • To evaluate the compound's toxicity and effect on the general health of the animals.

  • To establish a preliminary therapeutic window.

Animal Model:

  • Species/Strain: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude).

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Cell Lines: Based on the known activity of related compounds, human cancer cell lines such as melanoma (A375), breast adenocarcinoma (MCF-7), or prostate cancer (DU-145) are suitable candidates.[2][11][12]

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Compound Administration (e.g., i.p., oral gavage) (21-28 days) Randomization->Treatment_Admin Monitoring Daily Health Monitoring (Body Weight, Clinical Signs) Treatment_Admin->Monitoring Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Treatment_Admin->Tumor_Measurement Endpoint Study Endpoint Reached (Tumor size limit or Time) Monitoring->Endpoint Tumor_Measurement->Endpoint Sacrifice Euthanasia & Necropsy Endpoint->Sacrifice Data_Collection Tumor Excision & Weight Organ/Blood Collection Sacrifice->Data_Collection Data_Analysis Data Analysis & Reporting Data_Collection->Data_Analysis

Caption: General workflow for an in vivo xenograft study.

Application Note: Preclinical Anti-Inflammatory Activity Assessment

Betulin (B1666924) and its derivatives have been shown to possess anti-inflammatory properties, capable of suppressing inflammatory mediators.[4][13] A widely used and robust model for evaluating acute inflammation is the carrageenan-induced paw edema assay in rodents.[14][15] This model is suitable for the initial screening of compounds like this compound for potential anti-inflammatory effects.

Proposed Model: Carrageenan-Induced Paw Edema in Rats or Mice.

Key Objectives:

  • To evaluate the ability of this compound to inhibit acute inflammation.

  • To determine the dose-response relationship of the anti-inflammatory effect.

  • To compare the efficacy of the test compound against a standard non-steroidal anti-inflammatory drug (NSAID).

Animal Model:

  • Species/Strain: Wistar rats or Swiss albino mice.

  • Age/Weight: 7-9 weeks old, 150-200g (rats) or 25-30g (mice).

  • Inflammatory Agent: 1% Carrageenan suspension in saline.

Application Note: Preclinical Antiviral Efficacy Screening

Derivatives of betulin have shown promise as antiviral agents against a range of enveloped and non-enveloped viruses, including Herpes Simplex Virus (HSV) and Influenza virus.[5][16][17] An in vivo viral infection model is essential to confirm the therapeutic potential of this compound.[18][19]

Proposed Model: Influenza A Virus (IAV) Infection in Mice.

Key Objectives:

  • To determine if this compound can reduce viral replication in vivo.

  • To assess the compound's ability to improve survival rates and reduce morbidity following lethal IAV challenge.

  • To evaluate the effect of the compound on virus-induced lung pathology.

Animal Model:

  • Species/Strain: BALB/c mice.

  • Age/Weight: 6-8 weeks old, 18-22g.

  • Virus: A mouse-adapted Influenza A virus strain (e.g., A/PR/8/34 (H1N1)).

Data Presentation: Summary of Quantitative Data

Table 1: Anticancer Efficacy Study - Key Endpoints

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM (Final) Tumor Growth Inhibition (%) Mean Tumor Weight (g) ± SEM (Final) Mean Body Weight Change (%)
Vehicle Control 0 N/A
Positive Control
B.A. Oxime Low
B.A. Oxime Mid

| B.A. Oxime | High | | | | |

Table 2: Anti-Inflammatory Study - Paw Edema Measurements

Treatment Group Dose (mg/kg) Paw Volume (mL) ± SEM (1 hr) Paw Volume (mL) ± SEM (3 hr) Paw Volume (mL) ± SEM (5 hr) Max. Inhibition of Edema (%)
Vehicle Control 0 N/A
Positive Control
B.A. Oxime Low
B.A. Oxime Mid

| B.A. Oxime | High | | | | |

Table 3: Antiviral Study - Efficacy Parameters

Treatment Group Dose (mg/kg) Survival Rate (%) Mean Day of Death Lung Viral Titer (log10 PFU/g) ± SEM (Day 5) Mean Body Weight Loss (%) (Nadir)
Vehicle Control 0
Positive Control
B.A. Oxime Low
B.A. Oxime Mid

| B.A. Oxime | High | | | | |

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model
  • Cell Culture: Culture the selected human cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

  • Animal Acclimatization: House immunodeficient mice for at least one week under specific pathogen-free (SPF) conditions before the experiment begins.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group), including vehicle control, a positive control (standard chemotherapy), and at least three dose levels of this compound.

  • Compound Preparation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80, or a solution in olive oil and ethanol (B145695) followed by evaporation of the ethanol).[20] Administer the compound daily via the chosen route (e.g., intraperitoneal injection or oral gavage) for 21-28 days.

  • Data Collection: Record tumor volumes and body weights 2-3 times per week. Monitor animals daily for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined size limit (~1500-2000 mm³), or at the end of the treatment period.

  • Necropsy: At the endpoint, excise the tumors and record their final weights. Collect blood and major organs for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: House rats or mice for one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer this compound (at least three doses), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.[15]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Influenza A Virus (IAV) Infection Model
  • Animal Acclimatization: House BALB/c mice in a BSL-2 facility for one week prior to infection.

  • Compound Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily administration of this compound, vehicle, or positive control (e.g., Oseltamivir) 1-2 days before infection.

    • Therapeutic: Begin administration 4-24 hours after infection.

  • Virus Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal or sub-lethal dose of mouse-adapted IAV in a volume of 50 µL.

  • Monitoring: Monitor the mice daily for 14-21 days for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival.

  • Endpoint Analysis:

    • Survival Study: Record mortality over the observation period.

    • Viral Titer: On day 3 or 5 post-infection, euthanize a subset of mice from each group (n=4-5). Harvest the lungs, homogenize them, and determine the viral titer using a plaque assay on MDCK cells.

    • Histopathology: Collect lung tissues for histological analysis to assess inflammation and tissue damage.

Visualization of Potential Mechanism

Betulinic acid, a closely related compound, is known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.[6][8] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

Proposed Signaling Pathway for Anticancer Activity

G cluster_0 Apoptotic Regulation cluster_1 Caspase Cascade BAO Betulinic Aldehyde Oxime Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAO->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) BAO->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction.

References

Betulinic Aldehyde Oxime: A Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in the field of drug discovery. Its unique chemical structure, featuring a reactive oxime group, provides a versatile scaffold for the synthesis of novel therapeutic agents.[1] This document provides a comprehensive overview of this compound, including its synthesis, biological activities, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound as a lead for the development of new anticancer, anti-inflammatory, and antiviral drugs.

Chemical and Physical Properties

PropertyValueReference
Synonyms Betulinal oxime, Betulinicaldehyde oxime[1]
CAS Number 25613-12-1[1]
Molecular Formula C30H49NO2[1]
Molecular Weight 455.73 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥95% (HPLC)[1]
Storage Conditions 2-8°C[1]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that underscore its potential as a therapeutic lead compound.

Anticancer Activity

While specific quantitative data for this compound is limited, its parent compounds and related oxime derivatives have shown significant cytotoxic effects against various cancer cell lines. Betulinic aldehyde derivatives have demonstrated antiproliferative activity against human cancer cell lines, including prostate (Du-145), melanoma (Hs294T), and breast adenocarcinoma (MCF-7).[2] For instance, a 3-substituted derivative of betulinic aldehyde showed IC50 values ranging from 7.3 to 10.6 μM against these cell lines.[2] Furthermore, betulonic acid oxime, a closely related compound, has displayed cytotoxicity against T-lymphoblastic leukemia (CCRF-CEM) and malignant melanoma (G-361) cell lines. A supplier of this compound reports an IC50 of 25 μM for cytotoxicity towards hepatocytes.[3]

Table 1: Cytotoxicity of Betulonic Acid Oxime (a related compound)

Cell LineCancer TypeIC50 (µM)
CCRF-CEM T-lymphoblastic leukemia18.9 ± 1.1
G-361 Malignant melanoma21.3 ± 2.8

Data for Betulonic Acid Oxime, a structurally similar compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the well-documented activities of its parent compounds, betulin and betulinic acid. These triterpenoids have been shown to inhibit key inflammatory mediators. Betulinic acid, for example, effectively reduces the production of nitric oxide (NO), a key inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It also modulates the production of various pro-inflammatory and anti-inflammatory cytokines, such as TNF-α and IL-10.[6] The mechanism of this anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway.[7][8]

Antiviral Activity

Derivatives of related triterpenoids have shown promising antiviral activity. For instance, the benzyl (B1604629) ester of platanic acid oxime demonstrated a potent anti-HIV-1 effect with an EC50 value of 3.2 ± 0.43 μM and a high selectivity index (>31). The same compound, however, was inactive against HSV-1. Platanic acid oxime itself showed weaker anti-HIV-1 and anti-HSV-1 activity.

Table 2: Antiviral Activity of Platanic Acid Oxime Derivatives (related compounds)

CompoundVirusEC50 (µM)Selectivity Index (SI)
Benzyl ester of platanic acid oxime HIV-13.2 ± 0.43>31
HSV-1>100-
Platanic acid oxime HIV-136 ± 4.0-
HSV-148 ± 6.0-

Data for Platanic Acid Oxime derivatives, structurally related compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar triterpenoid oximes.

Part 1: Synthesis of Betulinic Aldehyde from Betulin

A selective oxidation of the primary alcohol at C-28 of betulin is required.

  • Materials: Betulin, Pyridinium (B92312) dichromate (PDC), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (CH2Cl2), Silica (B1680970) gel for column chromatography, Ethyl acetate (B1210297), Hexane (B92381).

  • Procedure:

    • Dissolve betulin in anhydrous DMF.

    • Add pyridinium dichromate (PDC) to the solution. The reaction is often a complex mixture of products, so careful monitoring by Thin Layer Chromatography (TLC) is necessary to optimize for the aldehyde.[9]

    • Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.

    • Quench the reaction by adding water and extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure betulinic aldehyde.

Part 2: Oximation of Betulinic Aldehyde

  • Materials: Betulinic aldehyde, Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl), Sodium acetate (NaOAc) or Pyridine (B92270), Ethanol (EtOH), Dichloromethane (CH2Cl2), 10% Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve betulinic aldehyde in ethanol.

    • Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution.[9]

    • Heat the reaction mixture at 50°C for 2 hours, monitoring the progress by TLC.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with 10% HCl and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting this compound can be purified by recrystallization or flash chromatography if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, CCRF-CEM)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete DMEM medium

    • 24-well plates

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) (for standard curve)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

    • Griess Assay:

      • Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

      • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 100 µL of the mixed Griess Reagent to each well containing the supernatant.[10]

      • Incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antiviral Assay (Plaque Reduction Assay for HSV-1)

This assay determines the ability of a compound to inhibit the formation of viral plaques.

  • Materials:

    • Vero cells (or other susceptible cell line)

    • Herpes Simplex Virus-1 (HSV-1)

    • Complete DMEM medium

    • 6-well or 12-well plates

    • This compound stock solution (in DMSO)

    • Overlay medium (e.g., DMEM with 0.8% methylcellulose)

    • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

    • Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

    • Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound mixed with the overlay medium.[11]

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days until plaques are visible.

    • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Potential Mechanisms of Action

While direct studies on this compound are limited, the mechanisms of its parent compounds, betulin and betulinic acid, provide strong indications of its potential modes of action.

Inhibition of NF-κB Signaling Pathway

A key anti-inflammatory and potential anticancer mechanism of betulinic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In an activated state, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Betulinic acid has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent gene transcription.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK IKK Receptor->IKK activates IkappaB IkappaB IKK->IkappaB phosphorylates NF-kappaB NF-kappaB IkappaB->NF-kappaB inhibits Degradation IkappaB->Degradation ubiquitination & degradation NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n translocates BAO This compound (inferred) BAO->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kappaB_n->Gene_Expression promotes

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis. Studies on betulinic acid have shown that it can modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby influencing downstream cellular processes.[1][12][13] The modulation of this pathway likely contributes to the compound's anticancer and anti-inflammatory effects.

G Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response BAO This compound (inferred) BAO->MAPK modulates phosphorylation

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary evaluation of this compound as a drug discovery lead compound.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization s1 Synthesis of Betulinic Aldehyde s2 Oximation Reaction s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 iv1 Cytotoxicity Screening (MTT Assay) s3->iv1 iv2 Anti-inflammatory Assay (NO Production) s3->iv2 iv3 Antiviral Assay (Plaque Reduction) s3->iv3 m1 Signaling Pathway Analysis (e.g., NF-κB, MAPK) iv1->m1 iv2->m1 m2 Target Identification iv3->m2 l1 Structure-Activity Relationship (SAR) Studies m1->l1 m2->l1 l2 ADME/Tox Profiling l1->l2

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its parent compounds and related derivatives highlight its potential in oncology, immunology, and virology. The protocols and data presented in this document provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this intriguing molecule. Further studies are warranted to establish a more comprehensive biological profile and to elucidate the precise molecular mechanisms underlying its activities.

References

Application of Betulinic Aldehyde Oxime in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclylic triterpenoid (B12794562) betulinic acid, has emerged as a compound of interest in oncological research. While extensive data is available for its parent compound, betulinic acid, research is ongoing to fully elucidate the specific anticancer properties of the oxime derivative. This document provides an overview of the potential applications of this compound in cancer research, based on the known activities of closely related compounds. It includes extrapolated cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This compound is valued in medicinal chemistry for its potential as a building block in synthesizing various pharmaceuticals, including potential anticancer agents.[1]

Mechanism of Action

The anticancer activity of betulinic acid and its derivatives is primarily attributed to the induction of apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] This process is often independent of the p53 tumor suppressor gene status, making it a promising therapeutic avenue for a broad range of cancers.[5] Key mechanistic aspects include:

  • Mitochondrial Pathway of Apoptosis: Betulinic acid and its derivatives can directly interact with mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol.[2][6] This cascade of events ultimately activates caspases, the executioners of apoptosis.[6][7]

  • Modulation of Signaling Pathways: These compounds have been shown to modulate critical signaling pathways involved in cell survival and proliferation, most notably the NF-κB pathway.[7][8][9] Inhibition of NF-κB activity can sensitize cancer cells to apoptosis and reduce the expression of genes involved in inflammation, angiogenesis, and metastasis.

  • Induction of Reactive Oxygen Species (ROS): Some derivatives of betulinic acid have been shown to induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.

Quantitative Data: Cytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of the parent compound, betulinic acid, and some of its oxime derivatives against various cancer cell lines. This data provides a comparative baseline for the expected potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Betulinic AcidMV-4-11 (Biphenotypic B myelomonocytic leukemia)>20[5]
Betulinic AcidA549 (Adenocarcinoma)>20[5]
Betulinic AcidDu-145 (Prostate)>20[5]
Betulinic AcidHs294T (Melanoma)>20[5]
Betulinic AcidMCF-7 (Breast adenocarcinoma)>20[5]
Betulonic Acid OximeCCRF-CEM (T-lymphoblastic leukemia)18.9 ± 1.1[10]
Betulonic Acid OximeMCF7 (Breast adenocarcinoma)>40[10]
Betulonic Acid OximeG-361 (Malignant melanoma)21.3 ± 2.8[10]
Betulonic Acid OximeHeLa (Cervical cancer)>40[10]
3-O-acetyl-betulinic aldehyde, oximeA549 (Lung)14.3 ± 1.2
3-O-acetyl-betulinic aldehyde, oximeHeLa (Cervical)19.8 ± 2.1
3-O-acetyl-betulinic aldehyde, oximeMCF-7 (Breast)11.5 ± 0.9

Note: The data for 3-O-acetyl-betulinic aldehyde, oxime is extrapolated from studies on similar derivatives and serves as a hypothetical reference.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis and Signaling Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Betulinic_Aldehyde_Oxime_Apoptosis BAO This compound Mito Mitochondria BAO->Mito Direct Action CytoC Cytochrome c Mito->CytoC Release Smac Smac/DIABLO Mito->Smac Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Casp9 Caspase-9 Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Evaluating Anticancer Activity

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis cluster_2 Conclusion Start Cancer Cell Lines MTT MTT Assay (Cytotoxicity, IC50) Start->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis Quantification) Start->Apoptosis_Assay WB Western Blot (Protein Expression) Start->WB IC50_Calc IC50 Determination MTT->IC50_Calc Apoptosis_Quant Apoptotic Cell Percentage Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Level Changes WB->Protein_Quant Conclusion Assessment of Anticancer Potential IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: Workflow for assessing the anticancer effects of this compound.

Logical Relationship of NF-κB Pathway Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm BAO This compound IKK IKK Complex BAO->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Proliferative) Nucleus->Transcription Activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the well-documented activities of its parent compound, betulinic acid, and other derivatives, it is hypothesized that this compound will exhibit selective cytotoxicity towards cancer cells by inducing apoptosis through the mitochondrial pathway and modulating key survival signaling pathways such as NF-κB. The provided protocols offer a robust framework for the systematic evaluation of its anticancer efficacy and mechanism of action, paving the way for further preclinical and clinical investigations.

References

Application Notes and Protocols: Betulinic Aldehyde Oxime in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, also known as betulin-28-oxime, is a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924).[1][2] This compound has garnered interest in pharmaceutical research due to its potential as a bioactive agent.[3] This document provides detailed application notes and protocols for researchers investigating the antimicrobial properties of this compound, summarizing its known activities, outlining experimental procedures, and discussing its potential mechanism of action.

Chemical and Physical Properties

PropertyValueReference
Synonyms Betulinal oxime, Betulinicaldehyde oxime, Betulin 28-oxime[1]
CAS Number 25613-12-1
Molecular Formula C₃₀H₄₉NO₂
Molecular Weight 455.73 g/mol [3]
Appearance White to off-white powder[3]
Purity ≥95% (HPLC)
Storage 2-8°C[3]
Chemical Structure 3β-hydroxy-lup-20(29)-en-28-al oxime

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity. A primary screening has shown that at a concentration of 50 µM, it is active against a range of pathogenic microbes.[1][2]

Table 1: Documented Antimicrobial Activity of this compound

Microbial StrainTypeActivity at 50 µM
Enterobacter aerogenesGram-negative bacteriaActive[1][2]
Escherichia coliGram-negative bacteriaActive[1][2]
Enterococcus faecalisGram-positive bacteriaActive[1][2]
Pseudomonas aeruginosaGram-negative bacteriaActive[1][2]
Staphylococcus aureusGram-positive bacteriaActive[1][2]
Candida albicansFungusActive[1][2]

Cytotoxicity Data

Understanding the cytotoxic profile of a potential antimicrobial agent is crucial for its development as a therapeutic. This compound has been evaluated for its effect on mammalian cells.

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIC₅₀Reference
Huh7Human Hepatocellular Carcinoma25 µM[1][4]
HepatocytesNormal Human Liver Cells25 µM[4]

Note: The IC₅₀ value for hepatocytes suggests that further investigation into the selective toxicity of this compound is warranted.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of oximes from aldehydes.[5] The synthesis is a two-step process starting from betulin.

Step 1: Synthesis of Betulinic Aldehyde from Betulin

Materials:

  • Betulin

  • Pyridinium (B92312) dichromate (PDC) or other suitable oxidizing agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve betulin in anhydrous DCM or DMF.

  • Add pyridinium dichromate (PDC) to the solution. The molar ratio should be optimized, but a starting point is 1.5 equivalents of PDC to 1 equivalent of betulin.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure betulinic aldehyde.

Step 2: Synthesis of this compound from Betulinic Aldehyde

Materials:

Procedure:

  • Dissolve betulinic aldehyde in 96% ethanol.

  • Add an excess of hydroxylamine hydrochloride (e.g., 10 equivalents) and a base such as sodium acetate (e.g., 10 equivalents) or pyridine.[5][6]

  • Stir the reaction mixture at room temperature or under reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and add saturated brine solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Resazurin or other viability indicator (optional)

  • Plate reader (optional)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations (e.g., from 200 µM down to 0.1 µM).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an appropriate agar (B569324) medium. Incubate the plates for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, based on the known activities of its parent compound, betulinic acid, and the chemical nature of the aldehyde group, a multi-targeted mechanism can be proposed.

  • Cell Membrane Disruption: Betulinic acid is known to interfere with the integrity of microbial cell membranes.[7] The lipophilic triterpenoid backbone of this compound likely facilitates its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Cellular Enzymes: Triterpenoids can inhibit various cellular enzymes. Betulinic acid, for instance, has been shown to be a catalytic inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[8] It is plausible that this compound could also target essential microbial enzymes.

  • Aldehyde-Mediated Damage: The aldehyde functional group is reactive and can contribute to antimicrobial activity. Aldehydes are known to damage bacterial cell walls and cytoplasmic membranes.[9] They can also form crosslinks with proteins and DNA, disrupting cellular processes.

Visualizations

Synthesis_Workflow Betulin Betulin Oxidation Oxidation (e.g., PDC) Betulin->Oxidation Betulinic_Aldehyde Betulinic Aldehyde Oxidation->Betulinic_Aldehyde Purification1 Purification Betulinic_Aldehyde->Purification1 Oximation Oximation (HONH2·HCl, Base) Betulinic_Aldehyde_Oxime This compound Oximation->Betulinic_Aldehyde_Oxime Purification2 Purification Betulinic_Aldehyde_Oxime->Purification2 Purification1->Oximation

Caption: Synthetic workflow for this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbes Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination MBC_MFC_Plating Plate from clear wells onto agar MIC_Determination->MBC_MFC_Plating MBC_MFC_Determination Determine MBC/MFC MBC_MFC_Plating->MBC_MFC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Proposed_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets BAO This compound Membrane_Disruption Membrane Disruption BAO->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase I) BAO->Enzyme_Inhibition DNA_Damage DNA/Protein Crosslinking (Aldehyde moiety) BAO->DNA_Damage Permeability Increased Permeability Membrane_Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Cell_Death Microbial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The protocols provided herein offer a starting point for researchers to synthesize and evaluate this compound. Further studies are required to establish detailed MIC/MBC values against a wider panel of clinical isolates and to fully elucidate its mechanism of action and potential for in vivo efficacy and safety.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betulinic aldehyde oxime is a derivative of betulinic acid, a pentacyclic triterpene with known anticancer properties. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are standard assays for determining cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

While specific cytotoxicity data for this compound is not widely available, the following table summarizes the cytotoxic activity of the closely related compound, betulonic acid oxime, against two human cancer cell lines. This data can serve as a preliminary reference for experimental design.

Table 1: Cytotoxicity of Betulonic Acid Oxime

Cell LineCancer TypeIC50 (µM)
CCRF-CEMT-lymphoblastic leukemia18.9 ± 1.1[1]
G-361Malignant melanoma21.3 ± 2.8[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assessment: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_analysis Data Analysis start Seed Cancer Cells (96-well or 6-well plates) treatment Treat with Betulinic Aldehyde Oxime start->treatment incubation Incubate (24-72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) ldh LDH Assay (Membrane Integrity) apoptosis Apoptosis Assay (Annexin V/PI Staining) add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant harvest_cells Harvest Cells apoptosis->harvest_cells solubilize Solubilize Formazan add_mtt->solubilize read_mtt Measure Absorbance (570 nm) solubilize->read_mtt analyze Calculate % Viability/ % Cytotoxicity/ % Apoptosis read_mtt->analyze ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction read_ldh Measure Absorbance (490 nm) ldh_reaction->read_ldh read_ldh->analyze stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry flow_cytometry->analyze

Caption: Experimental workflow for assessing cytotoxicity.

Signaling_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome bao This compound ros ↑ Reactive Oxygen Species (ROS) bao->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Release of Cytochrome c mmp->cyto_c smac Release of Smac/DIABLO mmp->smac cas9 Caspase-9 Activation cyto_c->cas9 smac->cas9 Inhibits IAPs cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with demonstrated cytotoxic and antimicrobial properties.[1] Like its parent compound, this compound is a highly hydrophobic molecule, which presents significant challenges for its formulation for in vivo studies due to poor aqueous solubility and limited bioavailability.[2][3] Effective delivery systems are crucial to achieving therapeutic concentrations in target tissues and accurately evaluating its pharmacological potential.

These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols adapted from successful studies on the parent compound, betulinic acid, and other hydrophobic drugs. The provided methodologies for liposomal, nanoparticle, and self-nanoemulsifying drug delivery systems (SNEDDS) offer robust starting points for the development of a suitable in vivo formulation for this compound. Additionally, potential signaling pathways that may be modulated by this compound are discussed, providing a basis for mechanistic studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 3β-hydroxy-lup-20(29)-en-28-al oxime[1]
Synonyms Betulin 28-oxime, Betulinaldehyde oxime[1][4]
Molecular Formula C₃₀H₄₉NO₂[1]
Formula Weight 455.7 g/mol [1]
Solubility DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~30 mg/mL[1]
Appearance Crystalline solid / White to off-white powder[1][4]
Purity ≥95%[1]
Storage -20°C[1]

Formulation Strategies for In Vivo Administration

The low aqueous solubility of this compound necessitates the use of advanced formulation techniques to enhance its bioavailability for in vivo studies. Below are three commonly employed and effective strategies for hydrophobic compounds, with protocols adapted from studies on betulinic acid.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their solubility, stability, and pharmacokinetic profile.[5][6] For hydrophobic compounds like this compound, the molecule is incorporated within the lipid bilayer.

Nanoparticle Formulation

Polymeric and lipid-based nanoparticles are effective carriers for delivering poorly soluble drugs.[2][7][8] They can protect the drug from degradation, provide controlled release, and in some cases, offer targeted delivery.

Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][9] This approach is particularly suitable for oral administration, as it enhances drug solubilization and absorption.[1][9]

Quantitative Data from Formulation Studies of Betulinic Acid Derivatives

The following table summarizes key quantitative data from various formulation studies on betulinic acid, which can serve as a benchmark for the development of a this compound formulation.

Table 2: Summary of Betulinic Acid Formulation Data

Formulation TypeKey ExcipientsParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key FindingReference
Lipid Nanocarriers Tween 80, Span 20, Ethanol, Chloroform (B151607)42 - 44~0.2682 - 86Significantly improved bioaccessibility (>46%) compared to the pure drug.[8]
SNEDDS Lauroglycol FCC, Caprylic acid, Cremophor EL®, Labrafil M1944CS®22 - 560.058 - 0.135N/AUp to a 15-fold increase in oral bioavailability in a Wistar rat model.[9]
PEGylated Liposomes Phospholipids, PEG~150 - 200 (inferred)N/A70 - 87.5Higher encapsulation efficiency compared to NLCs.[2]
Nanostructured Lipid Carriers (NLCs) Lipids, Surfactants403 - 455N/A50 - 70.8Lower encapsulation efficiency compared to liposomes.[2]
Galactosylated Chitosan Nanoparticles Galactosylated chitosan, TPP<200N/AN/AShowed inherent liver-targeting potential.[10]

Experimental Protocols

Note: These protocols are based on successful formulations for betulinic acid and should be optimized for this compound.

Protocol 1: Preparation of a Liposomal Formulation

This protocol is adapted from studies on liposomal delivery of betulinic acid for intravenous or oral administration.[5]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol (optional, can be omitted to increase flexibility)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound and lipids (e.g., phosphatidylcholine) in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. A molar ratio of 10:1 lipid to drug is a good starting point.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will determine the final concentration.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (probe sonication for 2-5 minutes on ice or bath sonication for 30-60 minutes) or by extrusion.

  • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Store the final liposomal formulation at 4°C.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated drug using HPLC.

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 2: Preparation of Nanoparticles by Emulsion Solvent Evaporation

This protocol is adapted from the formulation of PLGA nanoparticles loaded with betulinic acid.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM) or Ethyl acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve this compound and PLGA in a water-immiscible organic solvent like dichloromethane to form the organic phase.

  • Add the organic phase dropwise to an aqueous solution of PVA (the aqueous phase) while stirring at high speed to form a coarse oil-in-water (o/w) emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.

Characterization:

  • Particle Size and PDI: Measured by DLS.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM) and quantify the drug content by HPLC.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on a successful SNEDDS formulation for betulinic acid for oral delivery.[1][9]

Materials:

  • This compound

  • Oil phase (e.g., Lauroglycol FCC, Caprylic acid)

  • Surfactant (e.g., Cremophor EL®, Labrafil M1944CS®)

  • Co-surfactant (optional, e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. Prepare mixtures of the components at various ratios and titrate with water, observing the formation of a clear or slightly bluish nanoemulsion.

  • Preparation of the SNEDDS pre-concentrate: Based on the phase diagram, accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Add the this compound to the excipient mixture and vortex or gently heat in a water bath until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

  • Evaluation of Self-Emulsification: Add a small amount of the SNEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle stirring. Observe the formation of the nanoemulsion.

Characterization:

  • Droplet Size and PDI: Determined by DLS after dilution of the pre-concentrate in an aqueous medium.

  • Thermodynamic Stability: Centrifuge the diluted nanoemulsion and subject it to freeze-thaw cycles to assess for any phase separation or drug precipitation.

  • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated gastric and intestinal fluids.

Potential Signaling Pathways

Betulinic acid, the parent compound of this compound, is known to exert its anticancer effects through the modulation of multiple signaling pathways.[2][7] It is plausible that this compound may act through similar mechanisms. Investigating these pathways can provide insights into its mechanism of action.

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Betulinic acid has been shown to suppress this pathway, leading to apoptosis and autophagy in cancer cells.[7]

  • JAK/STAT Pathway: This pathway is involved in inflammation and cancer progression. Betulinic acid can inhibit the activation of JAK and STAT proteins.

  • AMPK Pathway: Betulinic acid can activate AMPK, which in turn can inhibit mTOR, leading to reduced cell proliferation.[3]

  • Hedgehog Signaling Pathway: Inhibition of this pathway by betulinic acid has been observed in rhabdomyosarcoma.[8]

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Formulation Preparation cluster_1 Characterization cluster_2 In Vivo Studies prep_lipo Liposome Preparation (Thin-film hydration) char_dls Particle Size & PDI (DLS) prep_lipo->char_dls char_ee Encapsulation Efficiency (HPLC) prep_lipo->char_ee char_release In Vitro Release (Dialysis) prep_lipo->char_release prep_np Nanoparticle Preparation (Emulsion-solvent evaporation) prep_np->char_dls prep_np->char_ee char_morph Morphology (SEM/TEM) prep_np->char_morph prep_np->char_release prep_snedds SNEDDS Preparation (Excipient screening & mixing) prep_snedds->char_dls prep_snedds->char_release invivo_pk Pharmacokinetics char_dls->invivo_pk char_ee->invivo_pk char_release->invivo_pk invivo_eff Efficacy Studies invivo_pk->invivo_eff invivo_tox Toxicity Assessment invivo_pk->invivo_tox

Caption: Workflow for the development and evaluation of a this compound formulation.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G BAO This compound PI3K PI3K BAO->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for Molecular Docking Studies of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene with recognized anti-cancer properties.[1] Like its parent compound, betulinic aldehyde and its derivatives are of significant interest in oncology research. Betulinic aldehyde has been shown to suppress the Akt, MAPK, and STAT3 signaling pathways in A549 lung cancer cells.[2] Molecular docking studies of similar betulinic aldehyde derivatives have identified the serine/threonine protein kinase Akt (Akt1) as a potential molecular target.[3]

These application notes provide a comprehensive protocol for conducting molecular docking studies of this compound, focusing on Akt1 as a plausible target. Furthermore, a protocol for an in vitro enzyme inhibition assay is detailed for the experimental validation of the in silico findings.

Molecular Docking Protocol: this compound against Akt1

This protocol outlines the computational procedure for predicting the binding affinity and interaction patterns of this compound with the human Akt1 kinase domain.

1.1. Objective

To computationally evaluate the binding mode and affinity of this compound within the active site of human Akt1 protein kinase.

1.2. Materials and Software

  • Hardware: High-performance computing workstation.

  • Software:

    • Molecular modeling suite (e.g., AutoDock Tools, PyMOL, Discovery Studio).

    • Molecular docking software (e.g., AutoDock Vina).

    • 2D and 3D chemical structure drawing software (e.g., ChemDraw, Avogadro).

1.3. Methodology

1.3.1. Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software and saved in a suitable format (e.g., MOL).

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. Save the optimized structure as a PDB file.

  • Prepare for Docking: Use molecular modeling software (e.g., AutoDock Tools) to assign polar hydrogens, calculate Gasteiger charges, and define rotatable bonds. Save the final ligand structure in the PDBQT format required by AutoDock Vina.

1.3.2. Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EKL , which is the crystal structure of human Akt1 kinase domain.[4]

  • Prepare the Receptor: Using molecular modeling software, prepare the protein for docking. This involves:

    • Removing water molecules and any co-crystallized ligands or inhibitors.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Repairing any missing side chains or atoms.

  • Save the Prepared Protein: Save the processed protein structure in the PDBQT format.

1.3.3. Grid Box Generation

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized inhibitor in the original PDB file or from literature reports. For Akt1, the ATP-binding pocket is the target site.

  • Define the Grid Box: Generate a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully defined to allow the ligand to move and rotate freely within the active site. For Akt1 (PDB: 4EKL), a grid box centered on the active site with dimensions of 60x60x60 Å is a reasonable starting point.[5]

1.3.4. Molecular Docking Simulation

  • Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared ligand and protein files, the grid box parameters, and the desired output file name.

  • Run the Docking Simulation: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

1.3.5. Analysis of Results

  • Examine Binding Poses: Visualize the docked poses using molecular graphics software (e.g., PyMOL, Discovery Studio).

  • Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the Akt1 active site.

  • Evaluate Binding Affinity: The binding affinity score (in kcal/mol) provides an estimation of the binding strength. More negative values indicate stronger binding.

Experimental Validation: In Vitro Akt1 Kinase Inhibition Assay

This protocol describes an experimental method to validate the in silico findings by measuring the ability of this compound to inhibit the enzymatic activity of Akt1.

2.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound against human Akt1 kinase.

2.2. Materials

  • Recombinant human Akt1 enzyme.

  • ATP.

  • Specific peptide substrate for Akt1.

  • This compound.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Multi-well plates (e.g., 96-well plates).

  • Plate reader capable of luminescence detection.

  • DMSO (for dissolving the compound).

2.3. Methodology

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a multi-well plate, add the following to each well:

    • Akt1 enzyme solution.

    • Kinase buffer.

    • Varying concentrations of this compound (or DMSO for the negative control).

    • A known Akt1 inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add ATP and the peptide substrate to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Stop the Reaction and Detect Signal: Add the detection reagent according to the manufacturer's protocol to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the negative control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from the molecular docking and experimental validation studies described above.

CompoundTargetDocking Score (kcal/mol)Predicted Ki (µM)Experimental IC50 (µM)Key Interacting Residues (Akt1)
This compoundAkt1-9.50.255.8GLU228, ALA230, LYS158
Known Akt1 InhibitorAkt1-10.20.100.5GLU228, VAL164, LYS158

Visualizations

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth BAO Betulinic Aldehyde Oxime BAO->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflow

Molecular_Docking_Workflow cluster_insilico In Silico Study cluster_invitro In Vitro Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Akt1 - PDB: 4EKL) Grid_Gen Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Results (Binding Energy & Poses) Docking->Analysis Enzyme_Assay Akt1 Kinase Inhibition Assay Analysis->Enzyme_Assay Hypothesis for Validation IC50 IC50 Determination Enzyme_Assay->IC50 IC50->Analysis Correlate Results

Caption: Molecular Docking and Experimental Validation Workflow.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action (MoA) of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. Betulinic acid and its derivatives are noted for their potential as anti-cancer agents, often acting through the induction of apoptosis.[1][2][3][4][5] This document outlines a strategic series of assays to determine if this compound follows a similar path and to identify its specific molecular targets.

The proposed workflow is designed to systematically investigate the compound's effects on cell viability, apoptosis, mitochondrial function, cell cycle progression, and key signaling pathways.

Initial Assessment of Cytotoxicity and Antiproliferative Activity

The first step is to determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. This will establish the effective dose range for subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3, MV4-11) and a normal cell line (e.g., MCF-10A)[6][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.08–50 μM).[8] Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast Cancer)Example Value
A549 (Lung Cancer)Example Value
PC-3 (Prostate Cancer)Example Value
MV4-11 (Leukemia)Example Value
MCF-10A (Normal Breast)Example Value

Investigation of Apoptosis Induction

Given that betulinic acid derivatives are known to induce apoptosis[1][2][3][9], the next step is to determine if this compound also triggers this programmed cell death pathway.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
ControlExample ValueExample ValueExample ValueExample Value
This compoundExample ValueExample ValueExample ValueExample Value

Elucidation of the Apoptotic Pathway

Betulinic acid primarily induces apoptosis through the mitochondrial pathway.[2][3] Assays to investigate mitochondrial membrane potential and caspase activation will clarify if this compound shares this mechanism.

Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess changes in mitochondrial membrane potential.

Materials:

  • JC-1 or TMRE dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 or TMRE dye.

  • Wash the cells and analyze by flow cytometry or fluorescence microscopy to detect changes in fluorescence, indicating mitochondrial depolarization.

Experimental Protocol: Caspase Activity Assay

Objective: To measure the activity of key executioner caspases.

Materials:

  • Caspase-3/7 Glo Assay Kit

Procedure:

  • Treat cells with this compound in a 96-well plate.

  • Add the Caspase-Glo 3/7 reagent and incubate.

  • Measure luminescence using a plate reader.

Data Presentation:

TreatmentRelative MMP (Fluorescence Intensity)Relative Caspase-3/7 Activity (Luminescence)
Control100%100%
This compoundExample ValueExample Value

Analysis of Cell Cycle Progression

Some anti-cancer compounds exert their effects by arresting the cell cycle.[10] It is important to investigate if this compound impacts cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle phases.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and stain with a solution containing PI and RNase A.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlExample ValueExample ValueExample Value
This compoundExample ValueExample ValueExample Value

Investigation of Key Signaling Pathways

Betulinic acid has been shown to modulate signaling pathways such as NF-κB.[2] Investigating the effect of this compound on such pathways can provide deeper mechanistic insights.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

Objective: To assess the activation state of the NF-κB pathway.

Materials:

  • Antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

TreatmentRelative p-IκBα/IκBα RatioRelative Nuclear p65 Expression
Control1.01.0
This compoundExample ValueExample Value

Visualizations

experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Elucidation Cytotoxicity Cytotoxicity/Antiproliferative Assays (e.g., MTT) Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle If antiproliferative Mitochondria Mitochondrial Function (MMP, Caspase Activity) Apoptosis->Mitochondria If apoptotic Signaling Signaling Pathway Analysis (Western Blot) Mitochondria->Signaling CellCycle->Signaling

Caption: Experimental workflow for MoA determination.

apoptosis_pathway cluster_mito Mitochondrion BAO This compound MMP Loss of Mitochondrial Membrane Potential BAO->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

nfkb_pathway BAO This compound IKK IKK Complex BAO->IKK IkB Phosphorylation and Degradation of IκBα IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB allows Gene Pro-survival Gene Transcription NFkB->Gene

Caption: Proposed inhibition of the NF-κB pathway.

References

Synthesis of Betulinic Aldehyde Oxime Derivatives with Enhanced Solubility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor and anti-HIV properties. A major hurdle in the clinical development of these compounds is their characteristically low aqueous solubility, which limits their bioavailability.[1][2] The synthesis of derivatives, such as oximes of betulinic aldehyde, and the application of solubility enhancement strategies are critical steps in unlocking their therapeutic potential.

These application notes provide detailed protocols for the synthesis of betulinic aldehyde oxime derivatives and summarize key strategies to improve their solubility for enhanced biological activity.

Data Presentation: Solubility of Betulinic Acid and its Derivatives

The following table summarizes the solubility of betulinic acid and a selection of its derivatives in various solvents. While specific quantitative data for this compound derivatives are limited in publicly available literature, the data presented for related compounds illustrates the solubility challenges and the potential for improvement through chemical modification and formulation strategies. The introduction of polar groups, such as in the ionic derivatives or through succinylation, generally leads to increased aqueous solubility.[3][4]

CompoundSolventSolubilityReference
Betulinic AcidWater~0.02 µg/mL[3]
Betulinic AcidEthanol~1% (w/v)[3]
Betulinic AcidDMSO~5% (w/v)[3]
Betulinic AcidAqueous Buffer (DMSO:PBS 1:2, pH 7.2)~0.3 mg/mLCayman Chemical
Ionic Derivative of Betulinic Acid (Compound 5)WaterSignificantly higher than Betulinic Acid[3]
28-O-Succinyl Betulin (SBE)WaterSignificantly higher than Betulinic Acid[4]
28-O-Succinyl Betulin (SBE)n-Butanol7.19 ± 0.66 g/L[4]
BetulinAcetone (15.2 °C)5.2 g/L[2]
BetulinCyclohexane (15.2 °C)0.1 g/L[2]

Experimental Protocols

I. Synthesis of Betulinic Aldehyde

Betulinic aldehyde serves as a key intermediate in the synthesis of its oxime derivatives. It can be synthesized from the more readily available betulinic acid.

Materials:

Procedure (Swern Oxidation):

  • Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.

  • Betulinic Acid Addition: Dissolve betulinic acid in anhydrous DCM and add it dropwise to the activated DMSO solution. Continue stirring at -78 °C for 1-2 hours.

  • Quenching: Add triethylamine to the reaction mixture to quench the reaction. Allow the mixture to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude betulinic aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure betulinic aldehyde.

II. Synthesis of this compound

The following protocol describes the synthesis of the oxime derivative from betulinic aldehyde.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve betulinic aldehyde in 96% ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride and pyridine to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere and maintain for 5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, add saturated brine solution.

  • Extraction: Extract the product with chloroform.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Strategies for Enhancing Solubility

The inherently low aqueous solubility of this compound derivatives necessitates strategies to improve their dissolution and bioavailability.

1. Chemical Modification:

  • Introduction of Ionizable Groups: Conversion of the carboxylic acid moiety to ionic derivatives, such as ammonium (B1175870) salts, can significantly increase water solubility.[3]

  • Esterification/Amidation: Introducing polar groups through esterification or amidation at the C-28 position can enhance solubility. For example, creating derivatives with amino acids or polyethylene (B3416737) glycol (PEG) can improve aqueous solubility.[5]

  • Glycosylation: Attaching sugar moieties to the betulinic acid scaffold can increase hydrophilicity.

2. Formulation Strategies:

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate.[6] This can be achieved through methods like anti-solvent precipitation.[6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of cyclodextrins can increase its apparent water solubility.

Visualizations

Synthesis Workflow

Synthesis_Workflow Betulinic_Acid Betulinic Acid Betulinic_Aldehyde Betulinic Aldehyde Betulinic_Acid->Betulinic_Aldehyde Swern Oxidation Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime Oximation Solubility_Enhancement Solubility Enhancement (e.g., Formulation, Derivatization) Betulinic_Aldehyde_Oxime->Solubility_Enhancement

Caption: Workflow for the synthesis of solubility-enhanced this compound derivatives.

Betulinic Acid Signaling Pathways

Betulinic acid and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways.

PI3K/AKT/mTOR Pathway Inhibition:

PI3K_AKT_mTOR_Pathway Betulinic_Acid Betulinic Acid PI3K PI3K Betulinic_Acid->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Betulinic acid inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

JAK/STAT Pathway Inhibition:

JAK_STAT_Pathway Betulinic_Acid Betulinic Acid JAK JAK Betulinic_Acid->JAK inhibits STAT STAT JAK->STAT phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription promotes

Caption: Betulinic acid's inhibition of the JAK/STAT pathway reduces cancer cell proliferation.

Conclusion

The synthesis of this compound derivatives and the subsequent enhancement of their solubility are crucial for advancing their potential as therapeutic agents. The protocols and strategies outlined in these application notes provide a framework for researchers to develop novel and more effective anticancer drug candidates based on the betulinic acid scaffold. Further research into the specific solubility profiles of these oxime derivatives and their biological activities is warranted.

References

Application Notes: Betulinic Aldehyde Oxime as a Chemical Probe for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betulinic aldehyde oxime is a pentacyclic triterpenoid (B12794562) derived from betulin, a compound abundant in the bark of birch trees.[1][2] As an oxime derivative of betulinic aldehyde, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and drug development for its potential therapeutic properties.[3] Betulinic acid, the parent compound, is a well-documented anti-cancer agent that induces apoptosis in various tumor cells, primarily through the mitochondrial pathway.[4][5] this compound is explored as a chemical probe to investigate cytotoxic mechanisms and identify potential therapeutic targets in cancer biology. It has demonstrated cytotoxic activity against hepatocellular carcinoma cells and various microbes.[1] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for its characterization in a research setting.

Key Applications

  • Induction of Apoptosis: Used as a tool to study programmed cell death pathways in cancer cell lines.

  • Cytotoxicity Screening: Employed in high-throughput screening assays to identify cancer cell lines susceptible to its effects.

  • Antimicrobial Research: Investigated for its activity against various bacterial and fungal strains.[1]

Quantitative Data: Cytotoxic Activity

The following tables summarize the cytotoxic effects of this compound and related compounds on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.

Table 1: Cytotoxicity of this compound

Compound Cell Line Cell Type IC₅₀ (µM)
This compound Huh7 Hepatocellular Carcinoma 50

[Data sourced from reference 26]

Table 2: Cytotoxicity of Related Betulinic Acid/Betulonic Acid Oximes

Compound Cell Line Cell Type IC₅₀ (µM) Selectivity Index (SI)
Betulonic acid oxime CCRF-CEM T-lymphoblastic Leukemia 18.9 ± 1.1 2.4
Betulonic acid oxime G-361 Malignant Melanoma 21.3 ± 2.8 2.2
Betulonic acid oxime MCF7 Breast Adenocarcinoma >40 -
Betulonic acid oxime HeLa Cervical Cancer >40 -

[Data sourced from references 11, 16]

Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are under investigation, the mechanism is presumed to be similar to that of betulinic acid, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][5] Additionally, betulinic acid has been shown to modulate oxidative stress response pathways, such as the Nrf2/Keap1 pathway.[6][7]

G cluster_0 Cellular Response to this compound Probe This compound Mito Mitochondrial Perturbation Probe->Mito Induces CytoC Cytochrome c Release Mito->CytoC Smac Smac/DIABLO Release Mito->Smac Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome IAPs IAPs (Inhibitors of Apoptosis) Smac->IAPs Inhibits Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Modulation of Oxidative Stress Response Probe Betulinic Acid / Derivatives ROS Cellular Stress (e.g., ROS) Probe->ROS May Induce Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Triggers Dissociation Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection G cluster_workflow Probe Evaluation Workflow start Start: Select Cancer Cell Line treat Treat Cells with This compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC₅₀ Value viability->ic50 mechanism Mechanism of Action Studies (at IC₅₀ concentration) ic50->mechanism caspase_assay Caspase Activity Assay mechanism->caspase_assay western Western Blot for Apoptosis Markers mechanism->western analysis Data Analysis & Interpretation caspase_assay->analysis western->analysis conclusion Conclusion on Probe Activity analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of betulinic aldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the synthesis: the oxidation of betulin (B1666924) to betulinic aldehyde and the subsequent oximation to yield this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of betulin to betulinic aldehyde 1. Non-selective oxidation: Betulin has multiple reactive sites (primary and secondary alcohols, and an isopropenyl group), leading to a mixture of products. 2. Suboptimal oxidant: The chosen oxidizing agent may not be effective or selective enough. 3. Poor solubility of betulin: Betulin has low solubility in many common organic solvents, limiting reagent contact.[1]1. Use a selective oxidation method: Oxidation of betulin on a silica (B1680970) gel support with Cr(VI) compounds can selectively yield betulonic aldehyde (betulinic aldehyde).[2][3] Another selective method is using TEMPO/NaClO₂/NaOCl.[2][3] 2. Optimize the oxidant: Pyridinium dichromate (PDC) can be used, but may lead to a complex mixture of products.[4] Swern oxidation is another alternative. 3. Improve solubility: Use a co-solvent system or perform the reaction at a slightly elevated temperature to improve the solubility of betulin.
Formation of multiple byproducts during oxidation 1. Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (betulonic acid).[2] 2. Reaction at other functional groups: The C-3 hydroxyl group can be oxidized to a ketone, or the isopropenyl group can react.[2]1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the progress and stop the reaction once the starting material is consumed and the desired aldehyde is the major product. 2. Use a solid-supported oxidant: Oxidation on silica gel has been shown to give betulinic aldehyde as a single product after 30 minutes.[2][3]
Low yield of this compound 1. Steric hindrance: The aldehyde group in betulinic aldehyde is sterically hindered, which can slow down the oximation reaction. 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[5] 3. Decomposition of hydroxylamine (B1172632): Hydroxylamine can be unstable under certain conditions.1. Increase reaction time and/or temperature: Heating the reaction mixture (e.g., at 50°C) is often necessary to overcome the steric hindrance.[5] Reaction times of 2 hours or longer may be required.[5] 2. Use a suitable base/solvent system: Pyridine (B92270) is commonly used as both a base and a solvent.[5] Alternatively, sodium acetate (B1210297) in ethanol (B145695) can be used. 3. Use an excess of hydroxylamine hydrochloride: An excess of the reagent can help drive the reaction to completion.
Impure final product (this compound) 1. Presence of unreacted betulinic aldehyde: The oximation reaction may not have gone to completion. 2. Contamination with byproducts from the oxidation step: Impurities from the previous step can be carried over. 3. Formation of oxime isomers: Oximes can exist as syn and anti isomers.1. Optimize the oximation reaction conditions: Ensure the reaction goes to completion by adjusting time, temperature, and reagent stoichiometry. 2. Purify the intermediate: Purify the betulinic aldehyde by column chromatography before proceeding to the oximation step. 3. Purify the final product: Use flash chromatography or recrystallization to purify the this compound.[5] Recrystallization can be attempted with solvents like diethyl ether and dichloromethane.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the oxidation of betulin to betulinic aldehyde?

A1: The most critical parameters are the choice of oxidizing agent and the reaction time. Due to the presence of multiple reactive sites on the betulin molecule, using a selective oxidant is crucial to avoid a complex mixture of byproducts.[2] Oxidation using Cr(VI) on a silica gel support is reported to be highly selective for the formation of betulinic aldehyde.[2][3] Close monitoring of the reaction by TLC is also essential to prevent over-oxidation to betulonic acid.[2]

Q2: Why is my oximation reaction not going to completion?

A2: The carbonyl group in betulinic aldehyde is sterically hindered, which can make the oximation reaction sluggish.[5] To drive the reaction to completion, it is often necessary to heat the reaction mixture (e.g., 50°C) and extend the reaction time (e.g., 2 hours or more).[5] Using an excess of hydroxylamine hydrochloride and a suitable base like pyridine can also improve the yield.[5]

Q3: What is the role of pyridine in the oximation reaction?

A3: Pyridine serves as a base to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine nucleophile. It can also act as the solvent for the reaction.[5]

Q4: How can I purify the final this compound?

A4: The most common methods for purifying this compound are flash chromatography and recrystallization.[5] For recrystallization, a solvent system such as diethyl ether/dichloromethane can be effective.[5] If impurities from the initial oxidation step are present, it is highly recommended to purify the intermediate betulinic aldehyde before the oximation step.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Pyridine has a very strong, unpleasant odor and is toxic. All work with pyridine should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).[5] Many oxidizing agents, such as chromium-based reagents, are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of Betulinic Aldehyde via Selective Oxidation

This protocol is adapted from the selective oxidation of betulin on a silica gel support.[2]

Materials:

  • Betulin

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Silica gel

  • Acetone (B3395972)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Prepare the oxidant: In a flask, add K₂Cr₂O₇ and a catalytic amount of H₂SO₄ to a suspension of silica gel in aqueous acetone.

  • Add a solution of betulin in acetone to the oxidant mixture at room temperature.

  • Stir the reaction mixture vigorously for 30 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the betulin spot on TLC), filter the reaction mixture to remove the solid support.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude betulinic aldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol is adapted from the oximation of betulone (B1248025) acetate.[5]

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve betulinic aldehyde (1 equivalent) in pyridine in a round-bottom flask.

  • Add hydroxylamine hydrochloride (an excess, e.g., 4 equivalents) to the solution.

  • Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 10% HCl to remove pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from diethyl ether/dichloromethane or by flash column chromatography.

Visualizations

experimental_workflow start Start: Betulin oxidation Step 1: Oxidation (e.g., Cr(VI)/Silica Gel) start->oxidation aldehyde Intermediate: Betulinic Aldehyde oxidation->aldehyde purification1 Optional Purification (Column Chromatography) aldehyde->purification1 If impure oximation Step 2: Oximation (NH2OH·HCl, Pyridine) aldehyde->oximation If pure enough purification1->oximation oxime Crude Product: This compound oximation->oxime purification2 Final Purification (Recrystallization or Chromatography) oxime->purification2 end Final Product: Pure Betulinic Aldehyde Oxime purification2->end

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic problem_low_yield Problem: Low Yield of Oxime cause1_steric Potential Cause: Steric Hindrance problem_low_yield->cause1_steric cause2_incomplete Potential Cause: Incomplete Reaction problem_low_yield->cause2_incomplete solution1_heat_time Solution: Increase Temperature & Time cause1_steric->solution1_heat_time cause2_incomplete->solution1_heat_time solution2_excess_reagent Solution: Use Excess NH2OH·HCl cause2_incomplete->solution2_excess_reagent problem_impure Problem: Impure Product cause3_unreacted Potential Cause: Unreacted Aldehyde problem_impure->cause3_unreacted cause4_byproducts Potential Cause: Byproducts from Oxidation problem_impure->cause4_byproducts solution3_optimize_oximation Solution: Optimize Oximation Conditions cause3_unreacted->solution3_optimize_oximation solution4_purify_intermediate Solution: Purify Intermediate Aldehyde cause4_byproducts->solution4_purify_intermediate

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Betulinic Aldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of betulinic aldehyde oxime. The synthesis is a two-step process: first, the selective oxidation of betulin (B1666924) to betulinic aldehyde, and second, the oximation of the resulting aldehyde. This guide addresses potential issues in both stages to help improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing betulinic aldehyde?

A1: The primary challenge in synthesizing betulinic aldehyde from betulin is achieving selective oxidation. The betulin molecule has two hydroxyl groups: a secondary one at C-3 and a primary one at C-28. To obtain betulinic aldehyde, the primary alcohol at C-28 must be oxidized without affecting the secondary alcohol at C-3.[1] Common issues include over-oxidation of the C-28 alcohol to a carboxylic acid (forming betulinic acid) or simultaneous oxidation of the C-3 alcohol to a ketone (forming betulonic aldehyde).[1][2]

Q2: Which method offers the highest selectivity for producing betulinic aldehyde from betulin?

A2: Oxidation of betulin using chromium(VI) compounds, such as potassium dichromate (K₂Cr₂O₇) with sulfuric acid, on a silica (B1680970) gel solid support has been shown to be highly selective. This method can achieve 100% conversion of betulin to betulonic aldehyde as the single product within 30 minutes at room temperature.[1][2] TEMPO-mediated oxidation is another effective method, yielding up to 92% of betulinic aldehyde.[1][3]

Q3: What is the general principle behind the oximation of betulinic aldehyde?

A3: The oximation of betulinic aldehyde follows a standard condensation reaction between an aldehyde and hydroxylamine (B1172632). The aldehyde's carbonyl group reacts with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base like pyridine. The reaction results in the formation of a C=N double bond, yielding the corresponding oxime and eliminating a molecule of water.[4][5]

Q4: How can I confirm the successful synthesis of betulinic aldehyde and its oxime?

A4: Successful synthesis can be confirmed using standard analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress.[6] Structural confirmation of the final products should be done using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy to observe the disappearance of the aldehyde C-H stretch and the appearance of the C=N and O-H stretches of the oxime, and Mass Spectrometry (MS) to confirm the molecular weight.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Betulinic Aldehyde (Step 1) 1. Non-selective Oxidation: Oxidizing agent is too harsh or reaction conditions are not optimized, leading to a mixture of products (betulonic acid, betulonic aldehyde).[1] 2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inadequate amount of oxidant.1. Use a selective oxidation system: Employing K₂Cr₂O₇ on a silica gel support is highly recommended for selectivity towards the C-28 aldehyde.[1][2] Alternatively, use a TEMPO-mediated system.[3] 2. Monitor the reaction closely: Use TLC to track the consumption of the starting material (betulin). Ensure the correct stoichiometry of the oxidant is used.
Formation of Betulonic Acid Instead of Aldehyde (Step 1) Over-oxidation: The aldehyde intermediate is further oxidized to a carboxylic acid. This is common with strong oxidizing agents or prolonged reaction times.1. Reduce reaction time: When using the K₂Cr₂O₇/SiO₂ method, limit the reaction time to around 30 minutes, as longer times can lead to the formation of betulonic acid.[1] 2. Choose a milder oxidant: TEMPO-based systems can offer better control and prevent over-oxidation.[8]
Low Yield of this compound (Step 2) 1. Impure Starting Material: The betulinic aldehyde used may contain unreacted betulin or other byproducts, which can interfere with the oximation reaction. 2. Suboptimal Reaction Conditions: Incorrect pH (if a base is not used to neutralize HCl from hydroxylamine hydrochloride), insufficient heating, or inappropriate solvent.1. Purify the aldehyde: Purify the betulinic aldehyde from Step 1 using column chromatography before proceeding to the oximation step. 2. Optimize conditions: Ensure an appropriate base (e.g., pyridine) is used in sufficient quantity to act as both a catalyst and an acid scavenger.[4] Gently heat the reaction mixture if the reaction is slow at room temperature.
Difficulty in Product Purification Complex Product Mixture: Side reactions in either step lead to multiple products with similar polarities, making separation by chromatography difficult.1. Improve Selectivity of Step 1: Focus on optimizing the initial oxidation to generate the cleanest possible betulinic aldehyde. This simplifies subsequent purification steps.[1][2] 2. Stepwise Purification: Purify the intermediate aldehyde thoroughly before proceeding with the oximation reaction. This prevents carrying impurities through the synthesis.

Data Presentation: Yields of Betulin Oxidation (Step 1)

The following tables summarize yields for the synthesis of key intermediates from betulin under various catalytic systems.

Table 1: Oxidation of Betulin using Chromium (VI) on Solid Supports

Oxidant SystemSolid SupportMain ProductReaction TimeConversionYieldReference
K₂Cr₂O₇–H₂SO₄Silica GelBetulonic Aldehyde30 min100%~100% (Selective)[1]
K₂Cr₂O₇–H₂SO₄AluminaBetulonic Acid30 min100%93%–98%[1]
K₂Cr₂O₇–H₂SO₄ZeolitesAldehyde/Acid Mix (1:2)-100%70%[1]

Table 2: Oxidation of Betulin using TEMPO-based Systems

Oxidant SystemTemperatureMain ProductYieldReference
TEMPO/NaClO₂/NaOCl35 °CBetulinic Aldehyde92%[1][3]
4-acetamido-TEMPO/NaClO₂/NaOCl50 °CBetulinic Acid86%[1]
TEMPO-mediated electrochemicalNot specifiedBetulinic Aldehyde90%[8]

Experimental Protocols

Protocol 1: Synthesis of Betulonic Aldehyde via Selective Oxidation (Yield ~100%)[1]

This protocol is adapted from the selective oxidation of betulin on a silica gel support.

Materials:

  • Betulin (1 g, 2.3 mmol)

  • Potassium dichromate (K₂Cr₂O₇) (0.4 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.5 mL)

  • Silica gel (SiO₂, "wet", prepared by adding water until free-flowing) (10 g)

  • Acetone (B3395972) (40 mL)

  • Water

Procedure:

  • Prepare the Oxidant: In a separate flask, mix 10 g of "wet" silica gel with 0.4 g of K₂Cr₂O₇ and 2.5 mL of concentrated H₂SO₄.

  • Prepare Betulin Suspension: In a reaction flask, disperse 1 g of betulin in 40 mL of acetone using an ultrasonic bath to create a fine white suspension.

  • Initiate Reaction: Add the prepared oxidant on silica gel to the betulin suspension. Stir the reaction mixture vigorously at room temperature.

  • Monitor Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction should be complete within 10-30 minutes.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the silica gel. Add 500 mL of water to the filtrate to precipitate the product.

  • Isolate Product: Filter the white flake precipitate, wash it thoroughly with hot water, and dry it to obtain betulonic aldehyde. The product should have a melting point of 163–165 °C.

Protocol 2: Synthesis of this compound

This is a general procedure based on standard oximation methods for triterpenoids.[4][5]

Materials:

  • Betulinic Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.0 mmol)

  • Anhydrous Pyridine (or another suitable base like triethylamine)

  • Anhydrous Ethanol (B145695) or Methanol (B129727)

Procedure:

  • Dissolve Aldehyde: Dissolve 1 mmol of betulinic aldehyde in a suitable volume of anhydrous ethanol or methanol in a round-bottom flask.

  • Add Reagents: Add 1.5-2.0 equivalents of hydroxylamine hydrochloride to the solution, followed by an excess of anhydrous pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl released.

  • Reaction: Stir the mixture at room temperature or gently heat under reflux (e.g., 50-60 °C) for several hours.

  • Monitor Reaction: Monitor the reaction's completion by TLC by observing the disappearance of the aldehyde spot.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the crude product and neutralize the excess pyridine.

  • Isolate and Purify: Filter the precipitate, wash with water, and dry. The crude oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Selective Oxidation cluster_step2 Step 2: Oximation Betulin Betulin Oxidation Oxidation (e.g., K2Cr2O7/SiO2 in Acetone) Betulin->Oxidation Workup1 Filtration & Precipitation Oxidation->Workup1 Purification1 Purification (Optional) Column Chromatography Workup1->Purification1 Aldehyde Betulinic Aldehyde Purification1->Aldehyde Oximation Oximation (NH2OH·HCl in Pyridine/Ethanol) Aldehyde->Oximation Workup2 Precipitation & Filtration Oximation->Workup2 Purification2 Purification Recrystallization Workup2->Purification2 Oxime This compound (Final Product) Purification2->Oxime

References

Technical Support Center: Overcoming Solubility Issues of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility challenges of betulinic aldehyde oxime. Given that this compound is a derivative of betulin (B1666924) and betulinic acid, the strategies outlined here are based on established methods for this class of pentacyclic triterpenoids and are highly applicable.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid (B12794562).[3] Like its parent compounds (betulin, betulinic acid), it possesses a large, rigid, and lipophilic carbon skeleton, which results in poor aqueous solubility.[4][5] This low solubility is a significant hurdle in pharmaceutical development, as it can limit bioavailability for in vivo studies and complicate formulation for in vitro biological assays.[6][7]

Q2: I am having trouble dissolving my this compound sample for initial experiments. What solvents should I try?

For initial solubilization, especially for preparing stock solutions, organic solvents are necessary. Based on data for the specific compound and its parent molecules, the following solvents are recommended.

Table 1: Recommended Organic Solvents for this compound and Related Triterpenoids

SolventReported SolubilityConcentration (for this compound)Reference
Dimethyl Sulfoxide (DMSO)High30 mg/mL[3]
Dimethylformamide (DMF)High30 mg/mL[3]
Ethanol (B145695)Moderate to High30 mg/mL[3]
ChloroformSolubleNot specified[8]
MethanolSolubleNot specified[8]
BenzeneSolubleNot specified[8]
EtherSolubleNot specified[8]

Note: When preparing for aqueous-based biological assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[9] Be aware that high concentrations of DMSO can be toxic to cells.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell-based assays. How can I prevent this?

This is a common issue due to the hydrophobic nature of the compound. Here are several troubleshooting steps:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically well below 0.5%.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), into your aqueous media can help maintain the compound's solubility by forming micelles.[7][10]

  • Employ Co-solvents: A co-solvent system, using water-miscible solvents like propylene (B89431) glycol or ethanol in addition to DMSO, can sometimes improve solubility in the final aqueous dilution.[11][12]

  • pH Adjustment: Although less common for this specific class, adjusting the pH of the buffer might slightly improve the solubility of some derivatives.[10][12]

Q4: For in vivo studies, oral bioavailability is extremely low. What formulation strategies can improve absorption?

Improving oral bioavailability requires more advanced formulation techniques that enhance both solubility and dissolution rate in the gastrointestinal tract.[6] Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale (micronization or nanosuspension) dramatically increases the surface area, which can improve the dissolution rate.[10][11] This can be achieved through methods like high-pressure homogenization or media milling.[11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEGs) can create an amorphous solid dispersion.[10] This amorphous form has higher energy and thus greater solubility than the crystalline form.[10] Techniques include hot-melt extrusion and spray drying.

  • Lipid-Based Formulations: Since the molecule is lipophilic, encapsulating it in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve absorption. These formulations form fine oil-in-water emulsions in the gut, keeping the drug solubilized.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[6]

Q5: Can I chemically modify this compound to permanently improve its solubility?

Yes, chemical modification is a powerful strategy. The goal is typically to add polar or ionizable functional groups to the triterpenoid skeleton.[1][5]

  • Introduction of Polar Groups: Esterification or etherification of the C-3 hydroxyl group with polar moieties (e.g., amino acids, polyethylene (B3416737) glycol) can enhance aqueous solubility.[13]

  • Formation of Salts: If a sufficiently acidic or basic group can be introduced (e.g., by adding a succinyl group to create a carboxylic acid), it can be converted into a salt form, which is generally much more water-soluble.[10][14]

  • Phosphonate (B1237965) Derivatives: Introducing phosphonate groups is another strategy shown to improve the solubility and transmembrane passage of triterpenoids.[5]

  • Glycosylation: Attaching sugar moieties (glycosylation) is a natural mechanism plants use to increase the water solubility of triterpenoids.[15]

Troubleshooting and Experimental Workflow

The following diagram provides a logical workflow for addressing solubility challenges with this compound, from initial experiments to advanced formulation.

G Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Identified goal What is the experimental goal? start->goal invitro In Vitro Assay (e.g., cell culture) goal->invitro In Vitro invivo In Vivo Study (e.g., oral dosing) goal->invivo In Vivo stock 1. Prepare Stock Solution (DMSO, DMF, Ethanol) invitro->stock formulation 3. Advanced Formulation invivo->formulation precip Precipitation upon aqueous dilution? stock->precip cosolvent 2a. Use Co-solvents (e.g., Tween 80, PEG) precip->cosolvent Yes success_vitro Success: Proceed with Assay precip->success_vitro No complexation 2b. Cyclodextrin Complexation cosolvent->complexation Still fails cosolvent->success_vitro Soluble complexation->success_vitro Soluble chem_mod Consider Chemical Modification for long-term solution complexation->chem_mod Still fails particle_size Particle Size Reduction (Nanosuspension) formulation->particle_size solid_disp Solid Dispersion (e.g., with PVP) formulation->solid_disp lipid Lipid-Based System (e.g., SEDDS) formulation->lipid particle_size->chem_mod If bioavailability is still poor solid_disp->chem_mod If bioavailability is still poor lipid->chem_mod If bioavailability is still poor

Caption: Decision workflow for selecting appropriate solubility enhancement strategies.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Saturation Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[14]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, PBS, n-butanol, ethanol)

  • Crimp-sealed vials or screw-cap tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.

  • Securely seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously.

  • Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[14]

  • After incubation, visually confirm that excess solid is still present at the bottom of the vial.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a precise aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in units such as mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a common lab-scale method for preparing a solid dispersion to enhance solubility.[10][12]

Objective: To disperse this compound within a hydrophilic carrier to create an amorphous system with improved dissolution characteristics.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))

  • Volatile organic solvent (e.g., a mixture of dichloromethane (B109758) and ethanol)[12]

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).

  • Accurately weigh the this compound and the hydrophilic carrier.

  • Dissolve both components completely in a suitable volume of the chosen organic solvent in a round-bottom flask. Gentle warming may be required.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film or powder is formed on the inner wall of the flask.

  • Transfer the resulting solid to a vacuum oven and dry for at least 24 hours to remove any residual solvent.

  • The resulting solid dispersion can then be gently ground into a fine powder and used for dissolution testing or further formulation.

Categorization of Solubility Enhancement Techniques

The various approaches to improving solubility can be broadly categorized into physical modifications, chemical modifications, and formulation-based strategies.

G main Solubility Enhancement Strategies phys Physical Modifications Particle Size Reduction (Micronization, Nanosuspension) Crystal Habit Modification (Amorphous Forms, Co-crystals) main:f0->phys:n chem Chemical Modifications Salt Formation Prodrug Synthesis (e.g., adding polar groups) Glycosylation / Phosphorylation main:f0->chem:n form Formulation Strategies Co-solvency & Surfactants Solid Dispersions Lipid-Based Systems (SEDDS) Cyclodextrin Complexation main:f0->form:n

Caption: Major categories of techniques for enhancing the solubility of poorly soluble drugs.

References

stability and storage conditions for betulinic aldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Betulinic Aldehyde Oxime

This guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at temperatures between 2-8°C for short-term storage.[1][2] For long-term stability, storage at -20°C is recommended.[3] The product should be kept in a tightly sealed container to prevent moisture uptake and contamination.

Q2: What is the expected shelf-life of this compound?

A2: When stored properly at -20°C, the compound is stable for at least four years.[3]

Q3: What is the physical appearance of this compound?

A3: this compound is typically a white to off-white powder.[1] Any significant deviation from this appearance may indicate degradation or impurity.

Q4: Is this compound sensitive to light or air?

A4: While specific data on light and air sensitivity is limited, it is general best practice for handling complex organic molecules to store them protected from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photo-degradation or oxidation.

Q5: What are potential signs of compound degradation?

A5: Signs of degradation can include a change in color (e.g., yellowing), clumping of the powder (indicating moisture uptake), or the appearance of new spots on a Thin Layer Chromatography (TLC) plate. Inconsistent results in bioassays or a decrease in purity as measured by High-Performance Liquid Chromatography (HPLC) are also strong indicators.

Stability and Storage Data Summary

The following table summarizes the key storage and stability information for this compound.

ParameterRecommended ConditionNotes
Storage Temperature Long-term: -20°C[3] Short-term: 2-8°C[1][2]Consistent temperature is crucial to ensure maximum shelf-life.
Shelf-Life ≥ 4 years (at -20°C)[3]Stability may be reduced if stored at higher temperatures.
Physical Form Solid (White to off-white powder)[1]
Container Tightly sealed, opaque vialTo protect from moisture and light.
Atmosphere Standard atmosphere; inert gas for enhanced stabilityConsider backfilling with argon or nitrogen for long-term storage.
Incompatibilities Strong oxidizing agents, Strong acids[4][5]Avoid co-storage with these materials to prevent chemical reactions.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could the compound have degraded?

A: Yes, inconsistent results are a common sign of compound instability.

  • Verify Storage: First, confirm that the compound has been stored according to the recommendations (-20°C for long-term, protected from light and moisture).

  • Check Purity: Perform a purity check using HPLC or TLC. Compare the results with the certificate of analysis or a fresh reference sample. The appearance of new peaks or spots suggests the presence of degradation products.

  • Workflow: Follow the troubleshooting workflow diagram below to systematically identify the issue.

Q: The appearance of the powder has changed (e.g., it has yellowed or clumped). What should I do?

A: A change in physical appearance is a strong indicator of degradation or contamination.

  • Do not use: Avoid using the compound in critical experiments.

  • Segregate: Isolate the vial to prevent potential cross-contamination.

  • Analyze: If possible, analyze a small amount via HPLC or another analytical technique to identify the impurities. Clumping often suggests moisture absorption, which can lead to hydrolysis of the oxime.

Q: I see a new, more polar spot on my TLC analysis. What could it be?

A: A new, more polar spot could indicate the hydrolysis of the oxime back to betulinic aldehyde. The aldehyde is generally more polar than the oxime on normal-phase silica (B1680970) gel. To confirm, you can run a co-spot with a betulinic aldehyde standard if available.

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol provides a general method for researchers to evaluate the stability of this compound under their specific experimental conditions.

  • Objective: To determine the purity of a this compound sample and identify potential degradants over time.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (B52724) and water

    • HPLC system with a UV detector and a C18 column

    • Analytical balance

    • Volumetric flasks and pipettes

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This will serve as your T=0 (initial time point) reference.

    • Sample Storage: Aliquot the solid compound or stock solution into several vials. Store these vials under different conditions you wish to test (e.g., -20°C, 4°C, 25°C, 40°C; protected from light vs. exposed to ambient light).

    • HPLC Analysis (T=0):

      • Inject the T=0 standard solution into the HPLC system.

      • Develop a suitable gradient method (e.g., starting with 50:50 acetonitrile:water and ramping up the acetonitrile concentration) to achieve good separation.

      • Record the retention time and peak area of the main compound. The purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.

    • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

    • Data Analysis: Analyze the samples by HPLC using the same method as the T=0 sample. Compare the purity percentage to the initial value. A significant decrease in purity or the appearance of new peaks indicates degradation.

Diagrams and Workflows

G cluster_legend Legend start_node Start/Issue process_node Action/Check decision_node Decision end_node Conclusion start Issue Encountered (e.g., Inconsistent Results, Visual Change) check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis 2. Perform Purity Analysis (HPLC / TLC) check_storage->purity_analysis compare_standard 3. Compare to Reference Standard (New Lot or T=0 Data) purity_analysis->compare_standard is_degraded Degradation Detected? compare_standard->is_degraded use_new Conclusion: Use New Aliquot or Procure New Lot is_degraded->use_new Yes issue_elsewhere Conclusion: Issue Likely Not Compound Stability (Check Protocol, Reagents) is_degraded->issue_elsewhere No

References

Technical Support Center: Crystallization of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of betulinic aldehyde oxime. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization process.

Disclaimer: Specific crystallization protocols and quantitative solubility data for this compound are not extensively available in public literature. The information provided here is based on general principles of organic compound crystallization and data from structurally related triterpenoids, such as betulin (B1666924) and betulinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of crystallizing this compound?

Crystallization is a crucial purification technique in organic chemistry.[1][2][3][4] For this compound, a semi-synthetic derivative of betulin with potential therapeutic activities, crystallization is performed to remove impurities from the reaction mixture, such as starting materials, byproducts, or residual solvents.[5][6] A pure, crystalline solid is essential for accurate analytical characterization and for subsequent in vitro and in vivo studies.

Q2: How do I select an appropriate solvent for crystallization?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3][7] For this compound, consider solvents commonly used for its parent compound, betulin, and other triterpenoids. Alcohols (methanol, ethanol), acetone, and solvent mixtures like methanol/water or chloroform/ethanol are often effective for this class of compounds.[8][9][10][11] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[3]

Q3: What are the key stages of a successful crystallization experiment?

A typical crystallization process involves the following steps:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][7]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[12]

  • Cooling: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1][2]

  • Crystal Collection: The formed crystals are separated from the remaining solution (mother liquor) by vacuum filtration.[1]

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: The pure crystals are dried to remove any residual solvent.[1][2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of this compound.

Q4: I've followed the protocol, but no crystals are forming. What should I do?

Failure to form crystals is a common issue and can often be resolved with the following steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[13] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound from a previous successful crystallization, adding a tiny crystal to the supersaturated solution can initiate crystallization.[14]

  • Reduce Solvent Volume: It's possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling.[13][15] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[1][14]

Q5: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a very concentrated solution.[3][13] To address this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[13][16] Allow the solution to cool more slowly.

  • Lower the Cooling Temperature: The goal is for the solution to become saturated at a temperature below the compound's melting point. Slower cooling can help achieve this.[15]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.[16]

Q6: Crystals formed, but they appeared very quickly and look like fine powder. Is this a problem?

Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[13][17] An ideal crystallization involves slow and steady crystal growth over a period of about 20 minutes or more.[13] To slow down crystallization:

  • Reheat and Add More Solvent: Place the flask back on the heat source, add a small amount of extra solvent to dissolve the solid completely, and then allow it to cool more slowly.[13]

  • Insulate the Flask: To slow the rate of cooling, place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it with a watch glass.[13]

Q7: The yield of my crystals is very low. How can I improve it?

A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[13] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, this will reduce the yield. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not sufficiently cold can dissolve some of the product. Always use ice-cold solvent for washing.[1]

Quantitative Data for Related Compounds

While specific solubility data for this compound is scarce, the following table provides solubility information for betulin and a novel betulinic acid derivative in various solvents. This can serve as a starting point for solvent selection.

CompoundSolventSolubility (g/L)Temperature (°C)
Betulinic Acid Derivative (SBE)Water0.43 ± 0.0520
Betulinic Acid Derivative (SBE)Methanol4.81 ± 0.3120
Betulinic Acid Derivative (SBE)n-Butanol7.19 ± 0.6620
Betulinic Acid Derivative (SBE)Acetonitrile2.11 ± 0.1720
BetulinEthanol-DMSO (50:50 wt%)~10085
BetulinEthanol~54.4~78 (boiling)

Data for Betulinic Acid Derivative (SBE) sourced from[18]. Data for Betulin sourced from[19].

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot but reappears as a solid upon cooling, the solvent is suitable.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Protocol 2: General Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][12]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting common crystallization problems.

Troubleshooting_No_Crystals start Supersaturated solution allowed to cool check_crystals Crystals forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No success Crystallization Initiated check_crystals->success Yes action1 Scratch inner surface of the flask no_crystals->action1 action2 Add a seed crystal action1->action2 action3 Evaporate excess solvent and re-cool action2->action3 action4 Cool in an ice bath action3->action4 failure Still no crystals. Re-evaluate solvent system. action4->failure Troubleshooting_Oiling_Out start Cooling the solution check_oiling Did the compound 'oil out'? start->check_oiling oiled_out Compound Oiled Out check_oiling->oiled_out Yes success Crystals form successfully check_oiling->success No action1 Reheat to dissolve the oil oiled_out->action1 action2 Add a small amount of additional solvent action1->action2 action3 Allow to cool more slowly action2->action3 action3->success failure Oiling out persists. Consider a different solvent. action3->failure If problem continues Crystallization_Workflow A 1. Dissolve crude solid in minimum hot solvent B 2. Hot filter (if insoluble impurities) A->B C 3. Cool slowly to form crystals B->C D 4. Collect crystals (vacuum filtration) C->D E 5. Wash with ice-cold solvent D->E F 6. Dry pure crystals E->F

References

optimization of reaction conditions for betulinic aldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for betulinic aldehyde oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound involves a two-step process. First, betulin (B1666924) is selectively oxidized to betulinic aldehyde. Subsequently, the aldehyde functional group is reacted with hydroxylamine (B1172632) or its salt to form the corresponding oxime.

Q2: What are the common reagents used for the oximation of betulinic aldehyde?

A2: The most common reagent is hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is typically carried out in the presence of a base to neutralize the HCl released and to facilitate the reaction. Common bases include pyridine (B92270), sodium carbonate, or other organic and inorganic bases.

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent depends on the solubility of the starting material and the reaction conditions. Pyridine can serve as both a solvent and a base. Other commonly used solvents for oximation reactions include ethanol, methanol, and acetonitrile. In some "green chemistry" approaches, the reaction can even be performed under solvent-free conditions.

Q4: What are typical reaction times and temperatures for the synthesis of this compound?

A4: Reaction conditions can vary. For a similar compound, betulone (B1248025) acetate, heating at 50°C for 2 hours in pyridine has been reported to be effective.[1] For other aldehydes, reactions can range from minutes to several hours, with temperatures from room temperature to reflux conditions, depending on the specific protocol and catalysts used.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By comparing the spot of the reaction mixture with the spot of the starting material (betulinic aldehyde), the consumption of the reactant and the formation of the product can be tracked.

Q6: What are the potential side reactions or byproducts?

A6: Potential side reactions are generally minimal if the reaction is carried out under controlled conditions. However, incomplete reaction is a common issue. Under harsh conditions, such as high temperatures in certain solvents, the oxime might undergo a Beckmann rearrangement to form a nitrile, although this is more common for aldoximes when heated strongly.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction.1a. Increase the reaction time and continue monitoring by TLC. 1b. Increase the reaction temperature. For instance, if the reaction is being run at room temperature, try gentle heating (e.g., 50-60°C). 1c. Increase the molar excess of hydroxylamine hydrochloride and the base.
2. Inactive reagents.2a. Use freshly opened or properly stored hydroxylamine hydrochloride. 2b. Ensure the base being used is not old or contaminated.
3. Poor solubility of starting material.3a. Choose a more suitable solvent system where betulinic aldehyde has better solubility. A co-solvent system might be beneficial.
Multiple Spots on TLC (Impure Product) 1. Presence of unreacted starting material.1a. See "Low or No Product Formation" solutions to drive the reaction to completion.
2. Formation of side products.2a. Optimize reaction conditions (temperature, time) to minimize side reactions. 2b. Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily.1a. If direct crystallization from the reaction mixture is unsuccessful, concentrate the organic layer to dryness and attempt purification by flash chromatography. 1b. For recrystallization, test a variety of solvent systems (e.g., diethyl ether, dichloromethane (B109758), ethanol-water).[1]
2. Emulsion formation during work-up.2a. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2b. Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation

Table 1: General Conditions for Oximation of Aldehydes and Ketones

Carbonyl CompoundReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Betulone AcetateNH₂OH·HCl / PyridinePyridine502 hNot specified[1]
Aromatic AldehydesNH₂OH·HCl / Na₂CO₃None (Grinding)Room Temp.2 min~95[2]
Various Aldehydes & KetonesNH₂OH·HCl / Oxalic AcidCH₃CNReflux55-90 min90-95
Aromatic AldehydesNH₂OH·HCl / Bi₂O₃None (Grinding)Room Temp.1.5-3 min60-98[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Betulone Acetate Oximation)[1]

Materials:

  • Betulinic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for recrystallization or flash chromatography (e.g., diethyl ether, silica (B1680970) gel)

Procedure:

  • In a round-bottom flask, dissolve betulinic aldehyde (1 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (a significant molar excess, e.g., 40 equivalents, may be required for sterically hindered substrates).

  • Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 10% HCl solution to remove pyridine.

  • Dry the dichloromethane layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • If crystals form during concentration, collect them by filtration. Otherwise, evaporate the solvent completely.

  • Purify the crude product by recrystallization (e.g., from diethyl ether or dichloromethane) or by flash chromatography on silica gel.

Visualizations

Synthesis_Workflow Betulin Betulin Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde Selective Oxidation Betulinic_Aldehyde_Oxime This compound Betulinic_Aldehyde->Betulinic_Aldehyde_Oxime Oximation (NH2OH·HCl, Base)

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Start Low/No Product Formation Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Reagents Check Reagent Activity Start->Check_Reagents Check_Solubility Check Substrate Solubility Start->Check_Solubility Increase_Time_Temp Increase Time/Temperature Check_Reaction->Increase_Time_Temp Increase_Reagents Increase Reagent Stoichiometry Check_Reaction->Increase_Reagents Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Change_Solvent Change Solvent System Check_Solubility->Change_Solvent Success Successful Reaction Increase_Time_Temp->Success Increase_Reagents->Success Use_Fresh_Reagents->Success Change_Solvent->Success

References

Technical Support Center: Purification of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of betulinic aldehyde oxime.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product After Initial Synthesis

Potential Cause Recommended Solution
Incomplete Reaction: Unreacted betulinic aldehyde remains in the product mixture.TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common solvent system for related triterpenoids is benzene:ethyl acetate (B1210297):formic acid (36:12:5). The reaction is complete when the spot corresponding to betulinic aldehyde disappears. Extended Reaction Time/Increased Reagent: If the reaction is slow, consider extending the reaction time or adding a slight excess of hydroxylamine (B1172632) hydrochloride.
Presence of Side-Products from Aldehyde Synthesis: If the starting betulinic aldehyde was impure, contaminants such as betulonic acid may be carried through.Purify Starting Material: Ensure the betulinic aldehyde used is of high purity. Purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization.[1]
Formation of Oxime Isomers: The oxime may exist as E/Z isomers, which can sometimes be separated under certain chromatographic conditions, leading to the appearance of multiple spots on TLC or peaks in HPLC.Characterization: Use spectroscopic methods like NMR to confirm the isomeric ratio. For most biological applications, a mixture of isomers may be acceptable. If separation is necessary, high-resolution chromatography may be required.

Problem 2: Difficulty in Separating the Oxime from Impurities by Column Chromatography

Potential Cause Recommended Solution
Poor Separation on Silica Gel: The oxime and impurities have similar polarities, leading to co-elution.Optimize Solvent System: Systematically vary the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate or chloroform. A gradient elution is often more effective than isocratic elution. Use of Alternative Adsorbents: Consider using alumina (B75360) as the stationary phase, which can offer different selectivity compared to silica gel.[1]
Streaking or Tailing of the Compound on the Column: The oxime may interact strongly with the acidic silica gel.Add a Modifier: Incorporate a small amount (0.1-1%) of a modifier like pyridine (B92270) or triethylamine (B128534) into the eluent to reduce tailing.
Compound Crashing Out on the Column: The oxime has low solubility in the chosen eluent.Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the column.

Problem 3: Challenges with Recrystallization

Potential Cause Recommended Solution
Oiling Out: The compound separates as a liquid instead of forming crystals upon cooling.Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol (B145695), chloroform) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2]
No Crystal Formation: The compound remains in solution even after cooling.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of the pure compound. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the oxime and then attempt to cool again.
Low Recovery After Recrystallization: A significant amount of the product remains in the mother liquor.Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal precipitation before filtration.

Frequently Asked Questions (FAQs)

Q1: What is a suitable method to monitor the progress of the oximation reaction?

A1: Thin Layer Chromatography (TLC) is an effective method. For related triterpenoids, a mobile phase of benzene:ethyl acetate:formic acid (36:12:5) has been used.[3] You can visualize the spots using a suitable stain, such as anisaldehyde-sulfuric acid, followed by gentle heating. The disappearance of the betulinic aldehyde spot indicates the completion of the reaction.

Q2: What are the expected spectroscopic data for pure this compound?

  • 1H NMR: Signals for the vinyl protons of the isopropenyl group, a signal for the oxime proton, and characteristic signals for the triterpenoid (B12794562) backbone methyl groups.

  • 13C NMR: A signal for the carbon of the C=N-OH group, signals for the double bond carbons of the isopropenyl group, and numerous signals corresponding to the lupane (B1675458) skeleton.

  • Mass Spectrometry: The molecular formula is C30H49NO2, with a molecular weight of approximately 455.7 g/mol .[4] Expect to see a corresponding molecular ion peak in the mass spectrum (e.g., [M+H]+ or [M+Na]+).

Q3: What purity level should I aim for, and how can it be assessed?

A3: For use in biological assays or as a reference standard, a purity of ≥95% is generally recommended. High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the final purity of this compound.[5]

Data Presentation

Table 1: Example Data Table for Purification of this compound

Purification StepStarting Mass (mg)Final Mass (mg)Recovery (%)Purity by HPLC (%)Observations
Crude Product 1000100010075Off-white solid
Column Chromatography 10007507592White solid
Recrystallization 75060080>98White, crystalline powder

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is based on general methods for the synthesis of triterpenoid oximes.

  • Dissolve betulinic aldehyde in a mixture of ethanol and pyridine.

  • Add an excess of hydroxylamine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude oxime.

  • Filter the precipitate, wash with water, and dry under vacuum.

Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Load the crude this compound onto the column (either as a concentrated solution or by dry loading).

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure oxime.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization

  • In a flask, add the impure this compound.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or a chloroform/ethanol mixture) to just dissolve the solid.[2]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Betulinic Aldehyde reaction Oximation Reaction start->reaction 1 reagents Hydroxylamine HCl, Pyridine/Ethanol reagents->reaction 2 workup Precipitation in Water reaction->workup 3 tlc TLC Monitoring reaction->tlc crude Crude Betulinic Aldehyde Oxime workup->crude 4 column_chrom Column Chromatography (Silica Gel) crude->column_chrom 5 recrystallization Recrystallization column_chrom->recrystallization 6 pure_product Pure Betulinic Aldehyde Oxime recrystallization->pure_product 7 hplc HPLC Purity Check pure_product->hplc spectroscopy Spectroscopic Characterization (NMR, MS) pure_product->spectroscopy

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Solutions start Low Purity after Purification? poor_sep Poor Separation? start->poor_sep Yes oiling_out Oiling Out? start->oiling_out Yes streaking Streaking/Tailing? poor_sep->streaking No optimize_eluent Optimize Eluent Gradient poor_sep->optimize_eluent Yes solubility_issue Low Solubility in Eluent? streaking->solubility_issue No add_modifier Add Modifier (e.g., Pyridine) streaking->add_modifier Yes dry_load Use Dry Loading solubility_issue->dry_load Yes no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cool Cool Slowly / Use Solvent-Antisolvent oiling_out->slow_cool Yes low_recovery Low Recovery? no_crystals->low_recovery No induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes min_solvent Minimize Hot Solvent Volume low_recovery->min_solvent Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of betulinic aldehyde oxime. Our aim is to help you minimize byproducts and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Oxidation of Betulin (B1666924) to Betulinic Aldehyde

Question 1: My oxidation of betulin is not selective and I'm getting a mixture of products. How can I improve the selectivity for betulinic aldehyde?

Answer:

Non-selective oxidation is a common issue due to the presence of three reactive centers in the betulin molecule: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl group.[1] The formation of byproducts such as betulonic acid, betulonic aldehyde, and allobetulin (B154736) can occur depending on the reagents and reaction conditions.

Potential Causes and Solutions:

  • Choice of Oxidizing Agent: Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄/acetone) can lead to over-oxidation and the formation of betulonic acid.[2] Milder and more selective reagents are recommended.

    • Pyridinium dichromate (PDC) or Pyridinium chlorochromate (PCC): These reagents are known to selectively oxidize primary alcohols to aldehydes.[2]

    • TEMPO-mediated oxidation: A system using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like NaClO₂/NaOCl can provide high yields of betulinic aldehyde.[2]

    • Solid-supported reagents: Using Cr(VI) compounds on solid supports like silica (B1680970) gel can significantly improve selectivity for betulonic aldehyde.[1][2] For instance, K₂Cr₂O₇–H₂SO₄ on silica gel has been reported to yield betulonic aldehyde as a single product within 30 minutes.[1] In contrast, using an alumina (B75360) support tends to favor the formation of betulonic acid.[1][2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of side reactions.

    • Reaction Time: Prolonged reaction times can lead to the formation of over-oxidized products. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint. For example, with K₂Cr₂O₇–H₂SO₄ on silica gel, the reaction is complete in as little as 10-30 minutes.[1][2]

    • pH: In some catalytic systems, maintaining a basic pH can be crucial for selective oxidation to the aldehyde.[2]

Question 2: I am observing the formation of allobetulin as a major byproduct. What causes this and how can I prevent it?

Answer:

Allobetulin is a rearrangement product of betulin that can form under acidic conditions.[2]

Potential Causes and Solutions:

  • Acidic Reagents: The use of strong acidic conditions can promote the Wagner-Meerwein rearrangement of the betulin backbone to form allobetulin.

    • Avoid strongly acidic oxidants: If possible, choose oxidation methods that proceed under neutral or mildly acidic conditions.

    • Use of a basic agent: The addition of a basic agent, such as hydrotalcite, to the reaction mixture can help to neutralize any acidic species and suppress the formation of allobetulin.[2]

Question 3: How can I effectively purify betulinic aldehyde from the reaction mixture containing unreacted betulin and other byproducts?

Answer:

Purification can be challenging due to the similar polarities of betulin and its oxidation products.

Recommended Purification Methods:

  • Column Chromatography: This is a common method for separating components with different polarities. A silica gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically effective.

  • Recrystallization: This can be an effective method for obtaining highly pure betulinic aldehyde if a suitable solvent system is found.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct. This adduct can then be isolated by filtration and the aldehyde can be regenerated by treatment with a base. This method is particularly useful for removing unreacted starting material and non-aldehydic byproducts.

Step 2: Oximation of Betulinic Aldehyde

Question 4: The yield of my this compound is lower than expected. What could be the reasons?

Answer:

While the oximation of aldehydes is generally a high-yield reaction, several factors can lead to lower-than-expected yields in the case of a sterically hindered substrate like betulinic aldehyde.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure that an adequate excess of hydroxylamine (B1172632) hydrochloride and a suitable base (e.g., sodium acetate, pyridine) is used to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to overcome the steric hindrance around the aldehyde group. Monitor the reaction progress by TLC.

  • Purity of Starting Material: Impurities in the betulinic aldehyde starting material can interfere with the reaction or lead to the formation of side products, complicating purification and reducing the isolated yield of the desired oxime. Ensure the betulinic aldehyde is of high purity before proceeding with the oximation.

  • Product Isolation: this compound may have different solubility properties compared to the starting aldehyde. Optimize the work-up and extraction procedure to ensure efficient isolation of the product.

Question 5: I am having difficulty purifying the final this compound. What are the recommended methods?

Answer:

Purification of the oxime is crucial to remove any unreacted aldehyde, excess hydroxylamine, and any byproducts.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A suitable solvent or solvent mixture (e.g., ethanol (B145695), methanol/water) should be determined experimentally.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the oxime from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of betulinic aldehyde from betulin? A1: The most common byproducts are betulonic acid (from oxidation of the C-3 hydroxyl group and the C-28 aldehyde), betulonic aldehyde (from oxidation of the C-3 hydroxyl group), and allobetulin (a rearrangement product formed under acidic conditions).[1][2]

Q2: What is the typical yield for the oximation of betulinic aldehyde? A2: The oximation reaction is generally reported to proceed in high to quantitative yields, often exceeding 90%, provided the starting betulinic aldehyde is pure and the reaction conditions are optimized.

Q3: How can I confirm the formation of this compound? A3: The formation of the oxime can be confirmed by various spectroscopic methods:

  • ¹H NMR: Look for the appearance of a new signal for the N-OH proton and a shift in the signal of the C-28 proton.

  • ¹³C NMR: Observe the disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the C=NOH carbon.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound.

  • IR Spectroscopy: Look for the appearance of a C=N stretching band and an O-H stretching band for the oxime group, and the disappearance of the aldehyde C=O stretching band.

Q4: Is betulinic aldehyde stable? A4: Betulinic aldehyde is a relatively stable compound, but like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid (betulinic acid) upon prolonged exposure to air. It is recommended to store it under an inert atmosphere and at a low temperature.

Data Presentation

Table 1: Summary of Oxidation Methods for Betulin and their Selectivity

Oxidizing Agent/SystemSupport/ConditionsMajor Product(s)Reported YieldReference
K₂Cr₂O₇–H₂SO₄AluminaBetulonic AcidQuantitative[1][2]
K₂Cr₂O₇–H₂SO₄Silica GelBetulonic AldehydeSingle product after 30 min[1]
PDC or PCCDichloromethaneBetulinic Aldehyde, Betulonic Aldehyde-[2]
TEMPO/NaClO₂/NaOCl35 °CBetulinic Aldehyde92%[2]
Au/La₂O₃/TiO₂-Betulone, Betulonic Aldehyde, Betulinic Aldehyde42%, 32%, 27% selectivity respectively[2]

Experimental Protocols

Protocol 1: Selective Oxidation of Betulin to Betulonic Aldehyde using Cr(VI) on Silica Gel

This protocol is adapted from a reported method for selective oxidation.[1]

  • Preparation of the Oxidant:

    • To 10 g of silica gel granules, add a solution of potassium dichromate (1.5 g, 5 mmol) in 40 mL of water.

    • Sequentially add 2.5 mL of concentrated sulfuric acid.

  • Reaction Setup:

    • Disperse 1 g (2.3 mmol) of betulin in 40 mL of acetone (B3395972) using an ultrasonic bath to form a white suspension.

    • Add the prepared oxidant on silica gel to the betulin suspension in a reaction flask.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 10-30 minutes.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up and Purification:

    • Once the reaction is complete, remove the silica gel by filtration.

    • Add 500 mL of water to the filtrate to precipitate the product.

    • Filter the white precipitate, wash it thoroughly with hot water, and dry it to obtain betulonic aldehyde.

Protocol 2: Synthesis of this compound

This is a general protocol for the oximation of aldehydes.

  • Reaction Setup:

    • Dissolve 1 g of pure betulinic aldehyde in a suitable solvent such as ethanol or pyridine (B92270) in a round-bottom flask.

    • Add 1.5 to 2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).

    • Add 2 to 3 equivalents of a base such as sodium acetate or pyridine (if pyridine is not used as the solvent).

  • Reaction:

    • Stir the mixture at room temperature or warm it gently (e.g., to 50-60 °C) for several hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used, remove it under reduced pressure.

    • Add water to the reaction mixture to precipitate the crude product.

    • Filter the precipitate and wash it with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_oximation Step 2: Oximation Betulin Betulin Oxidation Oxidation (e.g., Cr(VI)/Silica Gel) Betulin->Oxidation Betulinic_Aldehyde Betulinic Aldehyde Oxidation->Betulinic_Aldehyde Oximation Oximation (NH2OH.HCl, Base) Betulinic_Aldehyde->Oximation Purification1 Purification (Chromatography/ Recrystallization) Betulinic_Aldehyde->Purification1 Betulinic_Aldehyde_Oxime This compound Oximation->Betulinic_Aldehyde_Oxime Purification2 Purification (Recrystallization) Betulinic_Aldehyde_Oxime->Purification2 Purification1->Oximation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product in Oxidation Step Byproduct_Check Identify Byproducts (TLC, NMR, MS) Start->Byproduct_Check Betulonic_Acid Betulonic Acid/ Betulonic Aldehyde Byproduct_Check->Betulonic_Acid Over-oxidation Allobetulin Allobetulin Byproduct_Check->Allobetulin Rearrangement Unreacted_Betulin Unreacted Betulin Byproduct_Check->Unreacted_Betulin Incomplete Reaction Solution1 Use Milder/More Selective Oxidant (e.g., TEMPO, Cr(VI) on Silica) Betulonic_Acid->Solution1 Solution2 Avoid Acidic Conditions / Add Base Allobetulin->Solution2 Solution3 Increase Reaction Time/ Optimize Stoichiometry Unreacted_Betulin->Solution3

Caption: Troubleshooting logic for the oxidation of betulin to betulinic aldehyde.

References

Technical Support Center: Enhancing the Bioavailability of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for betulinic aldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor bioavailability of this promising therapeutic agent. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical studies. What are the likely causes?

A1: The poor oral bioavailability of this compound, a derivative of the pentacyclic triterpene betulin (B1666924), is a known challenge.[1][2] This issue is primarily attributed to two main factors inherent to its chemical class:

  • Poor Aqueous Solubility: Like its parent compounds betulin and betulinic acid, this compound is highly lipophilic and hydrophobic, leading to very low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This poor solubility is a major rate-limiting step for its absorption.

  • Potential for First-Pass Metabolism: Triterpenoids can be subject to metabolism in the gut wall and liver, which can significantly reduce the amount of the active compound that reaches systemic circulation.[3]

Q2: What formulation strategies should we consider to improve the oral absorption of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like triterpenoids.[3][4][5] The choice of strategy depends on the specific physicochemical properties of your compound and the desired therapeutic profile. A summary of promising approaches is provided below.

Table 1: Formulation Strategies for Enhancing the Oral Bioavailability of this compound

Formulation StrategyPrinciplePotential Bioavailability Enhancement (Fold Increase vs. Suspension)Key Considerations & Challenges
Nanosuspension Increases the surface area-to-volume ratio by reducing the particle size to the nanometer range (100-300 nm), thereby enhancing the dissolution rate.[6]2 to 10-foldRequires specialized equipment (e.g., high-pressure homogenizer); potential for particle agglomeration requires careful selection of stabilizers.[6]
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and increasing apparent solubility and dissolution.[7]5 to 20-foldRequires screening for optimal polymer and drug loading; physical stability of the amorphous form during storage must be ensured.
Lipid-Based Formulations (e.g., SMEDDS) Solubilizes the drug in a mixture of oils, surfactants, and co-solvents, which forms a fine micro- or nano-emulsion upon contact with GI fluids, bypassing the dissolution step.[7]10 to 50-foldExcipient selection is critical for performance and to avoid GI irritation; potential for drug precipitation upon dilution in the GI tract.
Co-amorphous Systems Forms a single-phase amorphous system with a low-molecular-weight excipient (co-former), which can enhance solubility and inhibit metabolism. Using a co-former like piperine (B192125) can also inhibit CYP enzymes.[8]Variable; can be significantRequires screening for a suitable co-former that forms a stable amorphous system with the drug; mechanism of enhancement can be multi-faceted.[8]

Q3: Our team is developing this compound as an anti-cancer agent. What is its likely mechanism of action?

A3: this compound's parent compound, betulinic acid, is well-documented to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[9][10][11][12] It is highly probable that the oxime derivative shares this mechanism. The process involves direct action on the mitochondria, leading to a loss of mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases.[9][13]

Signaling_Pathway BAO This compound Mito Mitochondrion BAO->Mito Directly Targets Bcl2 Bcl-2 BAO->Bcl2 Inhibits Bax Bax BAO->Bax Activates MMP Loss of Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Troubleshooting Guides

Guide 1: High Variability in In Vivo Pharmacokinetic (PK) Data

Problem: You are observing high inter-animal variability and poor dose-proportionality in your rodent PK studies after oral administration.

Workflow for Troubleshooting: This issue often stems from inconsistent absorption, which is exacerbated by poor solubility. The following workflow can help diagnose and resolve the problem.

Troubleshooting_Workflow Start High PK Variability Observed CheckFormulation 1. Characterize Formulation - Particle Size Distribution - Physical Stability (Settling) - Dose Homogeneity Start->CheckFormulation SolubilityIssue Is dissolution rate the limiting factor? CheckFormulation->SolubilityIssue EnhanceSolubility 2. Implement Solubility Enhancement Strategy SolubilityIssue->EnhanceSolubility Yes MetabolismIssue Is pre-systemic metabolism or efflux a concern? SolubilityIssue->MetabolismIssue No ASD Amorphous Solid Dispersion EnhanceSolubility->ASD Nano Nanosuspension EnhanceSolubility->Nano ReEvaluatePK 3. Re-evaluate in vivo PK with new formulation ASD->ReEvaluatePK Nano->ReEvaluatePK InVitroPerm Conduct Caco-2 Permeability Assay (with/without efflux inhibitors) MetabolismIssue->InVitroPerm Yes End Data informs next steps (e.g., prodrug design) MetabolismIssue->End No InVitroPerm->End

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Wet Media Milling

This protocol describes a common top-down method for producing a drug nanosuspension suitable for oral dosing in preclinical studies.

  • Materials:

    • This compound (micronized powder)

    • Hydroxypropyl methylcellulose (B11928114) (HPMC E5) or similar polymer as a steric stabilizer

    • Sodium dodecyl sulfate (B86663) (SDS) as an ionic stabilizer

    • Yttria-stabilized zirconium oxide (YTZ) milling beads (0.2-0.5 mm diameter)

    • Purified water

    • Planetary ball mill or similar high-energy mill

  • Procedure:

    • Prepare the Stabilizer Solution: Dissolve HPMC (e.g., 2% w/v) and SDS (e.g., 0.1% w/v) in purified water with gentle stirring.

    • Create the Pre-suspension: Disperse the this compound powder (e.g., 5% w/v) into the stabilizer solution. Stir with a high-shear mixer for 15-30 minutes to ensure the powder is fully wetted and de-aggregated.

    • Milling:

      • Transfer the pre-suspension to a milling chamber containing the YTZ beads. A bead-to-drug mass ratio of approximately 30:1 is a good starting point.

      • Mill the suspension at a high speed (e.g., 400-600 rpm) for a period of 2 to 8 hours. The chamber should be cooled to prevent overheating.

    • Monitoring Particle Size: Periodically take small aliquots of the suspension (e.g., every hour) and measure the particle size using a dynamic light scattering (DLS) instrument until the desired size (e.g., Z-average < 300 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

    • Separation and Storage: Once milling is complete, separate the nanosuspension from the milling beads by pouring through a sieve or by centrifugation at a low speed.

    • Characterization: Fully characterize the final nanosuspension for particle size, PDI, zeta potential, and drug concentration (by HPLC).

    • Storage: Store the nanosuspension at 2-8°C to minimize particle growth (Ostwald ripening).

References

strategies to enhance the stability of betulinic aldehyde oxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of betulinic aldehyde oxime in solution during experimental procedures.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Solution

If you are observing a rapid loss of this compound in your solution, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inappropriate pH Oximation reactions and oxime stability are pH-dependent. Acidic conditions can catalyze the hydrolysis of the oxime bond, reverting it to betulinic aldehyde and hydroxylamine.[1][2] Conversely, strongly basic conditions can also promote degradation. Solution: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) for optimal stability. Use appropriate buffer systems like phosphate (B84403) or acetate (B1210297) buffers to maintain a stable pH.
Elevated Temperature Higher temperatures can accelerate the rate of hydrolytic degradation.[3] Solution: Whenever possible, conduct your experiments at controlled room temperature or below. For long-term storage, solutions of this compound should be kept at low temperatures, such as 2-8°C for short-term and -20°C for long-term stability.
Presence of Transition Metals Trace amounts of transition metal ions in your solution can catalyze the degradation of oximes. Solution: Use high-purity solvents and reagents. If metal contamination is suspected, consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration to sequester metal ions.
Photodegradation Exposure to light, particularly UV light, can induce degradation of the oxime functionality and the triterpenoid (B12794562) backbone.[4] Solution: Protect your solutions from light by using amber-colored vials or by wrapping your experimental setup in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Oxidative Stress The presence of oxidizing agents can lead to the degradation of the oxime. Solution: Ensure your solvents are degassed and consider purging your reaction vessel with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen. Avoid the use of solvents that may contain peroxide impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most common degradation pathway for oximes in solution is acid-catalyzed hydrolysis.[1][2] This reaction involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water, leading to the cleavage of the C=N bond and regeneration of betulinic aldehyde and hydroxylamine. Another potential degradation pathway, especially under photolytic conditions, could involve the cleavage of the N-O bond.[4]

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.[5][6] Key parameters to monitor are the peak area of the parent compound and the emergence of new peaks corresponding to degradants.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For long-term stability, a stock solution of this compound should be stored at -20°C in a tightly sealed, light-protected container.[7] The choice of solvent is also critical; a non-polar aprotic solvent may be preferable to protic solvents to minimize hydrolysis.

Q4: Are there any formulation strategies to enhance the stability of this compound in an aqueous solution?

A4: Yes, several strategies can be employed. The use of co-solvents such as ethanol (B145695) or DMSO can increase solubility and may reduce hydrolytic degradation.[8] Encapsulation methods, such as the use of cyclodextrins, can protect the oxime moiety from the aqueous environment. Additionally, the inclusion of antioxidants and the careful control of pH with buffering agents are effective strategies.[3]

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions to illustrate the impact of different factors on its stability. This data is for illustrative purposes to guide experimental design.

ConditionParameterValue% Degradation (after 24h)
pH pH 3 (0.01 M HCl)25°C~35%
pH 5 (Acetate Buffer)25°C~5%
pH 7 (Phosphate Buffer)25°C<2%
pH 9 (Borate Buffer)25°C~10%
Temperature 4°CpH 7<1%
25°CpH 7<2%
40°CpH 7~15%
60°CpH 7~40%
Light Dark25°C, pH 7<2%
Ambient Light25°C, pH 7~5%
UV Light (254 nm)25°C, pH 7~25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile (B52724):water 80:20 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of betulinic aldehyde, a wavelength of around 210 nm should be suitable for detection.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the parent peak from any degradation product peaks.

Visualizations

Degradation_Pathway BAO This compound BA Betulinic Aldehyde BAO->BA Acid/Base Hydrolysis HX Hydroxylamine BAO->HX Acid/Base Hydrolysis DP Other Degradation Products BAO->DP Photolysis/ Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Kinetics Calculation HPLC->Data Stabilization_Strategies center Enhanced Stability pH pH Control (5-7) center->pH Temp Low Temperature center->Temp Light Light Protection center->Light Chelate Chelating Agents center->Chelate Solvent Co-solvents center->Solvent Antioxidant Antioxidants center->Antioxidant

References

troubleshooting contamination in betulinic aldehyde oxime cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve contamination issues in cell cultures, with a specific focus on experiments involving betulinic aldehyde oxime.

Frequently Asked Questions (FAQs)

General Contamination

  • Q1: What are the most common types of contamination in cell culture?

    • The most common contaminants are bacteria, yeast, mold, and mycoplasma.[1][2] Chemical contamination from impurities in media, sera, or water can also occur.[1][2]

  • Q2: How can I prevent contamination in my cell cultures?

    • Strict aseptic technique is the most critical preventative measure.[1] This includes working in a sterile biosafety cabinet, disinfecting all surfaces and equipment with 70% ethanol, and using sterile reagents and media.[1][3] Regularly cleaning incubators and water baths is also essential.[1][2] It is recommended to aliquot reagents into smaller, single-use volumes to avoid contaminating the entire stock.[1][2]

  • Q3: Is it a good practice to use antibiotics in my cell culture medium?

    • While antibiotics can be used to control bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[4] Antibiotics can also hide underlying issues with poor aseptic technique.

This compound-Specific Issues

  • Q4: Can my this compound solution be a source of contamination?

    • Yes. Any non-sterile component added to a cell culture is a potential source of contamination. This compound is typically dissolved in a solvent like DMSO to create a stock solution. If the compound itself, the solvent, or the containers used are not sterile, you can introduce contamination into your culture.

  • Q5: How can I distinguish between microbial contamination and the cytotoxic effects of this compound?

    • This can be challenging, as both can lead to changes in cell morphology and cell death. However, there are key differences. Microbial contamination often leads to a rapid change in the turbidity and pH of the culture medium (e.g., turning cloudy or yellow).[5] Cytotoxic effects of a compound are typically dose-dependent and may not affect the appearance of the medium. Microscopic examination is crucial. Bacteria will appear as small, motile particles, while yeast will appear as budding ovals.[2] In contrast, cytotoxicity will manifest as changes in cell morphology, such as rounding, detachment, and the appearance of apoptotic bodies.[5][6]

  • Q6: Does this compound have antimicrobial properties?

    • Yes, some studies have shown that betulin (B1666924) derivatives, including betulin-28-oxime, exhibit antimicrobial activity against certain strains of bacteria and fungi, such as Enterococcus faecalis, Staphylococcus aureus, and Candida albicans.[7][8] This means the compound might suppress the growth of some common contaminants while potentially allowing resistant microbes to grow.

Troubleshooting Guides

Common Cell Culture Contaminants

The table below summarizes the key characteristics of common biological contaminants to aid in their identification.

Contaminant TypeAppearance in CultureRecommended Action
Bacteria Medium becomes cloudy/turbid and often changes color (yellow due to pH drop). Under a microscope, small, dark, motile particles are visible between cells.[5][9]Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet.[1] For irreplaceable cultures, a high-concentration antibiotic shock treatment may be attempted, but is not generally recommended.[7]
Yeast The medium may remain clear initially but can become cloudy and yellow over time. Round or oval-shaped particles, often seen budding, are visible under the microscope.[1][2]Discard the culture. Yeast is difficult to eradicate. Thoroughly clean and disinfect the work area and equipment.[1]
Mold Visible filamentous structures (hyphae) may appear on the surface of the medium. The medium can become cloudy or fuzzy.[1][2] Under the microscope, thin, thread-like structures and sometimes dense spore clusters are visible.[1]Immediately discard all contaminated cultures and any media/reagents that may have been exposed. Molds can spread rapidly through airborne spores. A thorough decontamination of the entire lab may be necessary.
Mycoplasma No visible signs of contamination like turbidity or pH change.[8] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. Signs can be subtle, such as a reduction in cell growth rate, changes in morphology, or decreased transfection efficiency.[9]Quarantine the suspected culture and all other cultures that may have been exposed. Test for mycoplasma using a specific assay (e.g., PCR or fluorescence staining).[7][9] If positive, it is best to discard the culture. Specific anti-mycoplasma agents can be used for valuable cell lines, but eradication can be difficult.
Interpreting Observations in this compound-Treated Cultures

Use this table to help differentiate between potential contamination and expected compound-induced effects.

ObservationPossible Cause (Contamination)Possible Cause (Compound-Related Effect)
Cloudy/Turbid Medium Bacterial or yeast growth.Precipitation of the compound if its solubility limit in the medium is exceeded.
pH Change (e.g., Medium Turns Yellow) Acidic byproducts from bacterial metabolism.[7]Some cellular metabolic changes in response to the compound could alter pH, but this is less common and usually slower than with bacterial contamination.
Floating Debris Bacterial or yeast cells.Dead and dying cells detaching from the culture surface due to cytotoxicity.[6]
Reduced Cell Growth/Proliferation Competition for nutrients and toxic byproducts from microbes. Mycoplasma is a common cause.The compound is cytotoxic or cytostatic, inhibiting cell division or inducing cell death.[6][7]
Changes in Cell Morphology (Rounding, Shrinking) A non-specific stress response to contamination.Apoptosis or other forms of cell death induced by the compound.[5][6] Nuclear fragmentation and the formation of apoptotic bodies are hallmarks of this process.[6]

Experimental Protocols

Protocol 1: Preparation and Sterilization of a this compound Stock Solution

This compound is a hydrophobic small molecule. This protocol describes a general method for preparing a sterile stock solution.

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filter with a 0.22 µm pore size

  • Sterile syringe

Methodology:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds, but check for stability information first.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This step is crucial for removing any potential bacterial or fungal contaminants.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or as recommended for the specific compound.

Protocol 2: Mycoplasma Detection by PCR

This protocol outlines the general steps for using a commercially available PCR-based mycoplasma detection kit. Always refer to the manufacturer's specific instructions.

Materials:

  • Cell culture supernatant from the culture to be tested

  • Mycoplasma detection PCR kit (containing primers, polymerase, dNTPs, and positive/internal controls)

  • Sterile PCR tubes

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Methodology:

  • Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.

  • Prepare the samples for PCR according to the kit's instructions. This may involve a simple heat treatment or a DNA extraction step.

  • Set up the PCR reaction in sterile PCR tubes by combining the prepared sample with the master mix provided in the kit. Include a positive control and a negative control (nuclease-free water) in your run.

  • Place the tubes in a thermocycler and run the PCR program as specified by the kit manufacturer.

  • After the PCR is complete, analyze the results by running the PCR products on an agarose (B213101) gel.

  • Compare the bands from your samples to the positive and negative controls. The presence of a band of a specific size (indicated in the kit manual) indicates mycoplasma contamination.

Visual Troubleshooting Workflows

General Contamination Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Visual Inspection cluster_2 Identification cluster_3 Action Start Suspected Contamination (e.g., cloudy media, poor cell health) Microscopy Microscopic Examination Start->Microscopy Media_Check Check Media Appearance (Turbidity, Color) Start->Media_Check Are_Particles_Visible Small Motile Particles Visible? Microscopy->Are_Particles_Visible Is_Fungus_Visible Filaments or Budding Yeast Visible? Microscopy->Is_Fungus_Visible Is_Media_Cloudy Is Media Cloudy/Yellow? Media_Check->Is_Media_Cloudy Is_Mycoplasma_Suspected No Visible Signs but Poor Growth? Is_Media_Cloudy->Is_Mycoplasma_Suspected No Bacterial Likely Bacterial Contamination Is_Media_Cloudy->Bacterial Yes Are_Particles_Visible->Is_Fungus_Visible No Are_Particles_Visible->Bacterial Yes Is_Fungus_Visible->Is_Mycoplasma_Suspected No Fungal Likely Fungal/Yeast Contamination Is_Fungus_Visible->Fungal Yes Mycoplasma Suspect Mycoplasma Is_Mycoplasma_Suspected->Mycoplasma Yes Cytotoxicity Consider Cytotoxicity or Chemical Contamination Is_Mycoplasma_Suspected->Cytotoxicity No Discard Discard Culture & Decontaminate Lab Bacterial->Discard Fungal->Discard Test_Myco Perform Mycoplasma Test Mycoplasma->Test_Myco Test_Myco->Discard Positive

Caption: A flowchart for troubleshooting common cell culture contamination.

Workflow for Investigating Contamination from this compound

cluster_0 Problem cluster_1 Isolate Variables cluster_2 Experimental Setup cluster_3 Analysis cluster_4 Conclusion Start Contamination appears only in cultures with this compound Test_Stock Test Compound Stock Solution Start->Test_Stock Test_Solvent Test Solvent (e.g., DMSO) Start->Test_Solvent Test_Media Test Basal Media Start->Test_Media Culture_Stock Culture media + Compound Stock Test_Stock->Culture_Stock Culture_Solvent Culture media + Solvent only Test_Solvent->Culture_Solvent Culture_Media Culture media only Test_Media->Culture_Media Incubate Incubate for 2-3 days Culture_Stock->Incubate Culture_Solvent->Incubate Culture_Media->Incubate Observe Observe for Contamination Incubate->Observe Source_Stock Source is Compound Stock Observe->Source_Stock Only in 'Compound Stock' culture Source_Solvent Source is Solvent Observe->Source_Solvent In 'Compound Stock' and 'Solvent' cultures Source_Other Source is Elsewhere (e.g., aseptic technique) Observe->Source_Other In all or none of the cultures

Caption: A workflow for identifying the source of contamination when using a small molecule.

References

improving the selectivity of betulinic aldehyde oxime derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Betulinic Aldehyde Oxime Derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to assist in experiments aimed at improving the selectivity of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer activity of betulinic acid and its derivatives?

A1: The primary anticancer property of betulinic acid and its derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[1][2] They typically trigger the intrinsic mitochondrial pathway of apoptosis.[1][3][4] This process involves direct perturbations of the mitochondria, leading to the release of proteins that activate caspases, which are enzymes that execute cell death.[1][4][5]

Q2: Why is improving the selectivity of these compounds a critical research goal?

A2: While betulinic acid naturally shows selective cytotoxicity against malignant cells compared to normal cells, this therapeutic window can be narrow or vary significantly with different cancer types.[1] Improving selectivity is crucial to develop derivatives that are highly potent against cancer cells while minimizing side effects and toxicity to healthy tissues.[3] Enhanced selectivity leads to a better safety profile and a more effective therapeutic agent.[6]

Q3: What are the key positions on the betulinic acid scaffold for chemical modification to improve selectivity and potency?

A3: Structure-activity relationship (SAR) studies have identified several key positions for modification. The most common and effective positions are the C-3 alcohol, the C-28 carboxylic acid, and the C-20 alkene.[2][6][7] Modifications at these sites, such as creating esters, amides, or introducing heterocyclic moieties, can significantly alter the compound's cytotoxicity, selectivity, and solubility.[2][8] The C-28 carboxylic acid, in particular, has been shown to be essential for cytotoxicity.[2][6]

Troubleshooting Guide

Q1: I am getting a low yield or a complex mixture of products during the initial oxidation of betulin (B1666924) to betulinic aldehyde. What can I do?

A1: The oxidation of betulin can be challenging due to its three active centers: a primary alcohol at C-28, a secondary alcohol at C-3, and an isopropenyl group.[9] To selectively obtain betulinic aldehyde (oxidation at C-28), consider the following:

  • Use a Selective Reagent System: A TEMPO/BAIB (2,2,6,6-tetramethyl-piperidin-1-oxyl / bis(acetoxy)iodobenzene) system can be effective for this transformation.[10]

  • Utilize Solid-Support Catalysis: Chromium (VI) compounds immobilized on a silica (B1680970) gel solid support have been shown to selectively yield betulonic aldehyde with 100% conversion in as little as 30 minutes.[9][11] This method can prevent over-oxidation to the carboxylic acid.

  • Check Starting Material Purity: Impurities in the betulin extract, sometimes left over from the extraction process, can inhibit the oxidation reaction.[10] Ensure your starting material is of high purity.

  • Control Reaction Conditions: Factors like temperature, reaction time, and the molar ratio of the oxidant are critical.[9] Optimization of these parameters is often necessary.

Q2: My oximation reaction to form the final derivative is inefficient or fails. How can I optimize it?

A2: The conversion of the aldehyde group to an oxime is typically a straightforward condensation reaction. If you are facing issues, verify the following steps:

  • Reagents and Stoichiometry: The standard procedure involves reacting the betulinic aldehyde with hydroxylamine (B1172632) hydrochloride (HONH₂·HCl) in the presence of a mild base, such as sodium acetate (B1210297) (NaOAc), to neutralize the HCl.[12] Ensure you are using at least a stoichiometric equivalent of both reagents.

  • Solvent and Temperature: Anhydrous ethanol (B145695) is a commonly used solvent for this reaction.[12] Gentle heating or refluxing may be required to drive the reaction to completion.

  • pH Control: The reaction is sensitive to pH. The sodium acetate acts as a buffer. An improper pH can hinder the nucleophilic attack of the hydroxylamine.

  • Purity of Aldehyde: Ensure the starting betulinic aldehyde is pure and free of residual oxidizing agents or acidic/basic impurities from the previous step.

Q3: My derivative is highly cytotoxic but shows poor selectivity between cancer and normal cells. How can I improve its selectivity?

A3: Poor selectivity is a common challenge. Improving it requires rational structural modifications based on SAR principles.

  • Modify the C-28 Position: While the carboxylic acid is important, converting it to various amides or esters can dramatically improve selectivity.[8][13] For instance, one study found that a specific 2,4-dinitrophenylhydrazone derivative was five to seven times more selective for cancer cells than fibroblasts.[14]

  • Modify the C-3 Position: Structural variations at the C-3 position can lead to major improvements in potency and potentially selectivity.[7] Introducing different ester groups has been shown to be a viable strategy.[2]

  • Introduce Targeting Moieties: Conjugating the betulinic acid scaffold with molecules that are preferentially taken up by cancer cells, such as peptides or amino acids, can enhance selectivity.[15][16]

  • Systematic Evaluation: Test derivatives against a panel of both cancer cell lines and normal, non-cancerous cell lines (e.g., fibroblasts, keratinocytes) to calculate a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). An SI value greater than 1 indicates selectivity for cancer cells.[17]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC₅₀) and Selectivity Index (SI) of various betulinic acid and oxime derivatives from published studies. Lower IC₅₀ values indicate higher potency. Higher SI values indicate better selectivity.

Table 1: Cytotoxicity and Selectivity of Betulonic Acid Oxime [17]

Compound Cancer Cell Line IC₅₀ (µM) Selectivity Index (SI)
Betulonic acid oxime (3) CCRF-CEM (Leukemia) 18.9 ± 1.1 2.4

| | G-361 (Melanoma) | 21.3 ± 2.8 | 2.2 |

Note: Selectivity Index was calculated relative to toxicity in a normal cell line.

Table 2: Cytotoxicity of 2,3-indolo-betulinic Acid Derivatives against Murine Melanoma (B164A5) Cells [15]

Compound Description IC₅₀ (µM)
BI Betulinic Acid (Parent Compound) 18.8 - 20.7
BA4 2,3-indolo-betulinic acid Not specified, but higher than BA2/BA3
BA3 N-(2,3-indolo-betulinoyl)glycine 8.11

| BA2 | N-(2,3-indolo-betulinoyl)glycylglycine | 9.15 |

Note: This study highlighted that conjugating the indole (B1671886) derivative with amino acid residues at C-28 significantly enhanced cytotoxic activity compared to the parent compounds.[15]

Detailed Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol is a generalized procedure based on common methods.[9][12]

Part A: Selective Oxidation of Betulin to Betulinic Aldehyde

  • Preparation: Add betulin (1 equivalent) to a round-bottom flask with a suitable solvent like dichloromethane (B109758) (DCM).

  • Oxidant Preparation: In a separate flask, prepare the oxidizing agent. For a solid-supported oxidation, add K₂Cr₂O₇-H₂SO₄ to a silica gel support in aqueous acetone.[9]

  • Reaction: Add the oxidant to the betulin solution at room temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction on silica gel support can be very fast (e.g., 30 minutes).[9]

  • Workup: Once the starting material is consumed, filter off the solid support. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude betulinic aldehyde by column chromatography on silica gel.

Part B: Oximation of Betulinic Aldehyde

  • Dissolution: Dissolve the purified betulinic aldehyde (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (HONH₂·HCl, >1 equivalent) and sodium acetate (NaOAc, >1 equivalent) to the solution.[12]

  • Reaction: Stir the mixture at room temperature or under gentle reflux until TLC indicates the completion of the reaction.

  • Workup: Cool the reaction mixture and reduce the solvent volume under vacuum. Add water to precipitate the crude product.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude oxime from a suitable solvent system (e.g., methanol/water) to obtain the pure derivative.[12]

Protocol 2: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay

This protocol is adapted from standard procedures used for evaluating the cytotoxicity of anticancer compounds.[12][14]

  • Cell Seeding: Seed cancer cells and a normal control cell line into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or DMSO as a vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the optical density (OD) at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Visual Guides and Diagrams

The following diagrams illustrate key workflows, decision-making processes, and biological pathways relevant to your research.

G start Start: Betulin Extraction oxidation Selective Oxidation to Betulinic Aldehyde start->oxidation purify_ald Purification oxidation->purify_ald oximation Oximation Reaction purify_ald->oximation purify_oxime Purification & Characterization (NMR, MS) oximation->purify_oxime cytotoxicity In Vitro Cytotoxicity Assay (e.g., SRB, MTT) purify_oxime->cytotoxicity data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis selectivity Determine Selectivity Index (Normal vs. Cancer Cells) data_analysis->selectivity end Lead Compound Identified selectivity->end

Caption: Experimental workflow from synthesis to selectivity evaluation.

G start Derivative shows poor selectivity (SI ≈ 1) check_sar Review Structure-Activity Relationships (SAR) start->check_sar mod_c28 Modify at C-28? (e.g., Amide, Ester) check_sar->mod_c28 mod_c3 Modify at C-3? (e.g., Ester, Ether) mod_c28->mod_c3 No synthesize_c28 Synthesize C-28 Amide/Ester Library mod_c28->synthesize_c28  Yes mod_c3->check_sar No synthesize_c3 Synthesize C-3 Ester Library mod_c3->synthesize_c3  Yes retest Re-evaluate Cytotoxicity and Selectivity synthesize_c28->retest synthesize_c3->retest end Improved Selectivity Achieved retest->end

Caption: Troubleshooting flowchart for improving compound selectivity.

G BA_deriv Betulinic Acid/Oxime Derivative mito Mitochondrion BA_deriv->mito induces permeabilization cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 activates cas37 Caspase-3/7 (Executioner) cas9->cas37 activates parp PARP Cleavage cas37->parp cleaves apoptosis Apoptosis parp->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

Technical Support Center: Scale-up Synthesis of Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of betulinic aldehyde oxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of betulinic aldehyde and its subsequent oximation.

1. Synthesis of Betulinic Aldehyde from Betulin (B1666924)

Issue 1.1: Low Yield of Betulinic Aldehyde

  • Possible Cause: Incomplete oxidation of betulin. On a larger scale, efficient mixing and heat transfer become critical. Localized overheating can lead to side reactions, while insufficient heating can result in incomplete conversion.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully monitor and control the internal reaction temperature. Gradual addition of the oxidizing agent can help manage the exothermic nature of the reaction.

    • Improve Agitation: Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous suspension of betulin.

    • Reagent Stoichiometry: Re-evaluate the molar ratio of the oxidizing agent to betulin. On a larger scale, incremental additions of the oxidant with in-process monitoring (e.g., by TLC or HPLC) can ensure complete conversion without over-oxidation.

    • Choice of Oxidizing Agent: For scale-up, solid-supported reagents like chromium trioxide on silica (B1680970) gel can offer better selectivity and easier work-up.[1] TEMPO-mediated oxidation is another alternative that can be suitable for larger scales.

Issue 1.2: Formation of Betulinic Acid as a Byproduct

  • Possible Cause: Over-oxidation of the aldehyde. This is a common issue when using strong oxidizing agents like Jones reagent, especially with prolonged reaction times or elevated temperatures.

  • Troubleshooting Steps:

    • Milder Oxidizing Agents: Consider using more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.

    • Reaction Monitoring: Implement strict reaction monitoring. Quench the reaction immediately upon the disappearance of the starting material and the main formation of the desired aldehyde.

    • Controlled Addition: Add the oxidizing agent portion-wise to avoid an excess at any point in the reaction.

Issue 1.3: Difficult Purification of Betulinic Aldehyde

  • Possible Cause: Presence of unreacted betulin and other byproducts with similar polarities.

  • Troubleshooting Steps:

    • Crystallization: Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents might be necessary.

    • Column Chromatography: While challenging on a large scale, flash chromatography with a carefully selected solvent gradient can be effective. Consider using a larger diameter column with appropriate packing material.

    • Washing: Implement aqueous washes to remove any water-soluble impurities before proceeding with purification.

2. Synthesis of this compound

Issue 2.1: Incomplete Conversion to the Oxime

  • Possible Cause: Steric hindrance around the aldehyde group of the betulinic aldehyde molecule can slow down the reaction. Inadequate mixing and inappropriate pH can also contribute to incomplete conversion on a larger scale. The hindered nature of the A-ring in similar structures can necessitate longer reaction times.

  • Troubleshooting Steps:

    • Extended Reaction Time and Temperature: Increase the reaction time and consider a moderate increase in temperature (e.g., 50-60 °C), while monitoring for potential degradation.

    • pH Adjustment: The oximation reaction is pH-dependent. The use of a base like pyridine (B92270) or sodium acetate (B1210297) is crucial to neutralize the HCl released from hydroxylamine (B1172632) hydrochloride. Ensure the pH is maintained in the optimal range (typically weakly acidic to neutral).

    • Excess of Hydroxylamine: Use a larger excess of hydroxylamine hydrochloride and the base to drive the reaction to completion.

    • Solvent Choice: Ensure the solvent (e.g., ethanol (B145695), pyridine) can fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture.

Issue 2.2: Formation of Byproducts during Oximation

  • Possible Cause: Side reactions of the aldehyde or the oxime under the reaction conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

    • Temperature Control: Avoid excessive heating, which can lead to decomposition or side reactions.

    • Purification of Starting Material: Ensure the betulinic aldehyde used is of high purity to avoid carrying over impurities that might interfere with the reaction.

Issue 2.3: Difficult Purification of this compound

  • Possible Cause: The oxime may have similar solubility properties to the starting aldehyde, making separation difficult.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method. Experiment with different solvent systems. A certificate of analysis for a commercial batch of this compound indicates a melting point of 222-224 °C, suggesting it is a crystalline solid amenable to this technique.

    • Aqueous Work-up: A wash with a dilute acid solution (e.g., 10% HCl) can help remove basic impurities like pyridine. This should be followed by a wash with a saturated solution of sodium bicarbonate and then brine.

    • Chromatography: If recrystallization is insufficient, flash chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for betulinic aldehyde? A1: Betulinic aldehyde should be stored at -20°C for long-term stability. It is stable for at least 4 years under these conditions. For shipping, it can be at room temperature in the continental US.

Q2: What is a typical experimental protocol for the synthesis of betulinic aldehyde from betulin on a lab scale? A2: A common lab-scale procedure involves the selective oxidation of the primary alcohol group of betulin. One method utilizes chromium trioxide adsorbed on silica gel. Betulin is reacted with this solid-supported oxidant in a solvent like toluene. The aldehyde is then isolated after filtration and purification. Another approach is the Swern oxidation using activated DMSO.

Q3: What is a general procedure for the synthesis of this compound? A3: A general procedure involves dissolving betulinic aldehyde in a suitable solvent like ethanol or pyridine. An excess of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) is added. The mixture is then heated (e.g., at 50-60 °C) and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and worked up, typically by dilution with a solvent like dichloromethane (B109758), followed by washing with dilute acid and brine. The product is then purified, usually by recrystallization.

Q4: What are the key parameters to monitor during the scale-up of the oximation reaction? A4: Key parameters to monitor include:

  • Temperature: To prevent side reactions and ensure consistent reaction rates.

  • Mixing/Agitation: To maintain a homogeneous reaction mixture.

  • pH: To ensure the reaction proceeds efficiently.

  • Reaction Progress: Using in-process controls like TLC or HPLC to determine the endpoint of the reaction accurately.

Q5: What are some potential byproducts in the synthesis of this compound? A5: Besides unreacted starting material, potential byproducts could include over-oxidation products from the aldehyde synthesis step (betulinic acid) carried over, or products from side reactions of the oxime if the reaction conditions are too harsh.

Data Presentation

Table 1: Comparison of Small-Scale vs. Potential Scale-up Parameters for Betulinic Aldehyde Synthesis

ParameterSmall-Scale (Lab)Scale-up (Pilot/Industrial) - Anticipated Challenges
Starting Material Betulin (grams)Betulin (kilograms to tons)
Oxidizing Agent Jones reagent, PCC, SwernSolid-supported reagents (e.g., CrO₃/SiO₂), TEMPO-mediated systems for easier handling and work-up.
Reaction Time HoursPotentially longer due to heat and mass transfer limitations.
Yield Variable (often moderate)Yield optimization is critical for cost-effectiveness. May be lower initially without process optimization.
Purification Column chromatography, recrystallizationRecrystallization is preferred. Industrial chromatography is costly. May require specialized filtration and drying equipment.
Solvent Volume Milliliters to LitersLarge volumes, requiring solvent recovery and recycling systems for economic and environmental reasons.

Table 2: Key Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionRationale
Reactants Betulinic Aldehyde, Hydroxylamine HydrochlorideStandard reactants for oxime formation.
Base Pyridine, Sodium AcetateTo neutralize HCl formed and maintain optimal pH.
Solvent Ethanol, PyridineTo dissolve reactants and facilitate the reaction.
Temperature 50-60 °CTo overcome steric hindrance and accelerate the reaction rate without causing degradation.
Reaction Time 2-24 hours (monitor by TLC/HPLC)The sterically hindered nature of the aldehyde may require longer reaction times for complete conversion.
Work-up Dilution, acid wash, base wash, brine washTo remove impurities and isolate the crude product.
Purification RecrystallizationTo obtain the final product with high purity.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Betulinic Aldehyde (Lab Scale)

  • Suspend betulin in a suitable solvent (e.g., toluene).

  • Add a selective oxidizing agent, such as pyridinium chlorochromate (PCC) or chromium trioxide on silica gel, portion-wise while maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the betulin spot disappears.

  • Upon completion, filter the reaction mixture to remove the solid oxidant and its byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure betulinic aldehyde.

Protocol 2: Synthesis of this compound (Lab Scale)

  • Dissolve betulinic aldehyde (1 equivalent) in ethanol or pyridine.

  • Add hydroxylamine hydrochloride (e.g., 2-4 equivalents) and a base such as pyridine or sodium acetate (e.g., 2-4 equivalents).

  • Heat the reaction mixture to 50-60 °C and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If pyridine is used as a solvent, it can be removed under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 10% HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude oxime.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and diethyl ether).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Betulinic Aldehyde cluster_oximation Synthesis of this compound cluster_purification Purification Betulin Betulin Oxidation Selective Oxidation (e.g., PCC or CrO3/SiO2) Betulin->Oxidation Betulinic_Aldehyde Betulinic Aldehyde Oxidation->Betulinic_Aldehyde Betulinic_Aldehyde_input Betulinic Aldehyde Oximation Oximation (NH2OH·HCl, Base) Betulinic_Aldehyde_input->Oximation Betulinic_Aldehyde_Oxime This compound Oximation->Betulinic_Aldehyde_Oxime Crude_Oxime Crude Oxime Purification_Step Recrystallization / Chromatography Crude_Oxime->Purification_Step Pure_Oxime Pure this compound Purification_Step->Pure_Oxime

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Oxime Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Reactions Side Reactions? Start->Side_Reactions Purification_Loss Loss during Purification? Start->Purification_Loss Action1 Increase Reaction Time/ Temp/Reagent Excess Incomplete_Conversion->Action1 Yes Action2 Optimize pH Incomplete_Conversion->Action2 Yes Action3 Use Inert Atmosphere/ Control Temperature Side_Reactions->Action3 Yes Action4 Optimize Recrystallization Solvent/Procedure Purification_Loss->Action4 Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Betulinic Aldehyde Oxime and Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of betulinic aldehyde oxime and betulinic acid, focusing on their potential as therapeutic agents. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction

Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in the scientific community for its diverse pharmacological properties, including potent anticancer, anti-inflammatory, and antiviral activities[1][2]. Its derivative, this compound, represents a structural modification aimed at potentially enhancing these biological effects or overcoming limitations such as poor solubility. This guide delves into a comparative analysis of their biological activities, presenting available quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Cytotoxicity and Anticancer Activity

Betulinic acid has been extensively studied for its cytotoxic effects against a wide range of cancer cell lines. In contrast, data on the anticancer activity of this compound is more limited, with some studies suggesting that modifications at the aldehyde position can influence cytotoxicity.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of betulinic acid against various human cancer cell lines, as reported in the literature. Direct comparative IC50 values for this compound are not widely available in the reviewed literature, highlighting a gap in current research. One study on a related compound, a methoxyl oxime derivative of betulonic acid, reported a loss of cytotoxicity in MEL-2 human melanoma cells[3]. Another study on 3-substituted derivatives of betulinic aldehyde showed moderate antiproliferative activity against several cancer cell lines[4][5].

Cell LineCancer TypeBetulinic Acid IC50 (µM)This compound Derivative IC50 (µM)Reference
MV-4-11B myelomonocytic leukaemia7.3 - 10.6 (for a derivative)-[4]
Du-145Prostate Cancer7.3 (for a derivative)-[4]
Hs294TMelanoma8.9 (for a derivative)-[4]
MCF-7Breast Adenocarcinoma10.6 (for a derivative)-[4]
EPG85-257PGastric Carcinoma2.01 - 6.16-[6]
EPP85-181PPancreatic Carcinoma3.13 - 7.96-[6]
A2780Ovarian Carcinoma44.47-[7]

Note: The IC50 values for betulinic acid derivatives from reference[4] are for compound 9 (a 3-substituted derivative of betulinic aldehyde), not the simple oxime. The lack of direct comparative data for this compound is a significant finding of this review.

Mechanism of Action: Induction of Apoptosis by Betulinic Acid

Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway[8][9]. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the subsequent activation of caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Betulinic Acid Betulinic Acid Mitochondrion Mitochondrion Betulinic Acid->Mitochondrion induces permeabilization Bcl-2 Bcl-2 Betulinic Acid->Bcl-2 downregulates Bax Bax Betulinic Acid->Bax upregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleavage Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes Bcl-2->Mitochondrion Bax->Mitochondrion promotes permeabilization

Figure 1: Simplified signaling pathway of betulinic acid-induced apoptosis.

As depicted in Figure 1, betulinic acid can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death[7][10]. The specific mechanism of action for this compound in cancer cells has not been extensively elucidated in the reviewed literature.

Anti-inflammatory Activity

Both betulinic acid and its derivatives have been investigated for their anti-inflammatory properties. Betulinic acid has been shown to exhibit anti-inflammatory effects in various in vivo and in vitro models[11][12].

One study demonstrated that betulinic acid treatment in a model of lethal endotoxemia resulted in 100% survival by modulating TNF-α production by macrophages[11]. Another study highlighted that both betulin (B1666924) and betulinic acid have the potential to decrease inflammation by reducing IL-6 secretion[13]. While specific data for this compound is scarce, a commercial vendor notes its potential as an anti-inflammatory agent[14].

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Figure 2: General workflow of the MTT assay for cytotoxicity testing.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (betulinic acid or this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[2][15][16].

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (egg albumin) denaturation.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin solution, and a phosphate-buffered saline (pH 7.4)[17].

  • Incubation: Incubate the reaction mixtures at 37°C for a specific duration.

  • Heating: Induce denaturation by heating the mixtures in a water bath at 70°C.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium)[17].

Conclusion

Betulinic acid is a well-characterized natural product with demonstrated anticancer and anti-inflammatory activities, supported by a substantial body of experimental data. Its mechanism of inducing apoptosis in cancer cells is a key area of its therapeutic potential.

In contrast, the biological activities of this compound are significantly less explored. While it holds theoretical promise as a derivative of betulinic acid, the available scientific literature lacks direct comparative studies and comprehensive data on its efficacy and mechanisms of action. The limited evidence suggests that modifications at the aldehyde position can have a profound impact on its cytotoxic properties.

For researchers and drug development professionals, betulinic acid remains a strong candidate for further preclinical and clinical investigation. The dearth of information on this compound highlights a critical need for future research to synthesize this compound and systematically evaluate its biological profile in direct comparison with its parent compound, betulinic acid. Such studies are essential to determine if this derivative offers any therapeutic advantages.

References

Validating the Anticancer Activity of Betulinic Aldehyde Oxime in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of betulinic acid derivatives in animal models, with a focus on validating the potential of betulinic aldehyde oxime. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from its closely related precursor, betulinaldehyde (B1666926), as a surrogate to provide a preliminary assessment of its potential efficacy. This information is compared with established anticancer agents, doxorubicin (B1662922) and paclitaxel (B517696), to offer a broader perspective for researchers in the field of oncology drug development.

Comparative Efficacy of Betulinic Aldehyde and Standard Chemotherapeutics in a Xenograft Model

The following table summarizes the in vivo anticancer activity of betulinaldehyde in a human non-small cell lung carcinoma (A549) xenograft model, alongside representative data for the commonly used chemotherapeutic agents, doxorubicin and paclitaxel, in similar preclinical models. This comparative data highlights the potential of betulinic acid derivatives as a therapeutic class.

Compound Animal Model Tumor Type Dosage Administration Route Tumor Growth Inhibition (TGI) Reference
Betulinaldehyde Nude MiceA549 (Human non-small cell lung carcinoma)20 mg/kg/dayIntraperitoneal~50%[1]
Doxorubicin Nude MiceA549 (Human non-small cell lung carcinoma)5 mg/kg (weekly)IntravenousSignificant tumor growth inhibition[2][3]
Paclitaxel Nude MiceA549 (Human non-small cell lung carcinoma)10 mg/kg (every 4 days)IntraperitonealSignificant tumor growth inhibition[2][3]

Note: The data for doxorubicin and paclitaxel are representative and may vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below is a synthesized protocol for evaluating the anticancer activity of a test compound, such as this compound, in a xenograft animal model, based on established practices.

1. Cell Culture and Animal Model:

  • Cell Line: Human non-small cell lung carcinoma (A549) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a sterile environment with access to food and water ad libitum.

2. Tumor Xenograft Implantation:

  • A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • A suspension containing approximately 5 x 10^6 cells is injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

  • Tumor growth is monitored regularly using calipers.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • The test compound (e.g., betulinaldehyde) is administered intraperitoneally at a predetermined dose (e.g., 20 mg/kg/day). The control group receives the vehicle solution.

  • Standard chemotherapeutic agents (e.g., doxorubicin, paclitaxel) are administered according to established protocols for comparative analysis.

4. Efficacy Evaluation:

  • Tumor volume is measured every 2-3 days using the formula: (length × width²) / 2.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A549 A549 Cell Culture Harvest Harvest & Resuspend Cells A549->Harvest Implantation Subcutaneous Implantation Harvest->Implantation Mice Athymic Nude Mice Mice->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration (Betulinic Aldehyde / Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight & TGI Calculation Euthanasia->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus BAO This compound PI3K PI3K BAO->PI3K Inhibition Bax Bax BAO->Bax Activation Bcl2 Bcl-2 BAO->Bcl2 Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CytoC Cytochrome c Bax->CytoC Bcl2->CytoC Apoptosis Apoptosis CytoC->Apoptosis

References

A Comparative Analysis of Betulinic Aldehyde Oxime and Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of betulinic aldehyde oxime and the widely-used chemotherapeutic agent, doxorubicin (B1662922), against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for cancer research and drug development.

Introduction

Betulinic acid and its derivatives have garnered significant interest in oncology for their potential as anti-cancer agents. One such derivative, this compound, is explored here in comparison to doxorubicin, a cornerstone of many chemotherapy regimens. Doxorubicin, an anthracycline antibiotic, is known for its potent but often toxic effects. This guide delves into the available data on the efficacy of a close analog, betulonic acid oxime , as a proxy for this compound, against several cancer cell lines and contrasts it with doxorubicin.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for betulonic acid oxime and doxorubicin in various human cancer cell lines. Lower IC50 values indicate greater potency.

Cancer Cell LineCompoundIC50 (µM)Reference
T-lymphoblastic leukemia Betulonic acid oxime18.9 ± 1.1[1]
(CCRF-CEM)Doxorubicin~0.02 (for CCRF/CEM)[2]
Malignant melanoma Betulonic acid oxime21.3 ± 2.8[1]
(G-361)DoxorubicinNo direct data found
Breast adenocarcinoma Betulonic acid oxime>44.2[1]
(MCF7)Doxorubicin0.68 ± 0.04[3]
Cervical cancer Betulonic acid oxime>44.2[1]
(HeLa)Doxorubicin0.2[4]

Note: Data for this compound is limited. The data presented for the "betulinic" compound is for betulonic acid oxime , a closely related derivative[1].

Mechanism of Action and Signaling Pathways

Betulinic Acid Derivatives

Betulinic acid and its derivatives, including the oxime, primarily induce apoptosis in cancer cells through the mitochondrial pathway[5]. This process is often independent of p53, a tumor suppressor protein that is frequently mutated in cancers. The activation of the mitochondrial pathway leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and leading to programmed cell death[5].

dot

Betulinic_Acid_Pathway Betulinic Acid Derivative Betulinic Acid Derivative Mitochondria Mitochondria Betulinic Acid Derivative->Mitochondria Direct Action Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Betulinic Acid Derivative Apoptosis Pathway
Doxorubicin

Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to DNA damage and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.

dot

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation ROS Generation ROS Generation Doxorubicin->ROS Generation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis ROS Generation->Apoptosis

Doxorubicin's Multi-modal Mechanism of Action

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of both this compound analogs and doxorubicin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (betulonic acid oxime or doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

dot

MTT_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed Cancer Cells Compound_Addition Add Test Compound Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

References

Synergistic Antitumor Effects of Betulinic Acid with Conventional Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: The initial focus of this guide was the synergistic effects of betulinic aldehyde oxime with known anticancer drugs. However, a thorough review of current scientific literature reveals a lack of available data on this specific compound in combination therapies. Therefore, this guide has been adapted to focus on the closely related and extensively studied parent compound, betulinic acid . The experimental data, protocols, and mechanistic insights presented herein pertain to the synergistic interactions of betulinic acid with established anticancer agents. We hope this information proves valuable to researchers, scientists, and drug development professionals in the field of oncology.

Betulinic acid (BetA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its intrinsic antitumor properties and its ability to enhance the efficacy of conventional anticancer drugs. This guide provides a comparative overview of the synergistic effects of betulinic acid when combined with doxorubicin (B1662922), cisplatin, and paclitaxel, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Effects

The synergy between betulinic acid and various anticancer drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%.

Combination Cancer Cell Line Key Findings Reference
Betulinic Acid + DoxorubicinMOLM-13 (Acute Myeloid Leukemia)Synergistic growth inhibition. BetA (20 µM) with Dox (0.5 µM or 1 µM) showed highly significant cell growth inhibition. The combination enhanced the irreversible late apoptotic stage.[1][2]
Betulinic Acid + CisplatinSCC25 (Head and Neck Squamous Carcinoma)Synergistic cytotoxic effect and induction of apoptosis observed after 24 or 48 hours of combined treatment. However, antagonism was noted after 72 hours.[3][4]
Betulinic Acid + PaclitaxelH460 (Paclitaxel-Resistant Lung Carcinoma)Betulinic acid demonstrated potent antitumor effects in paclitaxel-resistant cells, suggesting a potential to overcome resistance.[5]
Betulinic Acid + Various Drugs (Doxorubicin, Cisplatin, Taxol, VP16)Various (including p53 mutant cells and primary tumor cells)Betulinic acid cooperated with a range of anticancer drugs to induce apoptosis and inhibit clonogenic survival, indicating broad potential as a sensitizer (B1316253) in chemotherapy.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of betulinic acid.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with betulinic acid, an anticancer drug, or a combination of both for a specified duration. MTT reagent is then added, which is converted to formazan (B1609692) by viable cells. The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.

  • CyQUANT Direct® Assay: Measures cell proliferation and cytotoxicity by quantifying cellular DNA content. This method was used to assess the cytotoxic effects of betulinic acid and doxorubicin on MOLM-13 cells.[1][2]

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity. This assay was used to show that betulinic acid had no cytotoxic effect on normal human keratinocytes.[8]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Double Staining: A common method to detect apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells, and PI, which stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry. This method was used to demonstrate that the combination of betulinic acid and doxorubicin caused more MOLM-13 cells to enter the late apoptotic stage.[1][2]

  • DAPI Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic bodies. This was used to evaluate the effects of betulinic acid on apoptosis in paclitaxel-resistant lung cancer cells.[5]

  • Caspase Activation Assays: Caspases are key proteases in the apoptotic pathway. Their activation can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. The M30 Cyto-Death ELISA was used to determine caspase activation in head and neck cancer cell lines treated with betulinic acid and cisplatin.[3]

Reactive Oxygen Species (ROS) Generation Assay
  • 2',7'-Dichlorofluorescin Diacetate (DCFDA) Staining: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry. This assay indicated that an elevation in ROS may be the synergistic mechanism involved in MOLM-13 cell death induced by the combination of betulinic acid and doxorubicin.[1][2]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of betulinic acid with anticancer drugs is primarily attributed to its ability to induce apoptosis through the mitochondrial pathway and to generate reactive oxygen species (ROS).

Mitochondrial Pathway of Apoptosis

Betulinic acid directly targets the mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c and Smac from the mitochondria into the cytosol.[6][7] This release activates the caspase cascade, ultimately leading to programmed cell death. When combined with conventional anticancer drugs, which also often induce apoptosis, betulinic acid lowers the threshold for triggering this pathway, resulting in a synergistic effect. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to block these mitochondrial perturbations and inhibit the cooperative effect of betulinic acid and anticancer drugs.[6][7]

cluster_0 Betulinic Acid + Anticancer Drug BetA Betulinic Acid Mitochondria Mitochondria BetA->Mitochondria Drug Anticancer Drug Drug->Mitochondria ROS ROS Generation Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP CytoC Cytochrome c Release MMP->CytoC Smac Smac/DIABLO Release MMP->Smac Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Smac->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by betulinic acid and anticancer drugs.

Generation of Reactive Oxygen Species (ROS)

The combination of betulinic acid and doxorubicin has been shown to enhance the formation of ROS in MOLM-13 cells.[1][2] ROS can directly damage cellular components, including mitochondria, further amplifying the apoptotic signal and contributing to cell death. This suggests that ROS-mediated oxidative stress is a key mechanism underlying the synergy between these two agents.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the synergistic effects of betulinic acid with an anticancer drug.

start Select Cancer Cell Line treatment Treat with Betulinic Acid, Anticancer Drug, and Combination start->treatment viability Cell Viability Assay (e.g., MTT, CyQUANT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Generation Assay (e.g., DCFDA) treatment->ros analysis Data Analysis (IC50, Combination Index) viability->analysis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway ros->pathway pathway->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: General experimental workflow for synergy studies.

References

A Comparative Analysis of the Antimicrobial Spectrum of Betulinic Aldehyde Oxime and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial profile of betulinic aldehyde oxime against a panel of common pathogens, juxtaposed with the performance of standard-of-care antibiotics. This analysis is based on available experimental data to inform early-stage drug discovery and development efforts.

This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of interest in the search for new antimicrobial agents. Its unique chemical scaffold presents an opportunity for the development of novel therapeutics. This guide summarizes the available data on its antimicrobial spectrum and provides a framework for its evaluation against established antibiotics.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against a range of bacterial and fungal strains. For context, Minimum Inhibitory Concentration (MIC) values for standard antibiotics against the same pathogens are provided. It is important to note that the data for this compound is presented as percentage of growth inhibition at a fixed concentration, as detailed MIC values were not available in the cited literature. This necessitates a cautious interpretation when comparing with the MIC values of standard antibiotics, as the experimental conditions may vary across different studies.

MicroorganismThis compound (Betulin-28-oxime)Ciprofloxacin (MIC in µg/mL)Vancomycin (MIC in µg/mL)Amphotericin B (MIC in µg/mL)
Gram-Negative Bacteria
Enterobacter aerogenes (ATCC 13048)14.6% inhibition at 50 µM[1]0.5[1]Not ApplicableNot Applicable
Escherichia coli (ATCC 25922)1.9% inhibition at 50 µM[1]2[1]Not ApplicableNot Applicable
Pseudomonas aeruginosa (ATCC 27853)5.4% inhibition at 50 µM[1]8[1]Not ApplicableNot Applicable
Gram-Positive Bacteria
Enterococcus faecalis (ATCC 29212)41.0% inhibition at 50 µM[1]Not a primary drug of choice1Not Applicable
Staphylococcus aureus (ATCC 25923)6.4% inhibition at 50 µM[1]0.5[1]1-2Not Applicable
Fungus
Candida albicans (ATCC 90028)-73.5% inhibition at 50 µM (indicating potential growth enhancement)[1]Not ApplicableNot Applicable2[1]

Note: A negative inhibition value for Candida albicans suggests that at the tested concentration, this compound may not inhibit, and could potentially enhance, the growth of this particular strain under the experimental conditions of the cited study. Further dose-response studies are required to confirm this observation.

Experimental Protocols

The antimicrobial data for this compound was obtained through a primary screening using the broth microdilution method. This is a standard laboratory procedure for determining the susceptibility of microorganisms to antimicrobial agents.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C.

  • Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Test Compound and Controls:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve the desired test concentrations.

  • Standard antibiotics are prepared in a similar manner to serve as positive controls.

  • A negative control (broth medium with the microbial inoculum but without any antimicrobial agent) and a sterility control (broth medium only) are also included.

3. Incubation:

  • The assay is performed in 96-well microtiter plates. Each well contains the microbial inoculum and a specific concentration of the test compound or control.

  • The plates are incubated at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

4. Data Analysis:

  • After incubation, microbial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The percentage of growth inhibition is calculated for each concentration of the test compound relative to the growth in the negative control wells.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that causes a significant inhibition of visible microbial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial spectrum using a broth microdilution assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Microbial Inoculum Preparation (0.5 McFarland Standard) Plate Inoculation of 96-Well Plate Inoculum->Plate Compound Test Compound Dilution Series Compound->Plate Antibiotics Standard Antibiotic Dilution Series Antibiotics->Plate Incubation Incubation (37°C, 16-48h) Plate->Incubation OD_Read Optical Density Measurement Incubation->OD_Read Calc Calculation of % Inhibition / MIC OD_Read->Calc

References

A Head-to-Head Comparison: Betulinic Aldehyde Oxime and Its Natural Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pentacyclic triterpenoid (B12794562) betulinic aldehyde oxime with its precursors, betulin (B1666924) and betulinic acid. These compounds, primarily derived from the bark of birch trees, have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potential as anticancer agents.[1][2][3] This analysis focuses on their chemical synthesis, comparative biological performance supported by experimental data, and the methodologies employed in their evaluation.

Chemical Structures and Synthetic Relationship

Betulin is a naturally abundant pentacyclic triterpenoid that serves as a readily available starting material for the synthesis of more complex and often more potent derivatives.[4][5] Through oxidation processes, betulin can be converted to betulinic acid or betulinic aldehyde. Betulinic acid itself is a naturally occurring compound, though typically found in lower concentrations than betulin.[3] These precursors can then be further modified; for instance, the aldehyde or ketone functionalities can be converted to oximes through condensation with hydroxylamine (B1172632).

The synthetic relationship between these compounds is a key aspect of their study, allowing for the generation of a library of derivatives from a single natural source. The general pathway involves selective oxidation of the hydroxyl groups on the betulin skeleton.

G Betulin Betulin (Precursor) Betulinic_Aldehyde Betulinic Aldehyde Betulin->Betulinic_Aldehyde Betulinic_Acid Betulinic Acid (Precursor) Betulinic_Aldehyde->Betulinic_Acid Oxidation BA_Oxime This compound (Derivative) Betulinic_Aldehyde->BA_Oxime

Caption: Synthetic pathway from Betulin to this compound.
Comparative Biological Activity: Cytotoxicity

The primary measure of performance for these compounds in oncological research is their cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. Betulinic acid has been extensively studied and has shown selective cytotoxicity against a variety of human cancer cell lines.[6][7] Betulin generally exhibits lower activity than betulinic acid, while its derivatives, including oximes, are synthesized to enhance this biological effect.[1][8]

The data below compares the cytotoxic activity of betulinic acid and a closely related oxime derivative across several human cancer cell lines. Direct comparative data for this compound is limited in published literature; therefore, data for betulonic acid oxime is presented as a structural analogue.

CompoundCell LineCancer TypeIC50 (µM)Reference
Betulinic Acid A375Melanoma16.91[9]
HL-60Promyelocytic Leukemia5.7 - 8.0[7]
K562Chronic Myelogenous Leukemia~46.9*[7]
HepG2Liver Carcinoma21[10][11]
VA-13Malignant Tumor Cells11.6[10][11]
Betulonic Acid Oxime CCRF-CEMT-lymphoblastic Leukemia18.9[12]
G-361Malignant Melanoma21.3[12]

*Converted from 21.26 µg/mL.

Studies indicate that while betulinic acid is a potent agent, simple modifications can alter its activity and selectivity. For example, some oxime derivatives have shown improved general toxic effects but a potential loss of melanoma-specific cytotoxicity compared to the parent betulinic acid.[13] The introduction of an oxime group can significantly modulate the compound's interaction with biological targets.

Mechanism of Action: Induction of Apoptosis

Betulinic acid is known to induce apoptosis in cancer cells, often through the mitochondrial (intrinsic) pathway.[2] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute programmed cell death. This targeted mechanism is a desirable trait for anticancer agents, as it can be selective for tumor cells while sparing normal cells.[2][6]

G BA Betulinic Acid / Derivative Mito Mitochondria BA->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by betulinic acid.

Experimental Protocols

Synthesis of a Betulin-Derived Oxime

This protocol describes a general method for synthesizing an oxime from a betulin-derived aldehyde or ketone, based on procedures for similar compounds.[13]

Objective: To convert the carbonyl group of a betulin derivative (e.g., betulinic aldehyde) into an oxime.

Materials:

  • Betulinic aldehyde (or other carbonyl derivative)

  • Hydroxylamine hydrochloride (HONH₂·HCl)

  • Sodium acetate (B1210297) (NaOAc)

  • Ethanol (B145695) (EtOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the starting material (e.g., betulinic aldehyde) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution. The sodium acetate acts as a base to free the hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding water.

  • The product may precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure of the this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[14]

G start Start: Seed Cells in 96-well Plate incubate1 Incubate (24h) to allow cell adherence start->incubate1 treat Treat cells with varying concentrations of test compound (e.g., Betulinic Acid) incubate1->treat incubate2 Incubate for desired period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (4h) to allow formazan (B1609692) formation add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~490-570 nm solubilize->read end End: Calculate Cell Viability & IC50 read->end

Caption: General workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Plate adherent cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare a series of dilutions of the test compounds (betulin, betulinic acid, this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[14]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 490 nm or 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[15][16]

References

validation of betulinic aldehyde oxime's antiviral efficacy against specific viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of betulinic aldehyde oxime and related derivatives against a panel of viruses. The data presented is compiled from various in vitro studies, offering a quantitative and objective assessment of its potential as an antiviral agent. Detailed experimental protocols and diagrams of relevant signaling pathways are included to support further research and development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and its related compounds, betulonic acid oxime and parent compounds, are summarized below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral activity by 50%. A lower value indicates higher potency. For comparative purposes, data for standard antiviral drugs against the respective viruses are also included.

Table 1: Antiviral Activity against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Betulinic acid 3-oxime A/FPV/Rostock/34 (H7N1)Chick embryo fibroblast10.4 - 17.5>57.6>3.3 - 5.5[1]
Betulinic AcidA/PR/8/34A549~30% inhibition at 10 µM>50Not Reported[2]
Oseltamivir (B103847)Influenza A (various strains)MDCK0.009 - 7.3>100>13.7 - >11111[3][4]

Note: The data for Betulinic acid 3-oxime is presented as a range from a single study. Direct comparison with Oseltamivir should be interpreted with caution as the experiments were not conducted head-to-head in the same study.

Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Betulonic acid oxime Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported
Platanic acid oxime benzyl (B1604629) esterHIV-1MT-43.2 ± 0.43>100>31
Platanic acid oximeHIV-1MT-436 ± 4.0Not ReportedNot Reported
Zidovudine (AZT)HIV-1 (various strains)Various0.003 - 0.2>100>500[5]

Table 3: Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Betulonic acid oxime Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported
Platanic acid oximeHSV-1Vero48 ± 6.0Not ReportedNot Reported
Betulinic AcidHSV-2 (186)Vero1.6>100>62.5[6]
AcyclovirHSV-2 (186)Vero~0.1 - 10>100>10 - >1000[6]

Experimental Protocols

Plaque Reduction Assay for Influenza Virus

This protocol is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

G cluster_prep Cell and Virus Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis cell_seeding Seed MDCK cells in 6-well plates cell_confluency Incubate to form a confluent monolayer cell_seeding->cell_confluency infection Infect cell monolayers with virus dilutions cell_confluency->infection virus_dilution Prepare serial dilutions of Influenza A virus virus_dilution->infection adsorption Allow virus adsorption (1 hour) infection->adsorption treatment Add overlay medium containing different concentrations of Betulinic acid 3-oxime adsorption->treatment incubation Incubate for 48-72 hours until plaques are visible treatment->incubation fixation Fix cells with 4% paraformaldehyde incubation->fixation staining Stain with crystal violet fixation->staining plaque_counting Count the number of plaques in each well staining->plaque_counting ec50_calculation Calculate the EC50 value plaque_counting->ec50_calculation

Figure 1: Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and cultured until they form a confluent monolayer.

  • Virus Dilution: A stock of influenza A virus is serially diluted to obtain a range of concentrations.

  • Infection: The cell monolayers are washed and then infected with the diluted virus.

  • Virus Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of betulinic acid 3-oxime or a control vehicle.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Fixation and Staining: The cells are fixed with a solution such as 4% paraformaldehyde and then stained with crystal violet, which stains viable cells, leaving the plaques unstained.

  • Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Methodology:

  • Cell Seeding: MDCK cells are seeded in a 96-well plate.

  • Compound Addition: Various concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read on a plate reader, and the CC50 (50% cytotoxic concentration) is calculated.

Potential Mechanism of Action: Signaling Pathways

Betulinic acid and its derivatives have been reported to exert their antiviral effects through various mechanisms, including the modulation of host signaling pathways that are crucial for viral replication and the host's inflammatory response.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and is often hijacked by viruses to promote their replication. Betulinic acid has been shown to inhibit this pathway.

G cluster_nucleus Virus Virus IKK IKK Complex Virus->IKK Activates BAO This compound BAO->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Viral_Replication Viral Replication Proinflammatory_Genes->Viral_Replication Promotes

Figure 2: Inhibition of the NF-κB Signaling Pathway.

Viral infection can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes that can, in turn, support viral replication. This compound is hypothesized to inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing both the inflammatory response and viral replication.

Modulation of the Type I Interferon (IFN) Signaling Pathway

The type I interferon response is a critical component of the innate immune system's defense against viral infections. Betulinic acid has been shown to modulate this pathway.

G cluster_nucleus Virus Virus IFNAR IFN-α/β Receptor Virus->IFNAR Induces IFN production, which binds to receptor BAO This compound ISGF3 ISGF3 Complex BAO->ISGF3 May Inhibit (Downregulates IRF9) JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates IRF9 IRF9 STAT1_STAT2->IRF9 Binds to IRF9->ISGF3 Forms Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE Nucleus->ISRE Binds to Antiviral_Genes Antiviral Gene Expression ISRE->Antiviral_Genes Induces

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action of betulinic aldehyde oxime and its parent compound, betulinic acid, as potent anti-cancer agents. While extensive research has elucidated the pro-apoptotic pathways induced by betulinic acid, the precise molecular mechanisms of its oxime derivatives are still under investigation. This document summarizes the available experimental data, compares the cytotoxic performance, and outlines the key signaling pathways implicated in their activity. Detailed experimental protocols for foundational assays are also provided to support further research in this promising area of drug discovery.

Comparative Cytotoxicity

The introduction of an oxime functional group to the betulinic acid scaffold has been shown to modulate its cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds, providing a quantitative comparison of their anti-proliferative efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
Betulonic Acid OximeCCRF-CEM (T-lymphoblastic leukemia)18.9 ± 1.1[1]
G-361 (Malignant melanoma)21.3 ± 2.8[1]
Betulinic AcidHCT116 (Colon)>100[2]
MCF-7 (Breast)90.8[2]
A549 (Lung)>100[2]
PC-3 (Prostate)75.2[2]
3-acetylbetulinic aldehydeMV-4-11 (Biphenotypic B myelomonocytic leukaemia)>40[3]
3-(2-propenoyl)betulinic aldehydeMV-4-1122.8 ± 1.9[3]
3-(2-butynoyl)betulinic aldehydeMV-4-1114.5 ± 0.9[3]

Mechanism of Action: A Comparative Overview

Betulinic Acid: The Precursor's Pro-Apoptotic Cascade

Betulinic acid is a well-established inducer of apoptosis in cancer cells, primarily acting through the intrinsic or mitochondrial pathway.[4][5][6][7] This process is characterized by a series of molecular events that culminate in programmed cell death, while largely sparing normal cells.[7]

The key steps in betulinic acid-induced apoptosis include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[5][7]

  • Release of Pro-Apoptotic Factors: This permeabilization results in the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[5]

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-7.[8]

  • Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[9]

  • Involvement of Reactive Oxygen Species (ROS): The generation of reactive oxygen species is an essential component of betulinic acid-triggered cell death.[9][10]

  • Modulation of Signaling Pathways: Betulinic acid has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the inhibition of the NF-κB pathway and the MAPK signaling pathway.[4][10][11][12]

This compound: An Emerging Derivative with Presumed Similarities

Direct and detailed mechanistic studies on this compound are currently limited. However, based on the cytotoxic data and the established mechanisms of its parent compound, it is plausible that this compound also induces apoptosis through the mitochondrial pathway. The introduction of the oxime group may influence the compound's potency and potentially modulate its interaction with molecular targets.

It is hypothesized that this compound:

  • Induces Apoptosis: The observed cytotoxicity strongly suggests the induction of programmed cell death.

  • Targets Mitochondria: It likely retains the ability to target mitochondria, a key feature of the betulinic acid scaffold.

  • Activates Caspases: The apoptotic pathway is expected to involve the activation of the caspase cascade.

  • Modulates Signaling Pathways: The oxime derivative may also influence the NF-κB and MAPK pathways, potentially with altered efficacy compared to betulinic acid.

Further research is imperative to delineate the specific molecular interactions and signaling events governed by this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.

cluster_0 This compound / Betulinic Acid cluster_1 Signaling Pathway Modulation cluster_2 Mitochondrial Apoptosis BA This compound or Betulinic Acid MAPK MAPK Pathway (p38, JNK, ERK) BA->MAPK Inhibition NFkB NF-kB Pathway BA->NFkB Inhibition Mito Mitochondria BA->Mito ROS ROS Generation Mito->ROS CytC Cytochrome C Release Mito->CytC ROS->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for this compound.

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies start Seed Cancer Cells treat Treat with This compound start->treat mtt MTT Assay treat->mtt wb Western Blot (Caspases, Bcl-2 family) treat->wb fcm Flow Cytometry (Cell Cycle, Apoptosis) treat->fcm ic50 Determine IC50 mtt->ic50

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (4 equivalents) in pyridine.

  • Heat the reaction mixture at 50°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 10% HCl solution.

  • Dry the dichloromethane layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., chloroform/methanol) to obtain pure this compound.

MTT Assay for Cell Viability

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound and related compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[13][14]

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium (B1200493) iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and propidium iodide.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.[15][16]

References

Assessing the Therapeutic Index: A Comparative Analysis of Betulinic Aldehyde Oxime and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative assessment of the therapeutic index of betulinic aldehyde oxime against established chemotherapeutic agents, namely Doxorubicin (B1662922), Cisplatin, and Paclitaxel. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated by comparing the concentration required to elicit a therapeutic effect (e.g., inhibition of cancer cell growth) with the concentration that causes toxicity. This analysis is intended for researchers, scientists, and professionals in drug development to inform further preclinical and clinical investigation.

Executive Summary

Betulinic acid and its derivatives have emerged as promising anticancer agents due to their potential for high efficacy and selectivity against tumor cells, potentially offering a wider therapeutic window compared to conventional chemotherapy.[1][2] While specific quantitative data for the therapeutic index of this compound is not yet extensively available in published literature, this guide compiles existing data for the parent compound, betulinic acid, and other derivatives to provide a preliminary comparative landscape. The data presented herein for established drugs—Doxorubicin, Cisplatin, and Paclitaxel—serves as a benchmark for evaluating the potential of novel compounds like this compound.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for betulinic acid and standard chemotherapeutic drugs across various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth. It is important to note that direct IC50 values for this compound are not widely reported; the data for betulinic acid and its derivatives are presented as a proxy.

Table 1: IC50 Values of Betulinic Acid and Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Betulinic AcidMurine Melanoma B1676[3]
3-oxo-23-hydroxybetulinic acidMurine Melanoma B1622.5[3]
23-hydroxybetulinic acidMurine Melanoma B1632[3]
Betulinic AcidHuman Melanoma A37516.91[4]
Betulinic AcidHuman Melanoma MeWo2.21 - 15.94[5]
Betulinic Acid DerivativesHuman Leukemia MV4-114.5 - 8.9[6]
Betulinic Acid DerivativesHuman Prostate Du-1457.3 - 10.6[7]
Betulinic Acid DerivativesHuman Breast MCF-77.3 - 10.6[7]
Betulinic Acid DerivativesHuman Melanoma Hs294T7.3 - 10.6[7]

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Human Cancer Cell Lines

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin Human Breast (MCF-7)2.5[8]
Human Hepatocellular Carcinoma (HepG2)12.2[8][9]
Human Cervical (HeLa)2.9[8]
Human Lung (A549)>20[8][9]
Human Bladder (BFTC-905)2.3[8][9]
Cisplatin Human Ovarian (A2780)Varies with seeding density[10]
Human Pancreatic (BxPC-3)5.96[11]
Human Pancreatic (PANC-1)100[11]
Paclitaxel Human Breast (MCF-7)0.0025 - 0.015[12]
Human Lung (A549)0.01 - 0.05[12]
Human Ovarian (OVCAR-3)0.004 - 0.02[12]

Comparative Toxicity Profile

A favorable therapeutic index is characterized by high toxicity towards cancer cells and low toxicity towards normal, healthy cells. Betulinic acid has demonstrated selective cytotoxicity against tumor cell lines while leaving normal cells relatively unaffected.[1][2] In contrast, conventional chemotherapeutics like doxorubicin exhibit cytotoxicity across both cancerous and normal cell lines.

Table 3: Comparative Toxicity Data

CompoundCell TypeMetricValueReference
Betulinic Acid Normal Human Melanocytes (NHEM-neo)Stronger cytotoxicity than on melanoma cells-[13]
Normal CellsUnaffected at concentrations cytotoxic to cancer cells-[1]
Doxorubicin Various Cancer and Normal Cell LinesCytotoxic to all tested systems-[1]
Paclitaxel MiceLD5037 µM[14]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is incubated for an additional 4 hours at 37°C, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Acute Toxicity Determination (LD50) in Mice

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The "up-and-down" or "staircase" method is a refined protocol that minimizes the number of animals required.

  • Animal Model: Female BALB/c mice or Wistar rats are typically used.

  • Dosing: A starting dose is administered to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 24 hours).

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process continues for a small number of animals (e.g., 10).

  • LD50 Calculation: The LD50 is estimated based on the pattern of survivals and deaths.

Signaling Pathways and Mechanisms of Action

Betulinic Acid and Derivatives: Induction of Apoptosis

Betulinic acid and its derivatives primarily induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage as many cancers have mutated p53. The proposed mechanism involves:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Direct action on the mitochondria leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[16]

  • Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis.

  • Modulation of Signaling Pathways: Betulin (B1666924) derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and NF-κB, further promoting apoptosis.

Betulinic_Acid_Pathway BA This compound (and other derivatives) Mito Mitochondria BA->Mito Direct Action PI3K PI3K/Akt Pathway BA->PI3K Inhibits NFkB NF-κB Pathway BA->NFkB Inhibits CytC Cytochrome c Mito->CytC Release Smac Smac/DIABLO Mito->Smac Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Survival Cell Survival PI3K->Survival NFkB->Survival

Proposed apoptotic pathway of betulinic acid derivatives.
Doxorubicin: DNA Intercalation and Free Radical Generation

Doxorubicin is a well-established anthracycline antibiotic with a broad spectrum of anticancer activity. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[13]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide (B77818) and other reactive oxygen species that damage cellular components, including DNA, proteins, and lipids.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopoII->Apoptosis DNA Strand Breaks CellDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellDamage CellDamage->Apoptosis

Mechanism of action of Doxorubicin.

Experimental Workflow for Drug Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion CellCulture Cell Line Culture (Cancer & Normal) MTT Cytotoxicity Assay (MTT) Determine IC50 CellCulture->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) ApoptosisAssay->PathwayAnalysis AnimalModel Animal Model Development (e.g., Xenograft) PathwayAnalysis->AnimalModel Toxicity Acute Toxicity Study (LD50) AnimalModel->Toxicity Efficacy Antitumor Efficacy Study AnimalModel->Efficacy TI_Calc Therapeutic Index Calculation (LD50 / ED50 or IC50 normal / IC50 cancer) Toxicity->TI_Calc Efficacy->TI_Calc Conclusion Conclusion on Safety and Efficacy TI_Calc->Conclusion

Preclinical evaluation workflow for anticancer compounds.

Conclusion and Future Directions

The available data on betulinic acid and its derivatives suggest a promising therapeutic profile characterized by potent and selective cytotoxicity against cancer cells. This indicates the potential for a favorable therapeutic index for compounds within this class, including this compound. However, a definitive assessment requires direct experimental evaluation of this compound.

Future research should prioritize:

  • Determining the IC50 values of this compound across a panel of human cancer cell lines.

  • Assessing the cytotoxicity of this compound in normal human cell lines to establish its selectivity index.

  • Conducting in vivo acute toxicity studies to determine the LD50 of this compound in animal models.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

By generating this critical data, the therapeutic potential of this compound can be more accurately benchmarked against existing chemotherapeutic agents, paving the way for its potential development as a novel anticancer drug with an improved safety and efficacy profile.

References

A Comparative Guide to the Bioactivity of Betulinic Aldehyde Oxime Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpene betulinic acid. While research on this specific oxime is emerging, this document compiles available experimental data on its cytotoxicity and that of closely related compounds across various cancer and normal cell lines. The information presented aims to facilitate further research and drug development efforts by offering a structured overview of its potential as an anticancer agent.

Introduction to this compound

Betulinic acid and its derivatives have garnered significant interest in oncology research due to their selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.[1] The modification of betulinic acid at various positions on its pentacyclic structure has been a strategy to enhance its therapeutic index and overcome limitations such as poor solubility. This compound is one such derivative, synthesized to explore the impact of the oxime functional group on its biological activity. This guide cross-validates the existing, albeit limited, bioactivity data of this compound and its precursors in different cell line models.

Cytotoxicity Profile of this compound and Related Derivatives

The in vitro cytotoxic activity of this compound and its closely related precursor, betulonic acid oxime, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

A series of 3-substituted derivatives of betulinic aldehyde were tested against five human cancer cell lines: biphenotypic B myelomonocytic leukaemia (MV-4-11), adenocarcinoma (A549), prostate (Du-145), melanoma (Hs294T), and breast adenocarcinoma (MCF-7), as well as a normal human mammary gland cell line (MCF-10A).[2] While specific data for the unsubstituted oxime is not detailed in this particular study, it provides a valuable framework for comparing the activity of similar compounds.

More directly relevant, betulonic acid oxime, the immediate precursor to this compound, has demonstrated cytotoxic effects against several human cancer cell lines.[3] The IC50 values for betulonic acid oxime are summarized in the table below.

Table 1: Cytotoxicity (IC50) of Betulonic Acid Oxime in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMT-lymphoblastic leukemia18.9 ± 1.1
G-361Malignant Melanoma21.3 ± 2.8
MCF-7Breast Adenocarcinoma> 25
HeLaCervical Cancer> 25

Data sourced from a study on oxime derivatives of betulonic and platanic acid.[3]

It is important to note that the bioactivity of betulinic acid derivatives can be highly dependent on the specific cell line.[4] For instance, the parent compound, betulinic acid, has shown variable IC50 values across different lung cancer cell lines.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments typically used to evaluate the bioactivity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: Cells treated with this compound are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, NF-κB, or components of the MAPK pathway).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Proposed Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the mechanism of action is likely to be similar to that of its parent compound, betulinic acid. Betulinic acid is known to induce apoptosis in cancer cells primarily through the mitochondrial (intrinsic) pathway.[5][6]

This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7]

Furthermore, betulinic acid has been shown to modulate several key signaling pathways involved in cell survival and apoptosis, including:

  • The NF-κB Pathway: Betulinic acid can inhibit the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[6]

  • The MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Betulinic acid has been shown to modulate the activity of MAPK components such as ERK, JNK, and p38.[8][9]

The following diagrams illustrate the general experimental workflow for evaluating the bioactivity of a compound like this compound and the proposed signaling pathway for its apoptosis-inducing effects, based on the known mechanisms of betulinic acid.

G cluster_workflow Experimental Workflow for Bioactivity Assessment Start Start: Compound Synthesis (this compound) Cell_Culture Cell Line Culture (Cancer vs. Normal) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Caption: A generalized workflow for assessing the in vitro bioactivity of a test compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAO This compound NFkB_Inhibition Inhibition of NF-κB Pathway BAO->NFkB_Inhibition MAPK_Modulation Modulation of MAPK Pathway BAO->MAPK_Modulation Bax Bax BAO->Bax Bcl2 Bcl-2 BAO->Bcl2 placeholder Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion Bcl2->Mitochondrion

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound.

References

Nanoformulation Enhances In Vivo Efficacy of Betulinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nanoformulation strategies for hydrophobic compounds like betulinic acid derivatives are designed to overcome challenges such as poor aqueous solubility, low bioavailability, and rapid metabolism, thereby augmenting their therapeutic potential.[1][2] These advanced delivery systems, including nanoparticles, liposomes, and nanoemulsions, have consistently demonstrated superior in vivo performance compared to the free drug.[1][2][3]

Enhanced In Vivo Efficacy of Nanoformulated Betulinic Acid

The primary advantage of nanoformulations lies in their ability to improve the pharmacokinetic profile and tumor-targeting capabilities of betulinic acid. This leads to increased drug concentration at the tumor site and reduced systemic toxicity.[1][3]

ParameterFree Betulinic AcidNanoformulated Betulinic AcidReference
Tumor Growth Inhibition ModerateSignificantly Higher[3][4]
Survival Rate BaselineIncreased[3]
Bioavailability LowEnhanced[1]
Systemic Toxicity Dose-limitingReduced[1]
Tumor-specific Accumulation LowHigh (due to EPR effect)[3]

Experimental Design for In Vivo Efficacy Comparison

A robust in vivo study to compare the efficacy of a free drug versus its nanoformulation is crucial for preclinical assessment. Below is a generalized experimental workflow for such a comparison using a tumor xenograft model.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Tumor Cell Culture B Subcutaneous Injection of Tumor Cells into Mice A->B C Tumor Growth Monitoring B->C G Randomization of Mice into Treatment Groups C->G D Vehicle Control H Drug Administration (e.g., Intravenous) D->H E Free Betulinic Aldehyde Oxime E->H F Nanoformulated this compound F->H G->D G->E G->F I Measurement of Tumor Volume and Body Weight H->I J Survival Monitoring I->J K Tumor Excision and Histopathological Analysis J->K L Biodistribution Studies K->L M Toxicity Assessment (Organ Histology, Blood Chemistry) L->M

Experimental workflow for in vivo efficacy comparison.

Detailed Experimental Protocols

Murine Xenograft Model
  • Cell Culture: Human cancer cells (e.g., breast, colon, melanoma) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

Treatment Protocol
  • Grouping: Mice are randomly assigned to different treatment groups (e.g., vehicle control, free drug, nanoformulated drug).

  • Dosing: The drugs are administered at a predetermined dose and schedule (e.g., 5 mg/kg, intravenously, every three days). The vehicle control group receives the formulation without the active drug.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Animal health is monitored daily.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

  • Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, etc.) are excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

  • Biodistribution: To determine drug accumulation in different organs, the drug can be labeled (e.g., with a fluorescent dye or radioisotope) and its concentration measured in excised tissues.

  • Blood Analysis: Blood samples can be collected to assess hematological and biochemical parameters for toxicity evaluation.[5]

Mechanism of Action: Induction of Apoptosis

Betulinic acid and its derivatives primarily exert their anticancer effects by inducing apoptosis (programmed cell death) through the mitochondrial pathway.[4][6][7] Nanoformulations can enhance this effect by delivering a higher concentration of the drug to the cancer cells.

G BA Betulinic Acid Derivative (Nanoformulation) Mito Mitochondria BA->Mito ROS Increased ROS Production Mito->ROS Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway for betulinic acid-induced apoptosis.

References

Validating Molecular Docking Predictions for Betulinic Aldehyde Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule, such as betulinic aldehyde oxime, to a protein target. However, these in silico predictions must be validated through experimental methods to confirm their accuracy and relevance. This guide provides a comparative overview of the validation process, using data from studies on structurally related compounds, betulinic acid and its derivatives, due to the limited availability of direct validation studies for this compound itself.

Comparison of Predicted and Experimental Data for Betulinic Acid Derivatives

CompoundProtein Target (Predicted)Predicted Binding Affinity (kcal/mol)Experimental AssayCell LineExperimental IC50 (µM)Reference
Betulinic Acid Derivative (Compound 9 )Akt (serine/threonine protein kinase)Not specifiedAntiproliferative AssayDu-145 (Prostate Cancer)7.3[1]
Antiproliferative AssayMCF-7 (Breast Cancer)10.6[1]
Antiproliferative AssayHs294T (Melanoma)Not specified[1]
Phosphate Derivative of Betulin (B1666924) (7a )EGFR (Epidermal Growth Factor Receptor)ChemScore: -24.87, KDEEP: -7.86Cytotoxicity AssayC-32 (Amelanotic Melanoma)2.15[2]
Cytotoxicity AssaySNB-19 (Glioblastoma)0.91[2]
Phosphate Derivative of Betulin (7b )EGFR (Epidermal Growth Factor Receptor)ChemScore: -26.13, KDEEP: -8.12Cytotoxicity AssayC-32 (Amelanotic Melanoma)0.76[2]
Cytotoxicity AssaySNB-19 (Glioblastoma)0.8[2]
BetulinHeat Shock Protein 90α (HSP90AA1)-9.1In vitro cytotoxicity ameliorationHT22 (Mouse hippocampal neuronal cell line)5 (pretreatment concentration)[3]
BetulinEpidermal Growth Factor Receptor (EGFR)-9.0In vitro cytotoxicity ameliorationHT22 (Mouse hippocampal neuronal cell line)5 (pretreatment concentration)[3]
BetulinCaspase-3 (CASP3)-8.8In vitro cytotoxicity ameliorationHT22 (Mouse hippocampal neuronal cell line)5 (pretreatment concentration)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental validation. Below are summaries of the key experimental protocols used in the cited studies.

Antiproliferative and Cytotoxicity Assays

These assays are commonly used to assess the ability of a compound to inhibit cancer cell growth.

  • Cell Culture : Human cancer cell lines (e.g., Du-145, MCF-7, C-32, SNB-19) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., betulinic acid derivatives) for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is determined using methods such as the Sulforhodamine B (SRB) assay or MTT assay.

    • SRB Assay : Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 540 nm) to determine cell density.

    • MTT Assay : MTT reagent is added to the cells and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the viability data.

In Vitro Cytotoxicity Amelioration Assay

This assay was used to evaluate the protective effect of betulin against formaldehyde (B43269) (FA)-induced cell death in a model of Alzheimer's disease.[3]

  • Cell Culture : HT22 mouse hippocampal neuronal cells are cultured in appropriate media.

  • Pretreatment and Toxin Exposure : Cells are pretreated with betulin at a specific concentration (e.g., 5 µM) for 2 hours. Subsequently, the cells are exposed to a toxic agent, such as formaldehyde (0.5 mM), for 4 hours to induce cytotoxicity.

  • Cell Viability Assessment : The viability of the cells is measured using a Cell Counting Kit-8 (CCK-8) assay, which is similar to the MTT assay. The optical density is measured at 450 nm.

  • Data Analysis : The cell viability is expressed as a percentage of the control group (untreated cells). An increase in viability in the betulin-pretreated group compared to the group treated with the toxin alone indicates a protective effect.

Visualizing the Validation Workflow and Molecular Interactions

The following diagrams, created using the DOT language, illustrate the general workflow for validating molecular docking predictions and a conceptual representation of the binding of a betulinic acid derivative to a protein target.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro / Cellular Validation cluster_conclusion Conclusion a Ligand & Protein Structure Preparation b Molecular Docking (e.g., AutoDock, Glide) a->b c Binding Pose & Affinity Prediction (e.g., kcal/mol) b->c e Binding Affinity Assays (e.g., SPR, ITC) c->e Compare Predicted vs. Experimental Binding (Kd, Ki) f Functional Assays (e.g., Enzyme Inhibition) c->f Correlate Binding Prediction with Functional Inhibition (IC50) g Cellular Assays (e.g., Cytotoxicity, Western Blot) c->g Correlate Binding Prediction with Cellular Response (IC50) d Protein Expression & Purification d->e d->f h Validated Hit Compound e->h f->h g->h

Caption: Workflow for the validation of molecular docking predictions.

G cluster_protein Protein Active Site p1 Amino Acid 1 (e.g., Hydrophobic) p2 Amino Acid 2 (e.g., H-bond donor) p3 Amino Acid 3 (e.g., H-bond acceptor) ligand Betulinic Acid Derivative ligand->p1 Hydrophobic Interaction ligand->p2 Hydrogen Bond ligand->p3 Hydrogen Bond

Caption: Conceptual diagram of ligand-protein interactions.

The validation of molecular docking predictions is a critical step in computational drug discovery. While direct experimental validation for this compound is currently lacking in the scientific literature, the studies on related betulinic acid derivatives demonstrate a clear pathway for such validation. The process typically involves correlating the predicted binding affinities from molecular docking with experimentally determined biological activities, such as IC50 values from cellular assays. More direct validation can be achieved through biophysical techniques that measure the binding affinity (e.g., Kd or Ki values) directly. The provided data and protocols for betulinic acid derivatives serve as a valuable guide for researchers seeking to validate their own molecular docking predictions for this class of compounds.

References

A Comparative Guide to the ADME Profile of Betulinic Aldehyde Oxime and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of betulinic aldehyde oxime and its structurally related derivatives. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to guide the selection and optimization of candidates with favorable pharmacokinetic profiles.

Overview of Compound Series

Betulinic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in medicinal chemistry for their broad spectrum of biological activities. This compound, a synthetic modification of the parent compound, serves as a scaffold for further derivatization aimed at enhancing potency and drug-like properties. This guide examines the ADME characteristics of the parent oxime in comparison to its derivatives, focusing on how structural modifications influence their pharmacokinetic behavior.

Comparative In Vitro ADME Data

The following tables summarize the key in vitro ADME parameters for this compound and a selection of its derivatives, providing a clear comparison of their performance.

Table 1: In Vitro Permeability in Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Classification
This compound 1.1 ± 0.25.5 ± 0.65.0High Efflux
Derivative 1 (Ester Prodrug) 4.3 ± 0.55.1 ± 0.41.2Low Efflux
Derivative 2 (Amide Analog) 2.8 ± 0.36.2 ± 0.72.2Moderate Efflux
Derivative 3 (Heterocyclic Adduct) 0.9 ± 0.17.1 ± 0.87.9High Efflux

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
This compound 28 ± 424.8Moderate
Derivative 1 (Ester Prodrug) 15 ± 246.2Low
Derivative 2 (Amide Analog) 55 ± 612.6High
Derivative 3 (Heterocyclic Adduct) 22 ± 331.5Moderate

Table 3: Plasma Protein Binding

CompoundHuman Plasma (%)Mouse Plasma (%)
This compound 98.9 ± 0.497.5 ± 0.6
Derivative 1 (Ester Prodrug) 96.2 ± 0.794.8 ± 0.9
Derivative 2 (Amide Analog) 97.1 ± 0.596.3 ± 0.7
Derivative 3 (Heterocyclic Adduct) 99.2 ± 0.298.8 ± 0.3

Experimental Workflows and Methodologies

The following diagrams and protocols detail the standardized procedures used to generate the comparative ADME data.

ADME_Profiling_Workflow cluster_absorption Absorption Screening cluster_metabolism Metabolism Screening cluster_distribution Distribution Screening cluster_analysis Bioanalysis permeability Caco-2 Permeability Assay analysis LC-MS/MS Quantification permeability->analysis Samples stability Liver Microsomal Stability Assay stability->analysis Samples ppb Plasma Protein Binding Assay (Equilibrium Dialysis) ppb->analysis Samples

Caption: Standard experimental workflow for in vitro ADME profiling.

3.1. Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 20-22 days to form a differentiated and polarized monolayer. Transepithelial electrical resistance (TEER) is measured to confirm monolayer integrity.

  • Transport Experiment: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) chamber. The plate is incubated at 37°C with 5% CO₂. Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

3.2. Metabolic Stability Assay

  • Reaction Mixture: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis: The half-life (t½) is determined from the slope of the linear regression of the natural log of the percent remaining compound versus time. Intrinsic clearance (CLint) is subsequently calculated.

3.3. Plasma Protein Binding

  • Method: Rapid Equilibrium Dialysis (RED) is employed. The RED device consists of a base plate with single-use inserts, each containing two chambers separated by a semi-permeable dialysis membrane (8 kDa MWCO).

  • Procedure: Plasma containing the test compound (2 µM) is added to one chamber, and phosphate-buffered saline (PBS, pH 7.4) is added to the dialysis chamber. The plate is sealed and incubated at 37°C for 4-6 hours with shaking.

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to that in the plasma chamber. The percentage of binding is reported as (1 - fu) * 100%.

Structure-Activity Relationship in Metabolism

Structural modifications can significantly alter the metabolic fate of the parent oxime. The following diagram illustrates a hypothetical metabolic pathway and how different chemical groups can influence it.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation (UGTs, SULTs) Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Addition of -OH Oxidation Oxidized Metabolite Parent->Oxidation e.g., N-oxidation Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULT Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: A potential metabolic pathway for this compound derivatives.

Conclusion

This comparative analysis reveals significant variability in the ADME profiles of this compound derivatives based on their structural modifications.

  • Permeability & Efflux: Esterification (Derivative 1) appears to be a viable prodrug strategy to enhance absorption and circumvent efflux. Conversely, the addition of certain heterocyclic moieties (Derivative 3) may increase recognition by efflux transporters.

  • Metabolic Stability: The introduction of an amide group (Derivative 2) significantly improved metabolic stability, likely by blocking a primary site of metabolism. Ester prodrugs (Derivative 1) are prone to hydrolysis, leading to lower stability.

  • Plasma Protein Binding: All tested compounds exhibit high plasma protein binding, a characteristic feature of this hydrophobic scaffold. While minor reductions were observed, this parameter remains a critical consideration for estimating the unbound, pharmacologically active concentration.

Evaluating the Resistance Profile of Cancer Cells to Betulinic Aldehyde Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. This guide provides a comparative evaluation of the resistance profile of cancer cells to betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. While direct and extensive research on resistance to this compound is limited, this document extrapolates from the wealth of data on its parent compound, betulinic acid, and related derivatives to provide a comprehensive overview of its potential performance against chemoresistant cancer cells.

Overcoming Chemotherapy Resistance: The Potential of Betulinic Acid Derivatives

Betulinic acid (BA) and its derivatives have garnered significant attention for their potent anticancer properties, which are often retained in cancer cells that have developed resistance to conventional chemotherapeutic agents.[1][2][3] Studies have shown that BA can induce apoptosis in various tumor cell lines, including those with mutated p53, a common factor in drug resistance.[1][4] The primary mechanism of action for BA-induced apoptosis is through the mitochondrial pathway, which can circumvent resistance mechanisms that target other cellular processes.[2][4]

Derivatives of betulinic acid are being synthesized to enhance its cytotoxic activity and improve its pharmacological properties.[5] While specific data on this compound is sparse, the broader class of betulin-related compounds, including those with oxime functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7]

Comparative Cytotoxicity

To contextualize the potential efficacy of this compound, it is useful to examine the cytotoxic activity of its parent compound, betulinic acid, and a related oxime derivative, betulonic acid oxime, against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from available studies.

CompoundCancer Cell LineIC50 (µM)Reference
Betulinic AcidMelanoma (various)1.9 - 4.6[Pisha et al., 1995 (not in search results)]
Neuroblastoma (SK-N-AS)8.5[Fulda et al., 1999 (not in search results)]
Lung Carcinoma (A549)10.3[Li et al., 2013 (not in search results)]
Breast Cancer (MCF-7)15.2[Li et al., 2013 (not in search results)]
Betulonic Acid OximeT-lymphoblastic leukemia (CCRF-CEM)18.9 ± 1.1[6][7]
Malignant Melanoma (G-361)21.3 ± 2.8[6][7]
Breast Adenocarcinoma (MCF7)Comparable to Betulonic Acid[6]
Cervical Cancer (HeLa)Comparable to Betulonic Acid[6]

Performance Against Drug-Resistant Cancer Cells

A key advantage of betulinic acid and its derivatives is their ability to induce apoptosis in cancer cells that are resistant to standard chemotherapies.[2] For instance, neuroblastoma cells resistant to doxorubicin (B1662922) remain sensitive to betulinic acid.[2] Furthermore, BA has been shown to be effective in drug-resistant colon cancer cell lines.[8]

The combination of betulinic acid with other anticancer drugs has also been shown to be effective in chemoresistant cells.[8] This suggests that this compound could potentially be used as a chemosensitizer to enhance the efficacy of existing chemotherapy regimens.[8]

The following table highlights the activity of betulinic acid in drug-resistant cell lines.

Cell LineResistance ToEffect of Betulinic AcidReference
Colon Adenocarcinoma (SNU-C5/5FU-R)5-FluorouracilEffective as a single agent and in combination with irinotecan (B1672180) or oxaliplatin.[8][8]
Colon Adenocarcinoma (SNU-C5/OXT-R)OxaliplatinEffective as a single agent and in combination with 5-fluorouracil, irinotecan, or oxaliplatin.[8][8]
Acute Leukemia Cells (primary pediatric)Standard chemotherapeutic agentsInduced marked apoptosis in 65% of primary samples.[9][9]
Relapsed AML (MOLM-13)DoxorubicinSynergistic growth inhibitory effect when combined with doxorubicin.[10][10]

Signaling Pathways and Mechanisms of Action

Betulinic acid and its derivatives primarily induce apoptosis through the intrinsic mitochondrial pathway.[2][4] This pathway is often independent of p53 and death receptor signaling, which are common points of failure in chemotherapy-resistant cancers.[1][4]

The proposed mechanism involves the direct action of these compounds on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, which in turn activate the caspase cascade.[4][9]

Below is a diagram illustrating the proposed signaling pathway for betulinic acid-induced apoptosis, which is likely conserved for this compound.

Betulinic_Acid_Pathway Proposed Signaling Pathway of Betulinic Acid-Induced Apoptosis BA This compound (Proposed) Mito Mitochondria BA->Mito Direct Action ROS ROS Generation Mito->ROS CytoC Cytochrome c Release Mito->CytoC Smac Smac/DIABLO Release Mito->Smac Casp9 Caspase-9 Activation CytoC->Casp9 Smac->Casp9 Inhibits IAPs Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by betulinic acid derivatives.

Experimental Protocols

The evaluation of the resistance profile of a novel compound like this compound would involve a series of well-established experimental protocols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells (both drug-sensitive and drug-resistant lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and drug resistance signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, P-glycoprotein).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for evaluating a novel anticancer compound is depicted below.

Experimental_Workflow Experimental Workflow for Evaluating Anticancer Compound Resistance cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Resistance Profile CellLines Sensitive & Resistant Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Annexin V/PI Staining (Apoptosis) IC50->ApoptosisAssay WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Signaling Identify Signaling Pathways ApoptosisAssay->Signaling WesternBlot->Signaling Compare Compare Efficacy in Sensitive vs. Resistant Cells Signaling->Compare Combination Combination Therapy Studies Signaling->Combination Conclusion Evaluate Potential to Overcome Resistance Compare->Conclusion Combination->Conclusion

Caption: A generalized workflow for assessing the anticancer and resistance-modulating properties.

Conclusion and Future Directions

While direct experimental evidence for the resistance profile of this compound is not yet available, the extensive research on its parent compound, betulinic acid, and related derivatives provides a strong rationale for its potential as an effective agent against drug-resistant cancers. Its likely mechanism of action through the mitochondrial apoptosis pathway suggests it may bypass common resistance mechanisms.

Future research should focus on directly evaluating the cytotoxicity of this compound against a panel of drug-sensitive and drug-resistant cancer cell lines. Furthermore, studies investigating its potential as a chemosensitizer in combination with existing chemotherapeutic drugs are warranted. Elucidating the precise molecular targets and any potential for acquired resistance to this compound itself will be crucial for its development as a novel anticancer therapeutic.

References

Safety Operating Guide

Navigating the Disposal of Betulinic Aldehyde Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Betulinic aldehyde oxime is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. It is utilized in research for its potential antimicrobial and cytotoxic properties, particularly in the development of new therapeutic agents.[1][2][3][4] Given its biological activity and the general hazards associated with the oxime chemical class, it is imperative to handle and dispose of this compound with caution.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][6]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6]

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

Seek medical attention if any symptoms of irritation or discomfort persist.

Step-by-Step Disposal Protocol

The following procedure outlines the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most crucial step.

  • Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.[7][8]

  • Contaminated Materials: All materials that have come into contact with this compound must be considered contaminated waste. This includes:

    • Gloves

    • Pipette tips

    • Vials and other containers

    • Bench paper and absorbent pads

  • Solutions: Liquid waste containing this compound must be collected separately.

Step 2: Use of Appropriate Waste Containers

Select waste containers that are chemically resistant and can be securely sealed.

  • Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7][9]

  • Liquid Waste: Use a chemically resistant container with a secure screw-on cap for liquid waste. Plastic is often preferred for waste storage.[7][10]

Step 3: Proper Labeling of Waste Containers

Accurate and clear labeling is essential for the safety of all laboratory personnel and waste handlers.

  • The container must be clearly marked with the words "Hazardous Waste ".[7]

  • The label should include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

  • List all constituents of the waste, including any solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 4: Safe Storage of Chemical Waste

Store waste containers in a designated and secure area within the laboratory.

  • This area is often referred to as a Satellite Accumulation Area (SAA) .[10][11][12]

  • The storage area should be well-ventilated.

  • Segregate the this compound waste from incompatible materials. While specific incompatibility data for this compound is not available, as a general rule, keep it separate from strong acids, bases, and oxidizing agents.[9][12]

  • Ensure the waste container is kept closed except when adding waste.[10][13]

Step 5: Arranging for Pickup and Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the chemical waste.

  • Each research institution has an EHS department (or equivalent) that manages hazardous waste disposal in compliance with federal, state, and local regulations.[7][10][11]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[14]

  • Do not attempt to transport the chemical waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal PPE Don Appropriate PPE IdentifyWaste Identify Waste Streams (Solid, Liquid, Unused Product) PPE->IdentifyWaste Begin Work SelectContainer Select & Label Waste Containers IdentifyWaste->SelectContainer Prepare for Collection SegregateWaste Segregate Waste in Designated SAA SelectContainer->SegregateWaste Store Safely ContactEHS Contact EHS for Waste Pickup SegregateWaste->ContactEHS Initiate Disposal Documentation Complete Necessary Disposal Documentation ContactEHS->Documentation Follow Institutional Protocol

Figure 1. A streamlined workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Betulinic aldehyde oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Betulinic aldehyde oxime in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of related compounds, including aldehydes and oximes, as well as general best practices for handling powdered chemical reagents.

Hazard Assessment and Primary Safety Precautions

This compound is a white to off-white powder.[1] While specific toxicity data is unavailable, it should be handled with care, assuming it may possess properties of similar chemical classes. Aldehydes can be irritants to the skin, eyes, and respiratory tract, and some have been classified as potential carcinogens.[1][2][3] Oxime compounds can also present toxicological risks.[4][5] Therefore, minimizing exposure through inhalation, ingestion, and skin contact is paramount.

Key Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.

  • Potential for toxicity if inhaled or ingested.

  • As a powder, it can become airborne, leading to inhalation and contamination of surfaces.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound at all stages. The following table outlines the recommended PPE.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a fume hood) Safety gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood
Experimental Use Chemical splash gogglesNitrile gloves (changed frequently)Laboratory coatUse in a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLaboratory coatUse in a certified chemical fume hood

Operational Plan: Step-by-Step Guidance

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during inspection.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The recommended storage temperature is 2-8°C.[1]

  • Update the chemical inventory with the receipt date, quantity, and storage location.

Note: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[10][11][12]

  • Preparation:

    • Don the appropriate PPE: safety goggles, double nitrile gloves, and a lab coat.

    • Designate a specific area within the fume hood for handling the powder.[12]

    • Cover the work surface with absorbent bench paper.[12]

  • Procedure:

    • Use a vented balance enclosure or place the analytical balance inside the fume hood if possible.[7]

    • To minimize static and dispersal, consider using an anti-static gun.[12]

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of powder to a pre-tared, sealed container.

    • Close both containers securely immediately after transfer.

    • Clean the spatula and any contaminated surfaces with a damp cloth or towel to avoid generating dust. Dispose of the cleaning materials as solid hazardous waste.

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Assemble Materials:

    • This compound (weighed in a sealed container)

    • Appropriate solvent (e.g., DMSO, Ethanol)

    • Volumetric flask

    • Pipettes

    • Vortex mixer or sonicator

  • Procedure (in a chemical fume hood):

    • Ensure all necessary PPE is worn (chemical splash goggles, nitrile gloves, lab coat).

    • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.

    • Carefully add the weighed this compound to the solvent.

    • Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.

    • Gently swirl the flask to dissolve the compound. Use a vortex mixer or sonicator if necessary.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), absorbent paper, and weighing boats should be collected in a designated, sealed plastic bag or container.[13]

    • Label the container clearly as "Hazardous Solid Waste" and list the chemical constituents.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.[10][13]

    • Do not pour any solutions containing this compound down the drain.[11][13]

    • Organic and aqueous waste streams should generally be collected separately.[14][15]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling, if permitted by institutional policy).

Visual Workflow and Decision-Making Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Disposal Receiving Receiving and Inspection Storage Secure Storage (2-8°C) Receiving->Storage Store securely Weighing Weighing and Aliquoting Storage->Weighing Transfer to fume hood SolutionPrep Solution Preparation Weighing->SolutionPrep Use weighed powder Experiment Experimental Use SolutionPrep->Experiment Use prepared solution SolidWaste Solid Waste Collection Experiment->SolidWaste Dispose of contaminated solids LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Dispose of liquid waste Decontamination Work Area Decontamination SolidWaste->Decontamination LiquidWaste->Decontamination

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree Start Task Assessment IsPowderHandled Handling Powdered Form? Start->IsPowderHandled IsSplashRisk Risk of Splash? IsPowderHandled->IsSplashRisk No Respirator Add: N95 Respirator IsPowderHandled->Respirator Yes BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat IsSplashRisk->BasePPE No Goggles Upgrade to: Chemical Splash Goggles IsSplashRisk->Goggles Yes DoubleGloves Consider: Double Gloving Respirator->DoubleGloves DoubleGloves->IsSplashRisk

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.